molecular formula C7H9ClN2O B1454384 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1245772-98-8

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1454384
CAS No.: 1245772-98-8
M. Wt: 172.61 g/mol
InChI Key: RORROAWNVZIRNC-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-ethyl-5-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-6(4-11)7(8)5(2)9-10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORROAWNVZIRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208031
Record name 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-98-8
Record name 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole carbaldehydes are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Their versatile reactivity allows for the facile introduction of diverse functionalities, making them highly sought-after intermediates in drug discovery and development. This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a key intermediate for various applications. The guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the characterization of the target compound.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a carbaldehyde group at the C5 position, along with specific substitutions on the pyrazole ring, such as a chlorine atom at C4 and ethyl and methyl groups at N1 and C3 respectively, creates a highly versatile intermediate. This substitution pattern allows for subsequent modifications, enabling the exploration of a vast chemical space for the development of novel therapeutic agents.

Proposed Synthetic Strategy

The can be efficiently achieved through a multi-step sequence, commencing from readily available starting materials. The proposed synthetic pathway is outlined below:

Synthetic_Workflow A Ethyl Acetoacetate + Ethylhydrazine B 1-Ethyl-3-methyl-1H-pyrazol-5-one A->B Cyclocondensation C 4,5-Dichloro-1-ethyl-3-methyl-1H-pyrazole B->C Chlorination (POCl3) D 4-Chloro-1-ethyl-3-methyl-1H-pyrazole C->D Reductive Dechlorination (Zn/AcOH) E This compound D->E Vilsmeier-Haack Formylation

Caption: Proposed synthetic workflow for this compound.

This strategy involves four key transformations:

  • Cyclocondensation: Formation of the pyrazolone ring by reacting ethyl acetoacetate with ethylhydrazine.

  • Chlorination: Introduction of chlorine atoms at the C4 and C5 positions of the pyrazolone ring using a potent chlorinating agent like phosphorus oxychloride (POCl3).

  • Reductive Dechlorination: Selective removal of the chlorine atom at the C5 position to yield the 4-chloropyrazole intermediate.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position.

Mechanistic Insights

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[2]

The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[3]

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 [Me2N=CHCl]+[PO2Cl2]- DMF->Intermediate1 + POCl3 POCl3 POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent Intermediate1->Vilsmeier Pyrazole 4-Chloro-1-ethyl-3-methyl-1H-pyrazole SigmaComplex Sigma Complex Pyrazole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - HCl FinalProduct This compound IminiumSalt->FinalProduct Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

The pyrazole ring, being electron-rich, readily attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt affords the desired carbaldehyde.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-one

This procedure is adapted from the synthesis of similar pyrazolones.[4][5][6][7]

  • Reagents and Materials:

    • Ethyl acetoacetate

    • Ethylhydrazine oxalate

    • Sodium ethoxide

    • Ethanol

    • Diethyl ether

    • Hydrochloric acid (for workup)

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring at room temperature.

    • After the addition is complete, add a solution of ethylhydrazine oxalate in water dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and recrystallize from ethanol-water to afford pure 1-ethyl-3-methyl-1H-pyrazol-5-one.

Step 2: Synthesis of 4,5-Dichloro-1-ethyl-3-methyl-1H-pyrazole

The chlorination of pyrazolones can be achieved using phosphorus oxychloride, often in the presence of a base or as a neat reagent.[8][9][10]

  • Reagents and Materials:

    • 1-Ethyl-3-methyl-1H-pyrazol-5-one

    • Phosphorus oxychloride (POCl3)

    • N,N-Dimethylaniline (optional, as a base)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 1-ethyl-3-methyl-1H-pyrazol-5-one.

    • Carefully add an excess of phosphorus oxychloride (POCl3) (typically 3-5 equivalents).

    • If required, add a catalytic amount of N,N-dimethylaniline.

    • Heat the reaction mixture at reflux (around 110 °C) for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-dichloro-1-ethyl-3-methyl-1H-pyrazole.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole

Selective dechlorination at the C5 position can be accomplished using a reducing agent like zinc in acetic acid.

  • Reagents and Materials:

    • 4,5-Dichloro-1-ethyl-3-methyl-1H-pyrazole

    • Zinc dust

    • Glacial acetic acid

    • Dichloromethane

  • Procedure:

    • Dissolve 4,5-dichloro-1-ethyl-3-methyl-1H-pyrazole in glacial acetic acid in a round-bottom flask.

    • Add zinc dust portion-wise to the stirred solution at room temperature. The reaction may be exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Once the reaction is complete, filter the mixture to remove excess zinc.

    • Dilute the filtrate with water and extract the product with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-1-ethyl-3-methyl-1H-pyrazole. Further purification can be done by column chromatography if necessary.

Step 4: Synthesis of this compound

This final step utilizes the Vilsmeier-Haack formylation.[11][12][13]

  • Reagents and Materials:

    • 4-Chloro-1-ethyl-3-methyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl3)

    • Dichloromethane (DCM), anhydrous

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cold DMF with stirring, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 4-chloro-1-ethyl-3-methyl-1H-pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.

Characterization

The structure of the final product, this compound, can be confirmed by standard spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, the expected spectral data can be predicted based on closely related structures.[14][15][16][17][18]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.8-10.0 (s, 1H, -CHO)

    • δ 4.1-4.3 (q, 2H, -CH₂CH₃)

    • δ 2.4-2.6 (s, 3H, -CH₃)

    • δ 1.4-1.6 (t, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~185 (C=O, aldehyde)

    • δ ~150 (C3)

    • δ ~140 (C5)

    • δ ~115 (C4)

    • δ ~45 (-CH₂CH₃)

    • δ ~15 (-CH₂CH₃)

    • δ ~12 (-CH₃)

  • Infrared (IR) (KBr, cm⁻¹):

    • ~2980 (C-H aliphatic stretch)

    • ~2870 (C-H aldehyde stretch)

    • ~1680 (C=O aldehyde stretch)

    • ~1550 (C=N stretch of pyrazole ring)

    • ~1050 (C-Cl stretch)

  • Mass Spectrometry (MS):

    • Expected [M]+ and [M+2]+ peaks in a ~3:1 ratio, characteristic of a monochlorinated compound.

Data Summary

StepReactionKey ReagentsTypical Yield (%)
1CyclocondensationEthyl acetoacetate, Ethylhydrazine80-90
2ChlorinationPOCl₃60-75
3Reductive DechlorinationZn, Acetic Acid70-85
4Vilsmeier-Haack FormylationPOCl₃, DMF65-80

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established chemical transformations and can be readily adapted for laboratory-scale synthesis. The versatility of the final product as a synthetic intermediate makes this guide a valuable resource for researchers in medicinal chemistry and drug development who are engaged in the design and synthesis of novel pyrazole-based compounds.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available at: [Link]

  • Review Article on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]

  • Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. Available at: [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]

  • ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914. PubChem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, a substituted pyrazole derivative, represents a molecule of significant interest within the realms of pharmaceutical and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The specific combination of chloro, ethyl, methyl, and carbaldehyde functional groups on this particular pyrazole ring suggests its potential as a versatile intermediate for the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. Understanding these fundamental properties is a critical prerequisite for its effective utilization in drug design, synthesis, and formulation development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its molecular structure and identity.

Chemical Structure:

G start 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (Precursor) reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl3 + DMF) reagent->reaction workup Aqueous Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Causality: The choice of the Vilsmeier-Haack reaction is predicated on its reliability for formylating pyrazole systems. The reaction proceeds via an electrophilic substitution mechanism, where the Vilsmeier reagent acts as the electrophile. The electron-donating nature of the alkyl groups on the pyrazole ring facilitates this electrophilic attack.

Physicochemical Properties: A Guided Determination

Table 2: Physicochemical Data (To Be Determined Experimentally)

PropertyPredicted/Expected ValueExperimental ValueMethod of Determination
Melting Point (°C) Solid at room temperature-Capillary Melting Point
Boiling Point (°C) High boiling liquid or low melting solid-Not applicable if solid
Solubility Soluble in polar organic solvents-Visual Miscibility Assessment
Appearance White to off-white crystalline solid-Visual Inspection

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Insert the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new capillary with the sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Trustworthiness: This protocol is self-validating. A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.

Determination of Solubility

Principle: The solubility of a compound in various solvents is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of miscibility.

Apparatus:

  • Small test tubes or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer (optional)

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

  • Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate the mixture vigorously for 1-2 minutes at room temperature. A vortex mixer can be used for consistent mixing.

  • Visually inspect each tube for the dissolution of the solid.

  • Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Expertise & Experience: The aldehyde and chloro groups, along with the pyrazole ring, introduce polarity to the molecule. Therefore, it is anticipated that the compound will exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols. Its solubility in nonpolar solvents like hexane is expected to be limited.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a synthesized compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Spectral Features:

  • A singlet for the aldehydic proton (CHO).

  • A quartet and a triplet corresponding to the ethyl group (-CH₂CH₃).

  • A singlet for the methyl group (-CH₃).

Expected ¹³C NMR Spectral Features:

  • A signal for the carbonyl carbon of the aldehyde.

  • Signals for the carbon atoms of the pyrazole ring.

  • Signals for the carbons of the ethyl and methyl groups.

b) Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

  • A strong C=O stretching vibration for the aldehyde group (typically around 1700-1680 cm⁻¹).

  • C-H stretching vibrations for the alkyl groups (around 3000-2850 cm⁻¹).

  • C=N and C=C stretching vibrations from the pyrazole ring (in the 1600-1400 cm⁻¹ region).

  • A C-Cl stretching vibration (typically below 800 cm⁻¹).

c) Mass Spectrometry (MS)

Principle: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum:

  • A prominent peak corresponding to the protonated molecule [M+H]⁺.

  • The isotopic pattern of the molecular ion peak will show the characteristic presence of one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks).

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising synthetic intermediate with significant potential in medicinal and agricultural chemistry. Although detailed experimental data on its physicochemical properties are not widely published, this guide provides a robust framework for its characterization. By following the outlined experimental protocols, researchers can obtain the necessary data to confidently advance their research and development efforts with this versatile molecule. The synthesis via the Vilsmeier-Haack reaction offers a reliable route to access this compound, paving the way for the exploration of its derivatives and their potential applications.

References

  • PubChem. 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Computed Properties. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

  • PubChem. 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

Sources

Introduction: The Strategic Importance of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a scaffold for diverse functionalization have cemented its role in blockbuster drugs ranging from anti-inflammatory agents like Celecoxib to anti-obesity drugs like Rimonabant.[2]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS Number: 749192-75-4 ).[3] This molecule is not an end-product but a strategic building block, a pivotal intermediate for researchers and drug development professionals. The presence of four distinct substituents on the pyrazole ring—a chloro group at the 4-position, an ethyl group on the N1 nitrogen, a methyl group at the 3-position, and a reactive carbaldehyde (formyl) group at the 5-position—provides a rich platform for synthetic exploration. The aldehyde group, in particular, serves as a versatile chemical handle for constructing more complex molecular architectures, making this compound a valuable starting point for the synthesis of novel therapeutic agents and functional materials.[1]

This document provides a comprehensive technical overview, from its fundamental properties and synthesis to its application potential, grounded in established chemical principles and methodologies.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any research or development setting. The data for this compound is summarized below.

PropertyValueSource
CAS Number 749192-75-4Parchem[3]
Molecular Formula C₇H₉ClN₂OPubChem[4]
Molecular Weight 172.61 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Canonical SMILES CCN1N=C(C(=C1C=O)Cl)CPubChem[4]
Appearance Predicted: White to light yellow solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF)Inferred

Core Synthesis Methodology: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich heterocyclic ring is most efficiently achieved via the Vilsmeier-Haack reaction .[5][6] This reaction is the cornerstone for synthesizing pyrazole-5-carbaldehydes and is characterized by its reliability and use of common, affordable reagents.[5]

Mechanism of Action

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the pyrazole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a tetrahedral intermediate which then collapses, eliminating a phosphate equivalent to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6] This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The N-ethyl and C-methyl groups on the pyrazole ring are electron-donating, which activates the ring system and directs the formylation to the C5 position. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

Vilsmeier_Mechanism General Vilsmeier-Haack Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Substrate Pyrazole->Intermediate + Vilsmeier Reagent Product Formylated Pyrazole Intermediate->Product Hydrolysis (H₂O) Synthesis_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep substrate_add 2. Add Pyrazole Substrate (Dropwise at 0-5°C) reagent_prep->substrate_add reaction 3. Reaction Heating (Warm to RT, then heat to 80-90°C) substrate_add->reaction monitoring 4. Monitor via TLC reaction->monitoring monitoring->reaction Incomplete quench 5. Quench Reaction (Pour into ice water) monitoring->quench Complete neutralize 6. Neutralize (Sat. NaHCO₃ solution) quench->neutralize extract 7. Extract Product (DCM or Ethyl Acetate) neutralize->extract dry_concentrate 8. Dry & Concentrate (MgSO₄, Rotary Evaporator) extract->dry_concentrate purify 9. Purify (Optional) (Column Chromatography) dry_concentrate->purify product Final Product dry_concentrate->product If pure purify->product

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation (Causality: Controlled formation of the electrophile): In a 250 mL three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (4.0 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a solid white salt may be observed. This controlled addition is critical to manage the exothermic reaction and prevent reagent degradation.

  • Formylation Reaction (Causality: Electrophilic attack): Dissolve the starting pyrazole precursor (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours. Heating provides the necessary activation energy for the electrophilic substitution on the pyrazole ring.

  • Reaction Monitoring (Causality: Ensuring completion): Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. A small aliquot is carefully quenched in a separate vial with ice and NaHCO₃ solution, then extracted with ethyl acetate for spotting. The disappearance of the starting material spot indicates the reaction is complete.

  • Workup and Isolation (Causality: Product separation and neutralization): Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. This step quenches any remaining reactive POCl₃ and the Vilsmeier reagent in a highly exothermic process that must be controlled. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction and Purification (Causality: Isolation of the organic product): Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a strategic precursor, not a final drug. Its value lies in the synthetic versatility of the aldehyde group, which serves as a gateway to a vast array of other functional groups and heterocyclic systems. Pyrazole-based compounds derived from such intermediates have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [1][2][7] Key Synthetic Transformations:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid), a key intermediate for creating amides and esters with potential biological activity. [8]* Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields substituted amines.

  • Wittig Reaction: Conversion to alkenes, allowing for carbon chain extension.

  • Condensation Reactions: Formation of Schiff bases (imines) by reacting with primary amines. These Schiff bases are themselves important pharmacophores and can be used to form more complex heterocyclic rings. [1]

Derivatization Start 4-Chloro-1-ethyl-3-methyl- 1H-pyrazole-5-carbaldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation [KMnO₄, etc.] Amine Substituted Amine Start->Amine Reductive Amination [R₂NH, NaBH₃CN] SchiffBase Schiff Base / Imine Start->SchiffBase Condensation [RNH₂] Alkene Alkene Start->Alkene Wittig Reaction [Ph₃P=CHR]

Caption: Key synthetic routes from the aldehyde intermediate.

The strategic placement of the chloro, ethyl, and methyl groups further allows for fine-tuning of steric and electronic properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic organic chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde functional group provide a robust platform for the development of novel, complex molecules. For researchers in drug discovery and materials science, this compound represents a key starting point for accessing new chemical entities with significant potential for biological activity and advanced applications.

References

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2023). ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health (NIH). [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Unilong. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2014). PubMed Central (PMC). [Link]

  • Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014). International Journal of Scientific and Research Publications. [Link]

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central (PMC). [Link]

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Spectroscopic and Structural Elucidation of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a key structural motif in numerous biologically active molecules.[1] This guide will delve into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of this specific pyrazole derivative. By explaining the causality behind experimental choices and grounding the analysis in established principles, this document serves as a robust resource for researchers involved in the synthesis, characterization, and application of similar compounds.

Molecular Structure and Key Features

This compound possesses a pentasubstituted pyrazole ring, which forms the core of its chemical reactivity and spectral properties. The strategic placement of a chloro group, an ethyl group on the nitrogen, a methyl group, and a carbaldehyde (formyl) group dictates the electronic environment of each atom, leading to a unique spectroscopic fingerprint. Understanding this structure is paramount to interpreting the spectral data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of the constituent atoms.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300, 400, or 500 MHz spectrometer.[2] Key parameters to set include the number of scans, relaxation delay, and spectral width.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8-10.2Singlet1H-CHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~4.1-4.3Quartet2H-CH₂-CH₃The methylene protons of the ethyl group are adjacent to the nitrogen atom and will be split into a quartet by the neighboring methyl group.
~2.4-2.6Singlet3H-CH₃ (on C3)The methyl group on the pyrazole ring is a singlet as there are no adjacent protons. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.
~1.4-1.6Triplet3H-CH₂-CH₃The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene group.

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the carbonyl group and the chloro atom, along with the aromaticity of the pyrazole ring, significantly influences the chemical shifts. The aldehyde proton is the most downfield due to direct attachment to the carbonyl carbon. The ethyl group's protons are shifted downfield due to the adjacent nitrogen atom.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~180-185-CHOThe carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
~145-150C3The carbon atom bearing the methyl group.
~135-140C5The carbon atom bearing the aldehyde group.
~115-120C4The carbon atom bearing the chloro group. The electronegative chlorine atom causes a downfield shift.
~45-50-CH₂-CH₃The methylene carbon of the ethyl group.
~15-20-CH₃ (on C3)The methyl carbon on the pyrazole ring.
~12-15-CH₂-CH₃The terminal methyl carbon of the ethyl group.

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, providing an internal check on the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₉ClN₂O). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, respectively, due to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the aldehyde group (-CHO), the ethyl group (-CH₂CH₃), and the chloro atom (-Cl).

cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction Ionization Electron Ionization (70 eV) Sample->Ionization Fragmentation Molecular Ion & Fragments Ionization->Fragmentation Analysis Mass Analyzer (m/z) Fragmentation->Analysis Detection Detector Analysis->Detection

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2900-3000C-H (alkyl)Stretching
~2720 and ~2820C-H (aldehyde)Stretching (Fermi resonance)
~1680-1700C=O (aldehyde)Stretching
~1550-1600C=N, C=C (pyrazole ring)Stretching
~1000-1100C-ClStretching

Expertise in Interpretation: The strong absorption band around 1680-1700 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde. The presence of two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ is characteristic of the C-H stretch of an aldehyde and provides strong evidence for this functional group.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a detailed and self-validating framework for the structural elucidation of this compound. The predicted spectral data, grounded in fundamental principles and compared with data for structurally similar compounds, offers researchers a reliable guide for identifying and characterizing this molecule. This in-depth understanding is crucial for its application in drug discovery and other areas of chemical research, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Available at: [Link] (Accessed: January 19, 2026).

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link] (Accessed: January 19, 2026).

  • PubChem. 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde. Available at: [Link] (Accessed: January 19, 2026).

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link] (Accessed: January 19, 2026).

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Available at: [Link] (Accessed: January 19, 2026).

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link] (Accessed: January 19, 2026).

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link] (Accessed: January 19, 2026).

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link] (Accessed: January 19, 2026).

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole. Available at: [Link] (Accessed: January 19, 2026).

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link] (Accessed: January 19, 2026).

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reactivity profile of substituted pyrazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of Substituted Pyrazole-5-Carbaldehydes

For the modern medicinal chemist, the pyrazole nucleus is a privileged scaffold, a foundational component in a multitude of approved therapeutics.[1][2] When functionalized with a carbaldehyde group at the C5 position, this heterocycle transforms into a uniquely versatile building block, poised for a vast array of chemical transformations.[3][4] The inherent electronic nature of the pyrazole ring, coupled with the electrophilic character of the aldehyde, creates a fascinating reactivity profile that can be finely tuned by substituents. This guide provides a comprehensive exploration of this profile, offering not just reaction protocols but the underlying chemical logic, empowering researchers in drug discovery and organic synthesis to harness the full potential of these valuable intermediates.

The reactivity of a pyrazole-5-carbaldehyde is a direct consequence of the electronic interplay between the π-excessive aromatic ring and the electron-withdrawing aldehyde group. The pyrazole ring itself has two adjacent nitrogen atoms, which significantly influences electron distribution. Electrophilic substitution generally occurs preferentially at the C4 position.[5] The C5-aldehyde group, however, acts as a powerful electrophilic site, inviting nucleophilic attack, while also deactivating the ring towards electrophilic substitution.

The overall reactivity can be modulated by substituents at three key positions:

  • N1-Substituent (R¹): The nature of the group on the N1 nitrogen profoundly impacts the electronic density of the entire ring. Electron-donating groups (EDGs) will increase the ring's nucleophilicity, while electron-withdrawing groups (EWGs) will decrease it, which can influence the ease of reactions like the Vilsmeier-Haack formylation used in their synthesis.[6]

  • C3-Substituent (R³): Substituents at this position exert a more localized electronic and steric influence on the adjacent C4 and C5 positions.

  • C4-Substituent (R⁴): A substituent at C4 directly competes for electronic influence with the C5-carbaldehyde and can sterically hinder approaches to the aldehyde.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Overview of the synthetic routes and reactivity profile.

Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and robust method for introducing a formyl group onto a pyrazole ring is the Vilsmeier-Haack reaction.[7] This reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, as the electrophile to formylate an electron-rich heterocyclic ring. For pyrazoles, this typically occurs at the C4 position, but with appropriate substitution patterns, C5-formylation is achievable, or more commonly, a C4-carbaldehyde is synthesized from a pre-functionalized pyrazole. The synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes, for example, is achieved by the formylation of the corresponding 5-chloro-1H-pyrazoles.[6]

Causality in Experimental Design:

The success of the Vilsmeier-Haack reaction is critically dependent on rigorous anhydrous conditions. The primary reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), react to form the Vilsmeier reagent in situ. Any moisture present will violently decompose POCl₃ and the reagent itself, halting the reaction and posing a safety hazard. The reaction is highly exothermic and requires careful temperature control (typically starting at 0-5 °C) to prevent side reactions.

dot graph G { graph [fontname="Arial", layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for Vilsmeier-Haack formylation of pyrazoles.

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloropyrazole

This protocol is adapted from the synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes.[6]

1. Reagent Preparation (In Situ):

  • In a three-necked, flame-dried round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. This forms the Vilsmeier reagent.

  • Trustworthiness Check: The formation of a solid or viscous pale-yellow mixture is indicative of successful reagent formation.

2. Formylation Reaction:

  • Dissolve the 1,3-disubstituted-5-chloropyrazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction, quench it with a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates reaction completion.

3. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This quench is highly exothermic.

  • Neutralize the solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Insight: If the product is water-soluble, saturating the aqueous layer with NaCl (brine) can help drive the product into the organic phase.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure pyrazole-4-carbaldehyde.

Reactions at the Aldehyde Functionality

The C5-carbaldehyde is a classic electrophilic center, readily participating in a variety of condensation and addition reactions.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[8] It is a cornerstone of C-C bond formation. Green chemistry approaches have been developed using catalysts like ammonium carbonate in aqueous media, providing an efficient and environmentally benign method.[9]

dot graph G { graph [fontname="Arial", rankdir=LR]; node [shape=box, style="rounded,filled", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Logical workflow of the Knoevenagel condensation.

Protocol 2: Aqueous Knoevenagel Condensation with Malononitrile

This protocol is based on the work of Sonar et al.[9]

1. Reaction Setup:

  • In a round-bottom flask, add the substituted pyrazole-5-carbaldehyde (1.0 equiv.), malononitrile (1.1 equiv.), and ammonium carbonate (20 mol%).

  • Add a solvent system of water and ethanol (1:1 v/v).

  • Expertise Insight: The use of an aqueous system avoids hazardous organic solvents. Ammonium carbonate is a mild, inexpensive, and effective catalyst for this transformation.

2. Reaction Execution:

  • Place the flask in an ultrasonic bath at ambient temperature and sonicate.

  • Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.

3. Work-up and Purification:

  • Upon completion, add cold water to the reaction mixture.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid product. Further purification is often not necessary, but recrystallization can be performed if needed.

Schiff Base Formation

The reaction of pyrazole-5-carbaldehydes with primary amines readily forms Schiff bases (imines). These derivatives are not only stable compounds in their own right but are also crucial intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities.[3][10]

Reactant A (Pyrazole)Reactant B (Amine)ProductApplication/SignificanceReference
5-chloro-pyrazole-4-carbaldehydeThiocarbohydrazidePyrazole-thiocarbohydrazoneIntermediate for cyclization[10]
3-phenyl-1H-pyrazole-4-carbaldehyde2-AminophenolPyrazole-Schiff baseAnticancer activity studies[10]
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeSubstituted AnilinesN-aryl iminePrecursors for further heterocyclization[11]
Oxidation and Reduction

Standard organic transformations can be applied to the aldehyde group:

  • Oxidation: The carbaldehyde can be oxidized to the corresponding pyrazole-5-carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These carboxylic acids are valuable for creating amides and esters.

  • Reduction: The aldehyde is readily reduced to the corresponding pyrazole-5-methanol using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. These alcohols can be used in subsequent functionalization, for example, by converting them to halides.[12]

The Influence of Substituents: A Case Study

The reactivity of the pyrazole-5-carbaldehyde system is exquisitely sensitive to its substitution pattern. A compelling example from the literature highlights how changing the N1 substituent from a phenyl group to a pyridin-2-yl group completely alters the reaction pathway with cyclohexylamine.[13]

  • N1-Pyridin-2-yl Substituent: When 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine, a straightforward nucleophilic aromatic substitution occurs. The amine displaces the chlorine atom at the C5 position to yield 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. The aldehyde group remains untouched.[13]

  • N1-Phenyl Substituent: In contrast, when 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is treated with cyclohexylamine, the reaction proceeds via condensation at the aldehyde to form a Schiff base, which is then followed by hydrolysis of the C5-chloro group to a ketone. The final product is (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[13]

This dramatic shift in reactivity underscores the importance of considering the electronic influence of all substituents when planning a synthetic route. The more electron-withdrawing nature of the pyridin-2-yl group likely makes the C5 position more susceptible to nucleophilic attack compared to when the N1-substituent is a simple phenyl ring.

Advanced Applications in Multicomponent Reactions

Substituted pyrazole-5-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step.[14][15] These reactions are highly valued in drug discovery for their efficiency and ability to generate diverse libraries of compounds. For example, pyrazole carbaldehydes can react with an active methylene compound (like ethyl acetoacetate) and a nitrogen source (like hydrazine hydrate) to build fused pyrano[2,3-c]pyrazole systems, which are of significant medicinal interest.[14][16][17]

Conclusion

Substituted pyrazole-5-carbaldehydes represent a class of reagents with a rich and tunable reactivity profile. The aldehyde functionality serves as a reliable handle for classical transformations like condensation, oxidation, and reduction, while the pyrazole core provides a stable and biologically relevant scaffold. The true synthetic power of these molecules is unlocked by understanding and manipulating the subtle electronic effects of substituents, which can dictate reaction pathways and enable their use in sophisticated multicomponent and cycloaddition reactions. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ these versatile building blocks in the rational design and synthesis of the next generation of therapeutic agents.

References

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The Ascendant Scaffold: A Technical Guide to 1-Ethyl-3-Methyl-1H-Pyrazole Derivatives in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] Among the vast family of pyrazole-based compounds, 1-ethyl-3-methyl-1H-pyrazole derivatives have emerged as a particularly versatile and promising scaffold. This technical guide provides an in-depth review of the synthesis, mechanisms of action, and applications of these derivatives, tailored for researchers, scientists, and professionals in drug development and materials science.

I. The Synthetic Keystone: Forging the 1-Ethyl-3-Methyl-1H-Pyrazole Core

The construction of the 1-ethyl-3-methyl-1H-pyrazole core and its subsequent derivatization are pivotal to unlocking its potential. The primary synthetic strategies involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

A. General Synthesis of the Pyrazole Ring

A common and efficient method for synthesizing the pyrazole ring involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[6] Specifically for the 1-ethyl-3-methyl-1H-pyrazole scaffold, the synthesis typically begins with the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone.

reagents Ethylhydrazine + Acetylacetone intermediate Hydrazone Intermediate reagents->intermediate Condensation product 1-Ethyl-3,5-dimethyl-1H-pyrazole intermediate->product Cyclization (Dehydration) conditions Acid or Base Catalyst Heat conditions->intermediate

Caption: General synthesis of a 1-ethyl-disubstituted pyrazole.

B. Derivatization at the C4 and C5 Positions

Further functionalization of the pyrazole ring, particularly at the C4 and C5 positions, is crucial for modulating its biological and chemical properties. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C4 position, yielding 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde serves as a versatile intermediate for the synthesis of a wide range of derivatives, including Schiff bases and chalcones.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) while cooling in an ice bath.

  • Addition of Pyrazole: Slowly add 1-ethyl-3-methyl-1H-pyrazole to the reaction mixture with constant stirring.

  • Reaction: After the addition is complete, heat the mixture at 60-70°C for several hours.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: The resulting precipitate, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and purified by recrystallization.

II. Antimicrobial Applications: A New Frontier in Pathogen Control

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[3][6]

A. Mechanism of Action

The antimicrobial activity of pyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For instance, some pyrazole-based compounds have been shown to target glucosamine-6-phosphate synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[7] The lipophilicity of the pyrazole scaffold allows for effective penetration of microbial cell membranes.

B. In Vitro Efficacy

Numerous studies have reported the promising antimicrobial activity of pyrazole derivatives. For example, a series of novel 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and screened for their antimicrobial activities against various bacterial and fungal species.[7]

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Pyrazole Derivative 2d [7]Escherichia coli12.5
Pseudomonas aeruginosa25
Staphylococcus aureus12.5
Bacillus subtilis25
Candida albicans6.25
Ampicillin (Reference) E. coli, S. aureus-
Fluconazole (Reference) C. albicans-

Data synthesized from in vitro studies on related pyrazole derivatives.[7]

III. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical focus of medicinal chemistry. Pyrazole derivatives have emerged as a privileged scaffold in this arena, with several compounds demonstrating potent cytotoxic activity against various cancer cell lines.[8][9]

A. Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are multifaceted and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[10] Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[10] Others can induce apoptosis by activating caspase cascades and disrupting the mitochondrial membrane potential. A novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells by inhibiting tubulin polymerization.[11]

cluster_cell Cancer Cell pyrazole Pyrazole Derivative (e.g., PTA-1) tubulin Tubulin pyrazole->tubulin Inhibits Polymerization microtubules Microtubule Disruption tubulin->microtubules Polymerization mitosis Mitotic Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.[11]

B. Cytotoxicity Data

The cytotoxic potential of pyrazole derivatives has been evaluated against a range of cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline Hep (human laryngeal carcinoma)3.25 µg/mL[8]
P815 (murin mastocytoma)17.82 µg/mL[8]
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone HepG-2 (human liver hepatocellular carcinoma)3.57[9]
PTA-1 MDA-MB-231 (triple-negative breast cancer)~10 (CC₅₀ at 24h)[11]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

IV. Corrosion Inhibition: Protecting Metallic Surfaces

Beyond their biomedical applications, pyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media.[12][13] Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process.

A. Mechanism of Corrosion Inhibition

Pyrazole derivatives function as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process.[13] The adsorption of these molecules onto the metal surface can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). The presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring facilitates strong adsorption onto the metal surface. This adsorption process follows established models such as the Langmuir isotherm.[12]

cluster_interface Metal-Electrolyte Interface metal Metal Surface (e.g., Carbon Steel) anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) metal->anodic Inhibited by Adsorbed Layer electrolyte Corrosive Medium (e.g., HCl) cathodic Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) electrolyte->cathodic Inhibited by Adsorbed Layer inhibitor Pyrazole Derivative inhibitor->metal Adsorption

Caption: Schematic of corrosion inhibition by pyrazole derivatives.

B. Inhibition Efficiency

The effectiveness of pyrazole derivatives as corrosion inhibitors is quantified by their inhibition efficiency (IE%).

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) Carbon Steel1 M HCl10⁻³ M90.8[12]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) Carbon Steel1 M HCl10⁻³ M91.8[12]
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) Mild Steel1 M HCl10⁻³ M94[14]

Inhibition efficiency is often determined using gravimetric (weight loss) and electrochemical (potentiodynamic polarization, electrochemical impedance spectroscopy) methods.[12][14]

V. Conclusion and Future Perspectives

The 1-ethyl-3-methyl-1H-pyrazole scaffold and its derivatives represent a highly versatile and valuable class of compounds with a broad spectrum of applications. Their straightforward synthesis, coupled with their significant antimicrobial, anticancer, and corrosion inhibition properties, underscores their importance in both academic research and industrial development. Future research should focus on elucidating the structure-activity relationships of these derivatives to design more potent and selective agents. Furthermore, in vivo studies are warranted to translate the promising in vitro results into tangible therapeutic and industrial applications. The continued exploration of this remarkable heterocyclic system will undoubtedly lead to further innovations in medicine and materials science.

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A Technical Guide to the Structural Elucidation of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Synthetic Context

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, valued for its diverse biological activities.[1][2] The specific substitution pattern of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde—featuring a halogen, an aldehyde, and alkyl groups—presents a unique scaffold for further chemical exploration. Pyrazole carbaldehydes, in particular, are versatile building blocks for synthesizing more complex, bioactive molecules.[3]

A definitive structural elucidation is the bedrock of any chemical research program. It ensures the integrity of subsequent biological, toxicological, and developmental studies. This guide outlines the multi-technique spectroscopic approach required to unequivocally confirm the identity and purity of the title compound.

The Integrated Spectroscopic Elucidation Workflow

The core principle of our elucidation strategy is the integration of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. By correlating the findings from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we create a self-validating loop that minimizes ambiguity.

G cluster_0 Elucidation Strategy cluster_1 Data Interpretation & Correlation Synthesis Hypothesized Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Target Putative Compound: This compound Purification->Target MS Mass Spectrometry (MS) Target->MS IR Infrared (IR) Spectroscopy Target->IR NMR NMR Spectroscopy (1D & 2D) Target->NMR MS_Data Molecular Formula Isotopic Pattern MS->MS_Data IR_Data Functional Groups (C=O, C-Cl) IR->IR_Data NMR_Data Connectivity & Skeleton (1H, 13C, COSY, HMBC) NMR->NMR_Data Structure Confirmed Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula of a synthesized compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Expected Data & Interpretation:

The presence of a chlorine atom is a key structural feature that provides a distinct isotopic signature. Chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This natural abundance results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.[5]

ParameterExpected Value / ObservationRationale & Significance
Molecular Formula C₈H₁₁ClN₂ODerived from the proposed structure.
Exact Mass 186.0560Calculated for the monoisotopic molecular ion [M]⁺ (using ³⁵Cl). High-resolution MS should confirm this value to within ±5 ppm.
Molecular Ion [M]⁺ m/z 186.0560Corresponds to the molecule with the ³⁵Cl isotope.
Isotopic Peak [M+2]⁺ m/z 188.0530Corresponds to the molecule with the ³⁷Cl isotope.
[M]⁺:[M+2]⁺ Ratio ~3:1This intensity ratio is a definitive indicator of the presence of a single chlorine atom in the molecule.[5]
Key Fragmentation Loss of CO (-28), Cl (-35), C₂H₅ (-29)Fragmentation patterns in pyrazoles often involve expulsion of HCN or N₂.[6][7] The aldehyde and ethyl groups provide additional predictable fragmentation pathways that can further corroborate the structure.

The observation of the molecular ion cluster at m/z 186/188 with the correct accurate mass and a ~3:1 isotopic ratio provides strong, trustworthy evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000–400 cm⁻¹).

Expected Data & Interpretation:

The IR spectrum should exhibit characteristic absorption bands corresponding to the aldehyde and the substituted pyrazole ring.

Wavenumber (cm⁻¹)Expected VibrationInterpretation
~2850 & ~2750C-H Stretch (Aldehyde)The presence of two distinct, medium-intensity bands in this region (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.
~1680-1695 C=O Stretch (Aldehyde) This strong, sharp absorption is the most prominent feature for the aldehyde. Its position indicates conjugation with the pyrazole ring, which lowers the frequency from a typical aliphatic aldehyde (~1720-1740 cm⁻¹).[8]
~1550-1600C=N & C=C Stretch (Pyrazole Ring)These absorptions are characteristic of the aromatic pyrazole ring system.
~1000-1250C-N StretchStretching vibrations from the various C-N bonds within the pyrazole ring and the N-ethyl group.
~750-850C-Cl StretchA medium to strong band in this region is indicative of the carbon-chlorine bond.

The unambiguous identification of the conjugated aldehyde C=O stretch around 1685 cm⁻¹ is a critical piece of evidence confirming the presence of this key functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and authoritative assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~9.95s1H-CHOAldehyde protons are highly deshielded and typically appear far downfield. The lack of adjacent protons results in a singlet.
~4.20q2H-N-CH₂ -CH₃The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen, shifting them downfield. They are split into a quartet by the three protons of the adjacent methyl group (J ≈ 7.2 Hz).
~2.45s3HRing-CH₃ The methyl group attached to the pyrazole ring appears as a singlet. Its chemical shift is influenced by its position on the electron-rich ring.
~1.45t3H-N-CH₂-CH₃ The terminal methyl protons of the ethyl group are split into a triplet by the two protons of the adjacent methylene group (J ≈ 7.2 Hz).
Predicted ¹³C NMR and DEPT-135 Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum reveals all unique carbon environments, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale for Assignment
~182.0CHC HOThe carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[9]
~151.0CC3Quaternary carbon attached to the methyl group. Its chemical shift is influenced by the adjacent nitrogen atom.
~138.0CC5Quaternary carbon attached to the aldehyde group. Deshielded by both the adjacent nitrogen and the carbonyl group.
~115.0CC4Quaternary carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine atom causes a downfield shift.
~45.0CH₂-N-C H₂-CH₃The methylene carbon of the N-ethyl group.
~14.5CH₃-N-CH₂-C H₃The terminal methyl carbon of the N-ethyl group.
~12.0CH₃Ring-C H₃The methyl carbon attached to the C3 position of the pyrazole ring.
2D NMR for Unambiguous Assignment

2D NMR experiments are essential to validate the assignments made from 1D spectra. They provide through-bond correlation data that functions as an internal cross-check of the proposed structure.

Caption: Key 2D NMR correlations for structural validation.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A strong cross-peak is expected between the methylene protons (~4.20 ppm) and the methyl protons (~1.45 ppm) of the ethyl group, confirming their connectivity. No other correlations should be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. It would confirm the assignments in the tables above (e.g., 9.95 ppm proton to 182.0 ppm carbon; 4.20 ppm protons to 45.0 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that lock in the structure include:

    • The aldehyde proton (~9.95 ppm) correlating to the C5 (~138.0 ppm) and C4 (~115.0 ppm) carbons.

    • The ring-methyl protons (~2.45 ppm) correlating to C3 (~151.0 ppm), C4 (~115.0 ppm), and C5 (~138.0 ppm).

    • The N-methylene protons (~4.20 ppm) correlating to the C5 (~138.0 ppm) and C3 (~151.0 ppm) carbons of the ring.

The successful observation of these HMBC correlations provides definitive, authoritative proof of the substituent placement on the pyrazole ring.

Conclusion: A Self-Validated Structural Assignment

By systematically applying this integrated spectroscopic workflow, the structure of this compound can be elucidated with the highest degree of confidence. The convergence of data—the correct molecular formula and chlorine isotope pattern from MS, the identification of a conjugated aldehyde from IR, and the complete, unambiguous mapping of the molecular framework via 1D and 2D NMR—constitutes a self-validating and trustworthy structural proof. This rigorous characterization is the essential foundation for any further investigation or application of this novel compound.

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  • ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.
  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum.
  • ChemicalBook. (2023). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
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  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
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  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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Sources

The Pivotal Role of Pyrazole Carbaldehydes: A Technical Guide to their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect in Drug Discovery

In the intricate world of medicinal chemistry, certain molecular scaffolds emerge as unsung heroes, providing the foundational architecture for a vast array of therapeutic agents. Among these, the pyrazole nucleus holds a place of distinction, celebrated for its remarkable pharmacological versatility.[1][2] This guide delves into a critical class of intermediates derived from this scaffold: pyrazole carbaldehydes. These compounds, characterized by a formyl (-CHO) group appended to the pyrazole ring, are not merely synthetic curiosities; they are pivotal gateways to novel chemical entities with profound biological activities. For the researcher, scientist, and drug development professional, a deep understanding of the discovery, synthesis, and strategic application of pyrazole carbaldehyde intermediates is indispensable in the quest for next-generation therapeutics. This document serves as a comprehensive technical guide, blending established principles with field-proven insights to empower your research endeavors.

Genesis of a Versatile Intermediate: A Historical Perspective

The journey of pyrazole carbaldehydes is intrinsically linked to the broader exploration of pyrazole chemistry, which has been a cornerstone of heterocyclic chemistry for over a century. While early pyrazole syntheses date back to the late 19th century, the targeted introduction of a formyl group onto the pyrazole ring became a significant focus with the advent of powerful formylation reagents. The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, proved to be a transformative tool for the formylation of electron-rich aromatic and heterocyclic systems.[3] Its application to pyrazoles unlocked a reliable and efficient pathway to pyrazole carbaldehydes, thereby catalyzing their widespread use as versatile building blocks in organic synthesis and medicinal chemistry.

The Cornerstone of Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most prevalent and robust method for the synthesis of pyrazole-4-carbaldehydes. This reaction's enduring popularity stems from its broad substrate scope, generally high yields, and operational simplicity.

The "Why": Mechanistic Causality

The efficacy of the Vilsmeier-Haack reaction hinges on the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).[4][5] The pyrazole ring, being an electron-rich heterocycle, readily undergoes electrophilic substitution with this reagent, leading to the introduction of the formyl group, predominantly at the C4 position.

Diagram 1: Mechanism of the Vilsmeier-Haack Formylation of Pyrazole

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Final_Product 4-Formylpyrazole Intermediate->Final_Product Aqueous Work-up

Caption: Key steps in the Vilsmeier-Haack formylation of a pyrazole at the C4 position.

A Self-Validating Protocol: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde

This protocol provides a representative example of the Vilsmeier-Haack reaction, starting from a readily available hydrazone. The success of this reaction is validated by the isolation of the target aldehyde, which can be confirmed through standard analytical techniques.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-Dimethylformamide (DMF) (4 equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise to the cooled DMF with constant stirring.[1] The formation of a viscous, white Vilsmeier reagent will be observed. Maintain the temperature at 0-5 °C.

  • Substrate Addition: Dissolve the starting hydrazone (e.g., acetophenone phenylhydrazone) (1 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction: Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Trustworthiness through Observation: The successful formation of the product is visually indicated by the precipitation of a solid upon neutralization. The purity can be initially assessed by thin-layer chromatography (TLC) and melting point determination.

Field-Proven Insights: Troubleshooting the Vilsmeier-Haack Reaction
Issue Potential Cause Troubleshooting Strategy
Low or No Yield Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Flame-dry all glassware before use.
Low reactivity of the pyrazole substrate (e.g., presence of electron-withdrawing groups).Increase the excess of the Vilsmeier reagent and/or increase the reaction temperature and time.
Difficulty in Product Isolation The product is partially soluble in water.Saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer during extraction.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress by TLC until the starting material is consumed.

Expanding the Synthetic Arsenal: Alternative Routes to Pyrazole Carbaldehydes

While the Vilsmeier-Haack reaction is the workhorse for pyrazole carbaldehyde synthesis, a comprehensive understanding requires knowledge of alternative methods, which can be advantageous for specific substrates or to achieve different regioselectivities.

Oxidation of Methylpyrazoles

The oxidation of a methyl group at the C4 position of the pyrazole ring offers a direct route to the corresponding carbaldehyde. This method is particularly useful when the corresponding methylpyrazole is readily accessible.

Common Oxidizing Agents:

  • Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups.

  • Manganese Dioxide (MnO₂): A milder oxidant, often used for allylic and benzylic alcohols, but can also be effective for activated methyl groups on heterocycles.

  • Potassium Permanganate (KMnO₄): A strong oxidant that requires careful control of reaction conditions to avoid over-oxidation to the carboxylic acid.

Formylation via Organometallic Intermediates

For substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction, formylation via an organometallic intermediate can be a viable alternative. This typically involves the generation of a pyrazolyl-lithium or pyrazolyl-magnesium (Grignard) species, followed by quenching with a formylating agent like DMF.[6]

Diagram 2: Comparative Workflow of Pyrazole Carbaldehyde Synthesis

Synthesis_Workflow cluster_0 Vilsmeier-Haack Reaction cluster_1 Oxidation cluster_2 Organometallic Route Start Pyrazole Precursor VH_Reagents DMF, POCl₃ Start->VH_Reagents Methylpyrazole 4-Methylpyrazole Start->Methylpyrazole Halopyrazole 4-Halopyrazole Start->Halopyrazole VH_Product Pyrazole-4-carbaldehyde VH_Reagents->VH_Product Oxidation_Reagents SeO₂, MnO₂, etc. Oxidation_Product Pyrazole-4-carbaldehyde Oxidation_Reagents->Oxidation_Product Methylpyrazole->Oxidation_Reagents Organometallic_Reagents 1. n-BuLi or Mg 2. DMF Organometallic_Product Pyrazole-4-carbaldehyde Organometallic_Reagents->Organometallic_Product Halopyrazole->Organometallic_Reagents

Caption: Overview of major synthetic routes to pyrazole-4-carbaldehydes.

Structural Elucidation: Spectroscopic Characterization

The unambiguous identification of the synthesized pyrazole carbaldehyde is crucial. A combination of spectroscopic techniques provides a definitive structural proof.

Technique Key Spectroscopic Features
¹H NMR A characteristic singlet for the aldehyde proton (CHO) typically appears in the downfield region, around δ 9.5-10.5 ppm. The protons on the pyrazole ring will have distinct chemical shifts and coupling patterns depending on the substitution.
¹³C NMR The carbonyl carbon of the aldehyde group will exhibit a resonance in the range of δ 180-195 ppm. The carbons of the pyrazole ring will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be observed in the region of 1680-1715 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

The Gateway to Bioactivity: Applications in Drug Discovery

Pyrazole carbaldehydes are invaluable intermediates in the synthesis of a wide range of biologically active molecules.[7][8] The formyl group serves as a versatile chemical handle for various transformations, including:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

  • Condensation Reactions: With active methylene compounds to construct new heterocyclic rings.[8]

  • Oxidation: To form the corresponding carboxylic acids.

  • Reduction: To form the corresponding alcohols.

These transformations have led to the discovery of compounds with a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory: As precursors to inhibitors of enzymes like cyclooxygenase (COX).

  • Anticancer: Serving as scaffolds for the development of kinase inhibitors and other antitumor agents.

  • Antimicrobial: As building blocks for novel antibacterial and antifungal compounds.

  • Antiviral: As intermediates in the synthesis of compounds targeting viral replication.

Beyond pharmaceuticals, pyrazole carbaldehydes are also finding applications in materials science, for instance, as precursors for the synthesis of organic dyes used in solar cells and organic light-emitting diodes (OLEDs).

Conclusion: An Enduring Legacy and a Bright Future

Pyrazole carbaldehydes, once a specialized class of heterocyclic compounds, have firmly established themselves as indispensable tools in the modern synthetic chemist's arsenal. Their straightforward synthesis, primarily through the robust Vilsmeier-Haack reaction, coupled with the versatile reactivity of the formyl group, ensures their continued importance in the discovery and development of new chemical entities. As our understanding of disease pathways deepens and the demand for novel therapeutic agents grows, the strategic utilization of pyrazole carbaldehyde intermediates will undoubtedly continue to fuel innovation in drug discovery and beyond.

References

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  • ResearchGate. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

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  • Benchchem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem Technical Support Center.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
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Methodological & Application

The Strategic Utility of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Fused Pyrazole Systems

In the landscape of contemporary drug discovery and agrochemical research, the pyrazole scaffold remains a cornerstone of molecular design. Its unique electronic properties and steric versatility allow for the construction of a vast array of biologically active molecules. Within this class, 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde emerges as a highly valuable, albeit specialized, synthetic intermediate. The strategic placement of an electrophilic aldehyde and a nucleophilically displaceable chloro substituent in an ortho arrangement provides a powerful handle for a variety of annulation reactions, enabling rapid access to fused heterocyclic systems. This guide delineates the synthetic rationale and provides detailed protocols for the application of this key building block in the construction of high-value pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyridines, scaffolds of significant interest in medicinal chemistry.

Part 1: Synthesis of the Core Reagent

While direct, published syntheses of this compound are not prevalent in academic literature, a robust and logical pathway can be engineered from its corresponding ethyl carboxylate precursor, a known intermediate in the synthesis of acaricides.[1] This multi-step synthesis is outlined below, providing a reliable method for researchers to access the target aldehyde.

Predicted Synthetic Pathway

The proposed synthesis commences with the known compound, ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The transformation to the target carbaldehyde is a standard two-step reduction-oxidation sequence.

Synthesis_Pathway Precursor Ethyl 4-chloro-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Alcohol (4-Chloro-1-ethyl-3-methyl- 1H-pyrazol-5-yl)methanol Precursor->Alcohol 1. DIBAL-H 2. Workup Aldehyde 4-Chloro-1-ethyl-3-methyl- 1H-pyrazole-5-carbaldehyde (Target Compound) Alcohol->Aldehyde Mild Oxidation (PCC)

Caption: Predicted synthetic route to the target carbaldehyde.

Protocol 1: Synthesis of (4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

Causality: The reduction of the ester to the primary alcohol requires a mild and selective reducing agent to avoid side reactions. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice as it is effective at low temperatures and typically provides clean conversion of esters to alcohols without affecting the chloro substituent or the pyrazole ring.

  • Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous toluene (10 mL/mmol).

  • Step 2: Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 3: Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Step 4: Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 5: Quenching: Slowly quench the reaction by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Step 6: Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Step 7: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Causality: The oxidation of the primary alcohol to the aldehyde must be performed under mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, providing the desired aldehyde in good yield with a straightforward workup.

  • Step 1: Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane (DCM) (15 mL/mmol), add a solution of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in DCM.

  • Step 2: Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Step 3: Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel, washing thoroughly with additional diethyl ether.

  • Step 4: Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Part 2: Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

The ortho-chloroaldehyde functionality is perfectly poised for the construction of the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its kinase inhibitory activities. The synthesis proceeds via a condensation reaction with an amidine, followed by an intramolecular nucleophilic aromatic substitution (SNAr).

Reaction Mechanism Workflow

Pyrazolopyrimidine_Mechanism Start 4-Chloro-1-ethyl-3-methyl- 1H-pyrazole-5-carbaldehyde + Amidine (R-C(NH)NH2) Intermediate1 Condensation Intermediate (Iminopyrazole) Start->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular SNA_r Product Substituted 1-Ethyl-3-methyl- 1H-pyrazolo[3,4-d]pyrimidine Intermediate2->Product Tautomerization (-HCl)

Caption: General mechanism for pyrazolo[3,4-d]pyrimidine synthesis.

Protocol 3: General Procedure for the Synthesis of 1-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidines

Causality: This one-pot reaction is typically base-catalyzed. The base, such as potassium carbonate, facilitates both the initial condensation and the final elimination/tautomerization step. A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure the reaction proceeds to completion, particularly the SNAr cyclization step which may require elevated temperatures.

  • Step 1: Reagent Mixture: In a round-bottom flask, combine this compound (1.0 eq), the desired amidine hydrochloride salt (e.g., acetamidine hydrochloride, guanidine hydrochloride) (1.2 eq), and potassium carbonate (2.5 eq).

  • Step 2: Solvent Addition: Add N,N-dimethylformamide (DMF) (10 mL/mmol).

  • Step 3: Heating: Heat the reaction mixture to 120-140 °C and stir for 4-12 hours.

  • Step 4: Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Step 5: Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Step 6: Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Step 7: Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Reactant (Amidine)Expected ProductPotential Application
Guanidine HCl4-Amino-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidineKinase Inhibitors
Acetamidine HCl1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidineCNS Agents
Benzamidine HCl1-Ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidineAntiviral Agents

Part 3: Application in the Synthesis of Pyrazolo[3,4-c]pyridines

The synthesis of pyrazolo[3,4-c]pyridines can be achieved through a Friedländer-type annulation. This powerful reaction involves the condensation of the ortho-chloroaldehyde with a compound containing an activated methylene group (e.g., a ketone, malononitrile), followed by cyclization and aromatization.

Friedländer Annulation Workflow

Pyrazolopyridine_Workflow Start Mix 4-Chloro-pyrazole-5-carbaldehyde, activated methylene compound, and base. Condensation Base-catalyzed Knoevenagel condensation at the aldehyde. Start->Condensation Cyclization Intramolecular nucleophilic attack of enolate/enamine onto C4. Condensation->Cyclization Aromatization Elimination of HCl and H2O to form the aromatic pyridine ring. Cyclization->Aromatization Product Substituted 1-Ethyl-3-methyl- 1H-pyrazolo[3,4-c]pyridine Aromatization->Product

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrazole core is a well-established "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The presence of a reactive aldehyde group, a strategically positioned chlorine atom, and N-alkylation in the starting material offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This application note provides detailed protocols for several key derivatization reactions of this compound, including reductive amination, Knoevenagel condensation, and the synthesis of fused pyrazolo[1,5-a]pyrimidine systems. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful implementation in a research setting.

Core Derivatization Strategies

The aldehyde functionality is the primary site for the derivatizations detailed below. Its electrophilic nature allows for reactions with a wide range of nucleophiles, leading to a variety of valuable chemical transformations.

Protocol 1: Reductive Amination - Synthesis of Novel Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes and ketones.[3] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[4]

Scientific Rationale

The choice of sodium triacetoxyborohydride is crucial for the success of this reaction. Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the starting aldehyde before imine formation occurs. Its steric bulk also contributes to its selectivity. The reaction is typically carried out in a non-protic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) to prevent unwanted side reactions.

Experimental Workflow: Reductive Amination

G start Dissolve this compound and amine in anhydrous DCE add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise start->add_stab stir Stir at room temperature for 2-16 hours add_stab->stir quench Quench with saturated aqueous NaHCO3 stir->quench extract Extract with an organic solvent (e.g., DCM or EtOAc) quench->extract dry Dry the organic layer over Na2SO4, filter, and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify

Caption: Workflow for the reductive amination of this compound.

Detailed Step-by-Step Protocol
  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous dichloroethane (DCE, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted amine derivative.

Parameter Condition Rationale
Solvent Anhydrous Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent and effectively solubilizes the reactants.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective, reduces the iminium ion in preference to the aldehyde.[4]
Stoichiometry Amine (1.1 eq), STAB (1.5 eq)A slight excess of the amine drives the imine formation, while an excess of STAB ensures complete reduction.
Temperature Room TemperatureSufficient for both imine formation and reduction without promoting side reactions.
Work-up Saturated aq. NaHCO₃Neutralizes any remaining acid and quenches the excess reducing agent.

Protocol 2: Knoevenagel Condensation - Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[5][6] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in organic synthesis.

Scientific Rationale

The reaction proceeds via the deprotonation of the active methylene compound by a base (e.g., piperidine or ammonium carbonate) to form a nucleophilic enolate.[7] This enolate then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The choice of a mild base is important to avoid self-condensation of the aldehyde or other side reactions.

Experimental Workflow: Knoevenagel Condensation

G start Dissolve this compound and active methylene compound in a suitable solvent (e.g., ethanol) add_catalyst Add a catalytic amount of a weak base (e.g., piperidine) start->add_catalyst reflux Reflux the reaction mixture for 1-4 hours add_catalyst->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Collect the precipitated product by filtration cool->precipitate wash Wash the solid with cold solvent precipitate->wash dry Dry the product under vacuum wash->dry

Caption: Workflow for the Knoevenagel condensation of this compound.

Detailed Step-by-Step Protocol
  • To a solution of this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.05 eq) in ethanol (0.2 M), add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the purified product under vacuum to yield the desired Knoevenagel adduct.

Parameter Condition Rationale
Solvent EthanolA polar protic solvent that effectively dissolves the reactants and is suitable for reflux conditions.
Catalyst PiperidineA mild organic base that effectively catalyzes the condensation without promoting side reactions.[8]
Stoichiometry Active Methylene Compound (1.05 eq)A slight excess ensures complete consumption of the aldehyde.
Temperature RefluxProvides the necessary activation energy for the condensation and dehydration steps.
Work-up Precipitation/FiltrationOften provides a high-purity product without the need for chromatography.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

Fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures and ability to present pharmacophoric features in a well-defined spatial orientation. Pyrazolo[1,5-a]pyrimidines are a class of such compounds with a broad spectrum of biological activities.[9][10] They can be synthesized from pyrazole precursors, including those with an aldehyde functionality, through condensation with suitable aminopyrazoles or other appropriate reagents.

Scientific Rationale

The synthesis of the pyrazolo[1,5-a]pyrimidine core often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole.[9] In this context, the derivatized pyrazole aldehyde from a Knoevenagel condensation can act as a Michael acceptor, followed by cyclization and aromatization to yield the fused heterocyclic system.

Experimental Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

G start Synthesize the Knoevenagel adduct from this compound and malononitrile (Protocol 2) dissolve Dissolve the Knoevenagel adduct and 3-amino-1H-pyrazole in a suitable solvent (e.g., ethanol) start->dissolve add_base Add a base (e.g., potassium carbonate) dissolve->add_base reflux Reflux the reaction mixture for 6-24 hours add_base->reflux cool Cool the reaction mixture and pour into water reflux->cool precipitate Collect the precipitated solid by filtration cool->precipitate wash Wash the solid with water and a small amount of cold ethanol precipitate->wash dry Dry the product under vacuum wash->dry

Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Detailed Step-by-Step Protocol
  • First, synthesize 2-((4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methylene)malononitrile according to Protocol 2 .

  • To a suspension of the Knoevenagel adduct (1.0 eq) and a 3-aminopyrazole derivative (1.1 eq) in ethanol (0.15 M), add potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with water and a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired pyrazolo[1,5-a]pyrimidine.

Parameter Condition Rationale
Solvent EthanolA suitable solvent for the reactants that allows for reflux temperatures.
Base Potassium CarbonateA common inorganic base used to facilitate the cyclization reaction.
Temperature RefluxProvides the energy required for the multi-step condensation and cyclization process.
Work-up Precipitation in waterA straightforward method to isolate the often-insoluble fused heterocyclic product.

Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of new characteristic peaks (e.g., C=C stretch for Knoevenagel products, N-H stretch for secondary amines).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this application note for reductive amination, Knoevenagel condensation, and the synthesis of pyrazolo[1,5-a]pyrimidines provide robust and reproducible methods for the derivatization of this important scaffold. These reactions can be readily adapted to include a variety of building blocks, enabling the generation of diverse chemical libraries for applications in drug discovery and materials science.

References

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (2018). ResearchGate. [Link]

  • Endait, R. S., Karale, B. K., & Hemantkumar, N. (2017). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2020). ACS Publications. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). National Institutes of Health. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. [Link]

  • Hassan, A. S. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]

  • Synthesis of pyrazole carbaldehydes. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (n.d.). ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). PubMed Central. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

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Application Notes and Protocols: The Strategic Application of Pyrazole Carbaldehydes as Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold.[1][2] This five-membered N-heteroaromatic ring is a key structural component in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction therapy Sildenafil.[1][3][4][5] The immense therapeutic potential and broad spectrum of biological activities—ranging from anti-inflammatory and anticancer to kinase inhibitory effects—have cemented the importance of pyrazole derivatives in drug discovery.[2][4][6][7]

At the heart of synthesizing this vast chemical diversity lies a class of remarkably versatile intermediates: pyrazole carbaldehydes . These bifunctional molecules, featuring a reactive aldehyde group appended to the stable pyrazole core, serve as powerful and adaptable starting points for constructing complex molecular architectures.[8][9] Their utility stems from the aldehyde's capacity to undergo a wide array of chemical transformations, including classical condensations, intricate multicomponent reactions (MCRs), and cyclizations, thereby providing access to a rich variety of fused and substituted heterocyclic systems.[1][10]

This guide provides an in-depth exploration of the strategic use of pyrazole carbaldehydes in medicinal chemistry. It moves beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven protocols and insights for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Versatility of Pyrazole Carbaldehydes

The aldehyde functional group is a gateway to immense chemical diversity. Its electrophilic carbon and adjacent acidic α-protons (if present) allow for controlled, high-yielding transformations that are fundamental to library synthesis and lead optimization.

Multicomponent Reactions (MCRs): The Engine of Molecular Diversity

In the quest for novel bioactive compounds, MCRs represent a paradigm of efficiency. These one-pot reactions, where three or more components combine to form a product incorporating substantial parts of all starting materials, are prized for their operational simplicity, time and energy savings, and ability to rapidly generate molecular complexity.[1][2] Pyrazole carbaldehydes are exceptional substrates for MCRs, acting as the electrophilic trigger for elegant reaction cascades.

A prominent example is the synthesis of pyrano[2,3-c]pyrazoles , a scaffold known for its wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][11] The four-component reaction of a pyrazole carbaldehyde, an active methylene compound (like malononitrile), a β-ketoester, and hydrazine hydrate or a derivative thereof, provides a convergent and highly efficient route to these valuable structures.

MCR_Workflow PC Pyrazole Carbaldehyde Mix One-Pot Reaction Vessel (Aqueous Medium, RT) PC->Mix MN Malononitrile MN->Mix EAA Ethyl Acetoacetate EAA->Mix HH Hydrazine Hydrate HH->Mix Cat Catalyst (e.g., Piperidine) Cat->Mix Product 1,4-Dihydropyrano[2,3-c]pyrazole (High Yield) Mix->Product Knoevenagel/Michael/ Cyclization Cascade

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Protocol 1: Four-Component Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles

  • Rationale: This protocol leverages the principles of green chemistry (aqueous medium, room temperature) and the efficiency of MCRs to rapidly construct a complex heterocyclic system from simple, commercially available starting materials.[1] Piperidine acts as a base catalyst to facilitate the initial Knoevenagel condensation.

  • Materials:

    • Substituted Pyrazole Carbaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Hydrazine hydrate (1.0 eq)

    • Piperidine (5 mol%)

    • Ethanol or Water

  • Procedure:

    • In a round-bottom flask, combine the pyrazole carbaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in water or ethanol (10 mL per mmol of aldehyde).

    • Add piperidine (5 mol%) to the stirring suspension.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 20-60 minutes, typically indicated by the formation of a thick precipitate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to afford the desired 1,4-dihydropyrano[2,3-c]pyrazole, often in high purity without the need for column chromatography.[1]

Gateway to Fused Scaffolds: Synthesis of Pyrazolo[3,4-d]pyrimidines

Fused heterocyclic systems are of paramount importance in medicinal chemistry as they often provide rigid scaffolds that can be precisely oriented within the binding pockets of biological targets. Pyrazole carbaldehydes are instrumental in the synthesis of the pyrazolo[3,4-d]pyrimidine core, a key pharmacophore found in numerous kinase inhibitors. This scaffold is particularly relevant for targeting Janus Kinases (JAKs), whose dysregulation is implicated in autoimmune diseases and cancers.

The synthesis is a robust, multi-step process that begins with the conversion of the aldehyde to a nitrile, which then undergoes cyclization to form the fused bicyclic system.

Fused_System_Synthesis Start 1-Substituted-1H-pyrazole -4-carbaldehyde Intermediate1 3-Amino-1-substituted-1H -pyrazole-4-carbonitrile Start->Intermediate1 Oxime formation & Dehydration Step1_reagents 1. Hydroxylamine HCl 2. Dehydrating Agent (e.g., Acetic Anhydride) Product Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Intermediate1->Product Cyclization Step2_reagents Formamide (Excess) High Temperature

Caption: Synthetic pathway to the pyrazolo[3,4-d]pyrimidine kinase inhibitor core.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

  • Rationale: This two-part protocol transforms the aldehyde into a more versatile aminonitrile intermediate. The oxime formation and subsequent dehydration is a classic method for converting aldehydes to nitriles. The final cyclization with formamide is a well-established method for constructing pyrimidine rings onto an adjacent amino-nitrile functionality.

  • Part A: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Intermediate

    • Oxime Formation: Dissolve the 1-substituted-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 1-2 hours, monitoring by TLC. Once complete, cool the mixture and pour it into water. Collect the precipitated oxime by filtration.

    • Dehydration to Nitrile: Suspend the dried pyrazole-4-carbaldehyde oxime (1.0 eq) in a dehydrating agent like acetic anhydride. Heat the mixture under reflux for 1-2 hours.

    • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure aminonitrile intermediate.

  • Part B: Cyclization to form the Pyrazolo[3,4-d]pyrimidine

    • To a solution of the 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add an excess of formamide.

    • Heat the reaction mixture to 150-180 °C for 4-8 hours, monitoring the cyclization by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the target pyrazolo[3,4-d]pyrimidine.

Classical Condensation Reactions: Building Blocks for Chalcones and Schiff Bases

The fundamental reactivity of the aldehyde group in pyrazole carbaldehydes allows for their use in classic condensation reactions, such as the Claisen-Schmidt condensation to form chalcones or reactions with primary amines to form Schiff bases (imines). These products are not only often bioactive in their own right but also serve as crucial intermediates for further synthetic elaborations, such as the synthesis of pyrazolines or other heterocyclic systems.[8][9]

Condensation_Reaction PC Pyrazole Carbaldehyde Chalcone Pyrazole-based Chalcone PC->Chalcone Claisen-Schmidt Condensation Ketone Acetophenone Derivative Ketone->Chalcone Claisen-Schmidt Condensation Base Base (NaOH/KOH) Solvent (EtOH)

Caption: Claisen-Schmidt condensation to form pyrazole-based chalcones.

Protocol 3: General Procedure for Pyrazole-based Chalcone Synthesis

  • Rationale: The Claisen-Schmidt condensation is a robust base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone). This protocol provides a reliable method for creating a C-C bond and introducing further aromatic diversity into the molecule.

  • Materials:

    • Substituted Pyrazole Carbaldehyde (1.0 eq)

    • Substituted Acetophenone (1.0 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (e.g., 10-20%)

  • Procedure:

    • Dissolve the pyrazole carbaldehyde (1.0 eq) and the acetophenone (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer.

    • Cool the flask in an ice bath.

    • Slowly add the aqueous sodium hydroxide solution dropwise to the stirring mixture.

    • Allow the reaction to stir at room temperature for 2-6 hours. The formation of a solid precipitate usually indicates product formation.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess base.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Part 2: Biological Significance and Application

The synthetic accessibility of diverse scaffolds from pyrazole carbaldehydes directly translates into a wealth of biologically active molecules. The strategic choice of reaction pathway allows medicinal chemists to tailor molecular structures to interact with specific biological targets.

Summary of Bioactive Scaffolds

The following table summarizes key molecular frameworks accessible from pyrazole carbaldehydes and their associated therapeutic applications.

ScaffoldSynthetic OriginAssociated Biological ActivitiesReference(s)
Pyrano[2,3-c]pyrazoles Multicomponent ReactionAntibacterial, Antifungal, Anti-inflammatory, Anticancer[1][11]
Pyrazolo[3,4-d]pyrimidines Cyclization of AminonitrileKinase Inhibition (e.g., JAK, EGFR), Anticancer[6]
Pyrazole-based Chalcones Claisen-Schmidt CondensationAnti-breast Cancer, Antimicrobial, Antioxidant[8]
Pyrazole Schiff Bases Condensation with AminesAntimicrobial, Antitumor[9][12]
Pyrazolyl-thiazolidinones CyclocondensationAntimicrobial, Anti-inflammatory[9]
Tetrahydrobenzo[b]pyrans Multicomponent ReactionAnti-inflammatory, Antioxidant[11]
Case Study: In Vitro Testing of Kinase Inhibitors

Once a library of pyrazolo[3,4-d]pyrimidine derivatives has been synthesized, the next critical step is to evaluate their biological activity. For kinase inhibitors, a primary screen involves determining their ability to inhibit the target kinase in vitro. The ADP-Glo™ Kinase Assay is a common, robust method for this purpose.

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the presence of an effective inhibitor, the kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for compound potency.

Protocol 4: High-Level Overview of an In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Rationale: This protocol provides a framework for the quantitative evaluation of synthesized compounds as kinase inhibitors. It is a self-validating system that includes positive and negative controls to ensure the reliability of the data.

  • Materials:

    • Target Kinase (e.g., JAK2)

    • Kinase-specific substrate

    • Synthesized pyrazolo[3,4-d]pyrimidine compounds (test compounds)

    • ATP (Adenosine triphosphate)

    • ADP-Glo™ Assay System (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include controls: "no inhibitor" (positive control, DMSO only) and "no kinase" (negative control).

    • Kinase Reaction: Add the kinase enzyme and its specific substrate to the wells.

    • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Termination & ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Luminescence Generation: Add the Kinase Detection Reagent, which converts the ADP produced into a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Pyrazole carbaldehydes are far more than simple heterocyclic aldehydes; they are strategic linchpins in the synthesis of medicinally relevant molecules. Their robust reactivity allows for the efficient execution of both classical and modern synthetic methodologies, most notably multicomponent reactions that rapidly build molecular complexity. From the rapid assembly of diverse libraries via MCRs to the targeted synthesis of fused systems for potent kinase inhibitors, pyrazole carbaldehydes provide an indispensable toolkit for the medicinal chemist. The protocols and strategies outlined in this guide underscore their proven value and continued potential in the journey of drug discovery and development.

References

  • Becerra, D., Abonia, R., & Castillo, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(14), 4635. [Link]

  • Gontijo, R. J. D. S., da Silva, A. D., & de Oliveira, R. B. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Ukrainian Chemistry Journal, 88(7), 3-41. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Al-Ostath, A., Al-Assar, F., & El-Emam, A. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2503. [Link]

  • Sharma, S., Sharma, P., Singh, V., Vaishali, Kumar, V., Das, D. K., Pal, K., Kumar, N., & Devi, P. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers. [Link]

  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Krüger, T., & Opatz, T. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1766-1799. [Link]

  • Sharma, V., & Kumar, V. (2016). Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. Current Organic Synthesis, 13(4), 519-543. [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. [Link]

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Application Notes and Protocols for Knoevenagel Condensation Reactions with 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Knoevenagel Condensation

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole ring is a key strategy for modulating the biological activity of these compounds. The Knoevenagel condensation, a classic yet powerful carbon-carbon bond-forming reaction, offers an efficient and versatile route to introduce diverse functionalities onto heterocyclic systems.[3][4][5]

This application note provides a comprehensive guide for researchers on performing Knoevenagel condensation reactions with a specific, highly functionalized substrate: 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde. We will delve into the synthesis of this key starting material, provide detailed, field-proven protocols for its condensation with various active methylene compounds, and discuss the underlying mechanistic principles and characterization of the resulting novel pyrazole derivatives. The protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in a research and development setting.

Part 1: Synthesis of the Starting Material: this compound

A reliable synthesis of the starting pyrazole aldehyde is paramount. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocycles, including pyrazolones.[6][7][8][9] The following protocol is adapted from procedures for structurally similar compounds and provides a robust method for obtaining the title aldehyde.[10]

Reaction Scheme: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Reaction cluster_0 Starting Material cluster_1 Vilsmeier Reagent cluster_2 Product 1_ethyl_3_methyl_pyrazol_5_one 1-Ethyl-3-methyl-pyrazol-5-one product_aldehyde 4-Chloro-1-ethyl-3-methyl- 1H-pyrazole-5-carbaldehyde 1_ethyl_3_methyl_pyrazol_5_one->product_aldehyde Vilsmeier-Haack Reaction DMF_POCl3 DMF, POCl3 DMF_POCl3->product_aldehyde

Caption: Synthesis of the target pyrazole carbaldehyde via Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrazolone: To the freshly prepared Vilsmeier reagent, add 1-ethyl-3-methyl-pyrazol-5-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Part 2: Knoevenagel Condensation Protocols

The Knoevenagel condensation involves the reaction of the pyrazole carbaldehyde with an active methylene compound, catalyzed by a base.[3][5] The choice of catalyst, solvent, and reaction conditions can significantly impact the reaction rate and yield. We present here a general, robust protocol that can be adapted for various active methylene compounds.

General Reaction Scheme: Knoevenagel Condensation

Knoevenagel_Condensation cluster_0 Reactants cluster_1 Catalyst/Solvent cluster_2 Product pyrazole_aldehyde 4-Chloro-1-ethyl-3-methyl- 1H-pyrazole-5-carbaldehyde product Knoevenagel Product pyrazole_aldehyde->product active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->product catalyst Base Catalyst (e.g., Piperidine, (NH4)2CO3) catalyst->product solvent Solvent (e.g., Ethanol, Ethanol/Water) solvent->product

Caption: General scheme for the Knoevenagel condensation.

Protocol 1: Green Synthesis using Ammonium Carbonate in Aqueous Ethanol

This protocol is adapted from a green chemistry approach and is highly recommended for its mild conditions and environmental friendliness.[11]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition: Add ammonium carbonate (20 mol%) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification by recrystallization from ethanol can be performed if necessary.

Protocol 2: Piperidine-Catalyzed Condensation in Ethanol

This is a classic and highly effective protocol for Knoevenagel condensations.[4]

  • Reaction Setup: Dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the product by filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Part 3: Mechanistic Insights and Causality

The Knoevenagel condensation proceeds via a well-established mechanism.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Base-Catalyzed Deprotonation: A weak base (B:) deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺) to form a β-hydroxy intermediate.

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often the driving force for the reaction, leading to a stable conjugated system.

Knoevenagel_Mechanism Step1 1. Deprotonation Step2 2. Nucleophilic Attack Step1->Step2 Step3 3. Protonation Step2->Step3 Step4 4. Dehydration Step3->Step4

Caption: Key steps of the Knoevenagel condensation mechanism.

The electron-withdrawing chloro group at the 4-position of the pyrazole ring is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the nucleophilic attack. The ethyl and methyl groups have minor electronic effects but may influence the solubility and crystalline nature of the products.

Part 4: Data Presentation and Characterization

The versatility of the Knoevenagel condensation allows for the use of various active methylene compounds, leading to a diverse library of pyrazole derivatives.

Table 1: Knoevenagel Condensation of this compound with Various Active Methylene Compounds
EntryActive Methylene CompoundCatalystSolventTypical Reaction TimeExpected Product Structure
1Malononitrile(NH₄)₂CO₃EtOH/H₂O30-60 min2-((4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methylene)malononitrile
2Ethyl CyanoacetatePiperidineEtOH1-3 hEthyl 2-cyano-3-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)acrylate
3Diethyl MalonatePiperidineEtOH4-8 hDiethyl 2-((4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methylene)malonate
4Meldrum's AcidGlycineDMSO1-2 h5-((4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the vinyl proton in the range of δ 7.5-8.5 ppm. The signals for the ethyl group (a quartet around δ 4.2 ppm and a triplet around δ 1.4 ppm) and the methyl group (a singlet around δ 2.3 ppm) on the pyrazole ring should be present.

    • ¹³C NMR: The carbon of the C=C double bond attached to the pyrazole ring will appear around δ 150-160 ppm, while the other vinylic carbon will be further downfield. The nitrile carbons (if present) will be in the range of δ 115-120 ppm.

  • Infrared (IR) Spectroscopy:

    • Look for a strong absorption band for the C≡N stretch (if applicable) around 2220 cm⁻¹.

    • The C=O stretch of the ester group (if applicable) will appear around 1720-1740 cm⁻¹.

    • The C=C double bond stretch will be observed in the 1600-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for the chlorine atom (M and M+2 in an approximate 3:1 ratio) should be observable.

Conclusion

The Knoevenagel condensation of this compound is a highly effective method for the synthesis of novel, functionalized pyrazole derivatives of significant interest to the pharmaceutical and agrochemical industries. The protocols provided herein are robust, adaptable, and grounded in established chemical principles, offering a solid starting point for researchers to build upon. The use of green catalytic systems is particularly encouraged to align with modern standards of sustainable chemistry.

References

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Synthesis of Novel Schiff Bases from 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases derived from 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthetic methodology, mechanistic insights, and potential applications of this promising class of compounds.

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][6][7][8] When the versatile pyrazole scaffold is functionalized with a Schiff base (imine or azomethine) linkage, the resulting molecules often display enhanced or novel pharmacological profiles.[9][10][11][12] Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone and are crucial intermediates in many enzymatic reactions.[13][14][15] The synthesis of Schiff bases from substituted pyrazole aldehydes, such as this compound, opens up avenues for the creation of new chemical entities with significant potential for drug discovery.[16][17][18]

This guide will provide a robust framework for the synthesis and characterization of novel Schiff bases, starting from a readily accessible pyrazole aldehyde.

Reaction Principle and Mechanism

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine (C=N) bond.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. However, a high concentration of acid can be detrimental as it may protonate the amine, rendering it non-nucleophilic.[15] Therefore, the pH of the reaction medium is a critical parameter to control for optimal yield. In many cases, the reaction can also proceed without a catalyst, particularly when using reactive aldehydes and amines.

General Synthetic Protocol

This section outlines a general and adaptable protocol for the synthesis of Schiff bases from this compound and a variety of primary amines.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flasks
Various primary amines (e.g., aniline derivatives, aliphatic amines)Reflux condenser
Absolute Ethanol (or other suitable solvent like Methanol)Magnetic stirrer with hot plate
Glacial Acetic Acid (catalyst, optional)Thin-layer chromatography (TLC) plates (silica gel)
Diethyl ether or Hexane (for recrystallization/washing)Buchner funnel and flask
Anhydrous Sodium Sulfate or Magnesium SulfateRotary evaporator
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)Melting point apparatus
FT-IR Spectrometer
NMR Spectrometer
Mass Spectrometer
Experimental Workflow Diagram

Synthesis_Workflow reagents Reactants: - Pyrazole Aldehyde - Primary Amine reaction Reaction Setup: - Reflux - Stirring reagents->reaction solvent Solvent: - Absolute Ethanol solvent->reaction catalyst Catalyst (optional): - Glacial Acetic Acid catalyst->reaction monitoring Reaction Monitoring: - TLC reaction->monitoring workup Work-up: - Cooling - Filtration/Precipitation monitoring->workup Completion purification Purification: - Recrystallization workup->purification product Final Product: - Schiff Base purification->product

Caption: General workflow for the synthesis of Schiff bases.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Amine: To this solution, add a stoichiometric amount (1 to 1.1 equivalents) of the desired primary amine.

  • Catalyst Addition (Optional): Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The disappearance of the starting materials (aldehyde and amine) and the appearance of a new spot corresponding to the product will indicate the completion of the reaction. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solid product may precipitate out of the solution. If so, collect the precipitate by vacuum filtration using a Buchner funnel. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane. Wash the purified crystals with a cold solvent (e.g., diethyl ether or hexane) and dry them under vacuum.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:

Technique Expected Observations
Melting Point A sharp and defined melting point range indicates the purity of the compound.
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[9]
¹H NMR Spectroscopy Disappearance of the aldehydic proton signal (around 9-10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm.[9][16][17] Signals corresponding to the pyrazole ring and the substituents on the amine will also be present.
¹³C NMR Spectroscopy Disappearance of the carbonyl carbon signal of the aldehyde (around 190-200 ppm). Appearance of a new signal for the imine carbon (-CH=N-) in the region of 140-160 ppm.[9]
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base will confirm its identity.

Potential Applications in Drug Development

Schiff bases derived from pyrazole scaffolds are a class of compounds with immense potential in drug discovery and development.[5][8][19] The synthesized novel Schiff bases from this compound could be screened for a variety of biological activities, including:

  • Antimicrobial Activity: Many pyrazole-based Schiff bases have demonstrated significant activity against a range of bacterial and fungal strains.[7][9][10]

  • Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][6][11]

  • Anti-inflammatory and Analgesic Activity: The pyrazole core is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs), and its Schiff base derivatives may possess similar or enhanced properties.

  • Antioxidant Activity: Some pyrazole Schiff bases have been shown to exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[5][8]

  • Enzyme Inhibition: These compounds can be designed to target specific enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR) or DNA gyrase.[17]

Logical Relationship Diagram for Drug Discovery

Drug_Discovery_Pathway synthesis Synthesis of Pyrazole Schiff Bases characterization Structural Characterization (Spectroscopy, etc.) synthesis->characterization screening Biological Screening characterization->screening antimicrobial Antimicrobial Assays screening->antimicrobial anticancer Anticancer Assays screening->anticancer anti_inflammatory Anti-inflammatory Assays screening->anti_inflammatory lead_id Lead Compound Identification antimicrobial->lead_id anticancer->lead_id anti_inflammatory->lead_id optimization Lead Optimization (SAR Studies) lead_id->optimization preclinical Preclinical Studies optimization->preclinical

Caption: A logical pathway from synthesis to preclinical studies for pyrazole Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the generation of a diverse library of novel compounds. This guide offers a solid foundation for researchers to explore this promising area of medicinal chemistry. The straightforward synthetic protocol, coupled with the potential for a wide range of biological activities, makes these pyrazole-based Schiff bases attractive candidates for further investigation in the quest for new and effective therapeutic agents.

References

  • Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(23), 13724-13751. [Link]

  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2348. [Link]

  • Gherghilescu, I.-C., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences, 83(6), 1145-1155. [Link]

  • Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed, 36897103. [Link]

  • Gherghilescu, I.-C., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Semantic Scholar. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(45), 31639-31655. [Link]

  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. ResearchGate. [Link]

  • Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central, PMC10622019. [Link]

  • Singh, R., et al. (2021). Synthetic approaches of medicinally important Schiff bases: An updated Review. ResearchGate. [Link]

  • Patel, K. D., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]

  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central, PMC11110091. [Link]

  • El-Sayed, W. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PubMed Central, PMC7265773. [Link]

  • Garai, M., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. yavuzlab. [Link]

  • Unciti-Broceta, A. (2023). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]

  • Patel, K. D., et al. (2020). (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]

  • Alkahtani, H. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Semantic Scholar. [Link]

  • Request PDF. (2023). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • Natiq, G. A., Yasser, S. M. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4), 220-229. [Link]

  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]

  • ResearchGate. (2022). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise substitution pattern on the pyrazole ring dictates the molecule's three-dimensional structure, physicochemical properties, and ultimately, its pharmacological activity and safety profile. Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of successful research and development in this area. Unambiguous structural elucidation, definitive purity assessment, and comprehensive physicochemical profiling are paramount to ensure data integrity, meet regulatory standards, and guide rational drug design.

This document provides a detailed guide to the key analytical methodologies for the comprehensive characterization of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying principles and field-proven insights to empower effective analytical strategy and data interpretation.

Logical Workflow for Pyrazole Derivative Characterization

A systematic approach to characterization ensures that all necessary structural and purity information is obtained efficiently. The following workflow represents a logical progression from initial structural confirmation to detailed purity and solid-state analysis.

G cluster_0 Primary Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Functional Group and Solid-State Analysis NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry (MS) NMR->MS Confirms Molecular Weight FTIR FT-IR Spectroscopy NMR->FTIR Correlates Functional Groups HPLC HPLC / UPLC (Purity, Isomer Separation) MS->HPLC Guides Purity Method Development qNMR Quantitative NMR (qNMR) HPLC->qNMR Orthogonal Purity Verification XRAY X-ray Crystallography HPLC->XRAY Requires Pure Crystalline Material FTIR->XRAY Informs Solid-State Structure

Caption: Logical workflow for the analytical characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for the unambiguous structural determination of pyrazole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR: The First Look

One-dimensional ¹H and ¹³C NMR are the initial and most crucial experiments. For pyrazoles, the chemical shifts of the ring protons and carbons are highly sensitive to the nature and position of substituents.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Aprotic solvents like CDCl₃ or DMSO-d₆ are generally preferred to avoid the exchange of the N-H proton with solvent deuterium, which would render it invisible in the ¹H NMR spectrum. The concentration of the sample can also affect spectral resolution and the observation of exchangeable protons due to intermolecular interactions.

Nucleus Typical Chemical Shift Range (ppm) for Pyrazole Ring Notes
¹H
H3/H5δ 7.4 - 7.8Deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms.
H4δ 6.2 - 6.5More shielded compared to H3/H5.
N-Hδ 10 - 14 (highly variable)Often broad due to rapid proton exchange and quadrupolar relaxation from the ¹⁴N nucleus. Its observation is solvent and concentration-dependent.
¹³C
C3/C5δ 129 - 140Chemical shifts are sensitive to substitution. In cases of rapid tautomerism, these signals can be broadened or averaged.
C4δ 105 - 110Typically the most shielded of the ring carbons.

Protocol: Standard ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg) sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (for quantitative measurements, a longer delay of 5 times the longest T₁ is required).

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to TMS at 0.00 ppm.

2D NMR (COSY, HSQC, HMBC): Assembling the Molecular Puzzle

For complex pyrazole derivatives or in cases of isomeric mixtures, 2D NMR experiments are indispensable for definitive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds). For pyrazoles, it helps establish the connectivity of protons on the pyrazole ring and on adjacent substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for identifying quaternary carbons and piecing together the entire molecular framework by connecting spin systems.[1]

G cluster_0 1D NMR cluster_1 2D NMR Correlation H1 ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC COSY->H1 Final_Structure Unambiguous Structure COSY->Final_Structure HSQC->C13 HSQC->Final_Structure HMBC->Final_Structure

Sources

Vilsmeier-Haack Formylation of Pyrazoles: An Application Note and Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds. For researchers in medicinal chemistry and materials science, this reaction provides a direct and efficient route to synthesize pyrazole-4-carbaldehydes, which are crucial building blocks for a vast array of pharmaceuticals and functional materials.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying scientific principles, a field-proven experimental protocol, and critical insights for optimization and troubleshooting the Vilsmeier-Haack formylation of pyrazole substrates.

Scientific Principles and Mechanism

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The success of the reaction hinges on the in situ generation of a potent electrophile, the Vilsmeier reagent, which is then attacked by the electron-rich pyrazole ring.

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). The reaction is exothermic and generates the highly electrophilic Vilsmeier reagent, which is the active formylating agent.[3]

Vilsmeier_Reagent_Formation DMF DMF Intermediate Adduct DMF->Intermediate + POCl3 POCl₃ POCl3->Intermediate Reagent Vilsmeier Reagent (Chloroiminium salt) Intermediate->Reagent Forms Anion PO₂Cl₂⁻ Reagent->Anion Counter-ion Workflow A 1. Reagent Prep (DMF + POCl₃ @ 0°C) B 2. Substrate Addition (Pyrazole in DMF/DCM) A->B C 3. Reaction (Stir/Heat) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench on Ice D->E Complete F 6. Neutralize (e.g., NaHCO₃) E->F G 7. Extraction (e.g., EtOAc) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Product I->J

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1] Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures, aligning perfectly with the demands of modern drug discovery for efficiency and diversity.[2] This guide provides an in-depth technical overview and detailed protocols for the application of a highly functionalized building block, 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde , in two exemplary MCRs: the Ugi four-component reaction (U-4CR) and a Biginelli-type cyclocondensation. We will explore the synthesis of this key aldehyde intermediate and then demonstrate its utility in generating diverse, drug-like heterocyclic scaffolds.

Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthesis Strategy

Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantially all the atoms of the starting materials.[1] This intrinsic atom economy, coupled with operational simplicity and the ability to generate vast chemical libraries from a set of building blocks, makes MCRs an indispensable tool in pharmaceutical research.[2] When the aldehyde component in an MCR is a densely functionalized heterocycle, the resulting products gain immediate access to complex chemical space with high potential for biological activity.

The target aldehyde, this compound, is an ideal substrate for this purpose. Its structure contains several key features:

  • A stable pyrazole core: Known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

  • A reactive aldehyde group: The primary functional handle for participation in a variety of MCRs.

  • Strategic substitution: The N-ethyl, C3-methyl, and C4-chloro groups provide steric and electronic modulation, influencing the molecule's reactivity and the properties of its downstream products. These substituents can be critical for fine-tuning pharmacokinetic and pharmacodynamic profiles.

This document serves as a practical guide for researchers, providing not only the "how" but also the "why" behind the protocols, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthesis of the Key Intermediate: this compound

The target aldehyde is not commonly available commercially and must be synthesized. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at a reactive carbon position.

An alternative pathway involves the reduction of the corresponding carboxylic acid, 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, which is more readily accessible.[5] However, the Vilsmeier-Haack formylation of a suitable pyrazole precursor is often more direct. The protocol below is based on the established formylation of 5-chloropyrazoles.[6]

Protocol 2.1: Vilsmeier-Haack Formylation of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one

This protocol proceeds via a two-step, one-pot process where the pyrazolone is first chlorinated and then formylated.

Causality: The Vilsmeier reagent (a chloroiminium salt) is a potent electrophile. It reacts with the electron-rich C4 position of the pyrazole. The initial reaction of the pyrazolone with POCl₃ generates a 5-chloropyrazole intermediate, which then undergoes electrophilic substitution by the Vilsmeier reagent to install the aldehyde functionality.[6]

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (4.0 eq.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g in a large beaker) with vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure aldehyde.

Application in Multicomponent Reactions

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold in a single, highly convergent step.[7] The reaction is prized for its broad substrate scope and operational simplicity. Using our pyrazole aldehyde introduces a valuable heterocyclic motif directly into the peptide-mimicking backbone.

Ugi_Reaction

Protocol 3.1.1: Synthesis of a Pyrazole-Containing Peptidomimetic

Causality: The reaction mechanism initiates with the condensation of the pyrazole aldehyde and the amine to form an imine. Protonation by the carboxylic acid activates the imine for nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable bis-amide product.[8] Methanol is an excellent solvent as it effectively solvates the intermediates.

Materials:

  • This compound (1.0 eq.)

  • Benzylamine (1.0 eq.)

  • Acetic Acid (1.0 eq.)

  • tert-Butyl isocyanide (1.0 eq.)

  • Methanol (MeOH), anhydrous

Procedure:

  • Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 186.6 mg).

  • Reagent Addition: Add anhydrous MeOH (5 mL) and stir to dissolve. Sequentially add benzylamine (1.0 mmol, 109 µL) and acetic acid (1.0 mmol, 57 µL). Stir the mixture at room temperature for 10 minutes.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 113 µL) dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature. The Ugi reaction is often exothermic and typically completes within a few hours to 24 hours. Monitor by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can often be purified by direct recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

Data Presentation: Diversity in the Ugi Reaction

The power of the Ugi reaction lies in its ability to rapidly generate analogs by simply swapping any of the four components.

EntryAmine ComponentCarboxylic AcidIsocyanideExpected Outcome
1AnilineBenzoic AcidCyclohexyl isocyanideAromatic amide with cyclohexyl terminus
2CyclopropylaminePropionic AcidBenzyl isocyanideAliphatic amide with benzyl terminus
34-FluoroanilineThiophene-2-carboxylic acidtert-Butyl isocyanideHeterocyclic amide with bulky terminus
4MethylamineAcetic AcidEthyl isocyanoacetateEster-functionalized product
The Biginelli-Type Reaction

The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones (DHPMs).[9][10] The reaction can be modified to use other components, such as aminoazoles, in place of urea.[11] Here, we propose a catalyst-free, three-component reaction using the pyrazole aldehyde, an active methylene compound (e.g., malononitrile), and a suitable N,N-dinucleophile like 5-aminopyrazole to construct a fused pyrazolo[3,4-b]pyridine system.

Biginelli_Reaction

Protocol 3.2.1: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative

Causality: This reaction likely proceeds via an initial Knoevenagel condensation between the pyrazole aldehyde and the active methylene compound (malononitrile).[11] The resulting electron-deficient alkene then undergoes a Michael addition with the 5-aminopyrazole, followed by intramolecular cyclization and tautomerization to yield the final, stable aromatic fused system. Using a high-boiling polar solvent like DMF facilitates the reaction, often without the need for an external catalyst.[11][12]

Materials:

  • This compound (1.0 eq.)

  • Malononitrile (1.0 eq.)

  • 5-Amino-3-methyl-1H-pyrazole (1.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 186.6 mg), malononitrile (1.0 mmol, 66 mg), and 5-amino-3-methyl-1H-pyrazole (1.0 mmol, 97 mg).

  • Solvent and Heating: Add DMF (2 mL) and heat the mixture to reflux (approx. 153 °C) with stirring.

  • Reaction: Maintain the reflux for 30-60 minutes. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Add MeOH (15 mL) to precipitate the product completely.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold MeOH (3 x 5 mL), and dry under vacuum to yield the pure fused heterocyclic product.

Conclusion and Outlook

This compound stands as a highly versatile and potent building block for diversity-oriented synthesis. Its application in robust and efficient multicomponent reactions like the Ugi and Biginelli-type condensations provides a direct and powerful route to novel, complex, and drug-like molecules. The protocols detailed herein are designed to be self-validating and serve as a strong foundation for researchers in medicinal chemistry and drug development to rapidly generate libraries of pyrazole-containing compounds for biological screening and lead optimization campaigns.

References

  • Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27085-27105. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-147. [Link]

  • Neves, A. P., et al. (2022). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Organic & Biomolecular Chemistry, 20(3), 526-530. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Urbanavičiūtė, I., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389. [Link]

  • Kolosov, M. A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances, 6(76), 72445-72453. [Link]

  • Heravi, M. M., & Mohammadkhani, L. (2021). Synthesis of various N-heterocycles using the four-component Ugi reaction. In Name of Book/Journal. ResearchGate. [Link]

  • Bariwal, J., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 447. [Link]

  • S., S., & K., S. (2021). Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Digital Commons@Georgia Southern. [Link]

  • Shaabani, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(23), 7378. [Link]

  • Dotsenko, V. V., et al. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2016(4), M898. [Link]

  • Kumar, A. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications, 4(4), 1-2. [Link]

  • Patent CN102020649A. (2011). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved January 20, 2026, from [Link]

  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 55, 1-127. [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction. [Link]

  • The Hive Novel Discourse. (2003). Reduction of carboxylic acids to aldehydes. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 20, 2026, from [Link]

  • Serrano-Becerra, C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Schmidt, F., & Grote, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-213. [Link]

  • Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. [Link]

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  • Gomha, S. M., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • ResearchGate. (2012). Reduction carboxylic acid to aldehyde. [Link]

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Sources

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rational Design and Synthesis of Agrochemicals from Pyrazole-Based Intermediates

The five-membered pyrazole heterocycle, characterized by two adjacent nitrogen atoms, stands as a cornerstone in the discovery and development of modern agrochemicals.[1][2] Its remarkable success stems from its metabolic stability, versatile synthetic accessibility, and the tunable nature of its four substitution points, which allows for precise modulation of biological activity.[3][4] This structural versatility has led to the development of blockbuster products across all major agrochemical classes, including fungicides, insecticides, and herbicides.[5][6][7]

Prominent examples include the class of succinate dehydrogenase inhibitor (SDHI) fungicides like Fluxapyroxad and Bixafen, which rely on a pyrazole-carboxamide core to disrupt fungal respiration.[5][8] In the insecticide domain, N-phenylpyrazoles such as Fipronil demonstrate potent activity by targeting the insect nervous system.[6] This guide serves as a comprehensive resource for researchers, providing detailed protocols and the underlying scientific rationale for the journey from fundamental pyrazole intermediates to potent, field-ready agrochemicals.

Part 1: Core Synthetic Strategies for Pyrazole Intermediates

The foundation of pyrazole-based agrochemical development lies in the efficient construction of the core heterocyclic ring. The most robust and widely adopted method is the cyclocondensation reaction between a 1,3-dielectrophile and a hydrazine derivative.[1]

Causality Behind the Knorr Pyrazole Synthesis

The Knorr synthesis and its variations are favored due to the widespread availability of the starting materials: β-ketoesters (a 1,3-dielectrophile) and substituted hydrazines. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the ketoester, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of reaction conditions and the nature of the substituents on both reactants are critical as they dictate the regioselectivity of the final product—an essential factor in determining biological activity. For instance, using a catalytic amount of acid facilitates the dehydration step, driving the reaction towards completion.

Protocol 1: Synthesis of Ethyl 1-Aryl-3-methyl-1H-pyrazole-4-carboxylate

This protocol details a standard Knorr-type cyclocondensation to produce a key pyrazole ester intermediate, a direct precursor to many SDHI fungicides.

Materials:

  • Substituted Arylhydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (β-ketoester, 1.05 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the arylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Neutralization (if using hydrochloride salt): Add sodium bicarbonate (1.1 eq) to the solution and stir for 15 minutes to liberate the free hydrazine base.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reactant Addition: Add ethyl acetoacetate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude pyrazole-carboxylate ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to obtain the pure intermediate.

Self-Validation: The structure and purity of the synthesized ester must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the next step.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Key Intermediate Hydrazine Substituted Hydrazine Cyclo Cyclocondensation (Knorr Synthesis) Hydrazine->Cyclo Ketoester 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Ketoester->Cyclo Intermediate Pyrazole-Carboxylate Ester Cyclo->Intermediate Formation of Pyrazole Core

Caption: General workflow for pyrazole core synthesis.

Part 2: Derivatization into Pyrazole Carboxamide Agrochemicals

With the core pyrazole intermediate in hand, the next critical phase is its derivatization into a biologically active final product. For a vast number of modern fungicides, this involves converting the ester into a carboxylic acid and subsequently coupling it with a specific amine to form a pyrazole carboxamide.

Protocol 2: Saponification of Pyrazole Ester to Carboxylic Acid

Rationale: The ester group is a poor leaving group for direct amidation. Saponification (base-catalyzed hydrolysis) converts the stable ester into a carboxylate salt, which can then be protonated to form the reactive carboxylic acid, the necessary precursor for amide bond formation.

Materials:

  • Pyrazole-Carboxylate Ester (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0-3.0 eq)

  • Methanol or Ethanol/Water mixture

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Deionized Water

Procedure:

  • Dissolve the pyrazole ester in a mixture of ethanol and water.

  • Add a solution of NaOH (2.0 eq) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed.

  • Cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding 1M HCl until the pH is ~2-3. A precipitate of the pyrazole carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 3: Amide Coupling to Synthesize Pyrazole Carboxamides

Rationale: This step forms the crucial amide linkage that defines the final agrochemical. The conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, is necessary to facilitate the reaction with the amine. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this activation step.[9][10] The subsequent reaction with the chosen aniline or amine derivative yields the target carboxamide.

Materials:

  • Pyrazole Carboxylic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Substituted Aniline/Amine (1.1 eq)

  • A base such as Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0°C.[10]

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The completion of this step is often indicated by the cessation of gas evolution and the formation of a clear solution.

    • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

G Intermediate Pyrazole-Carboxylate Ester Sapon Saponification (Base Hydrolysis) Intermediate->Sapon Acid Pyrazole Carboxylic Acid Sapon->Acid Activation Activation (e.g., with SOCl₂) Acid->Activation Amide Amide Coupling (with desired Amine) Activation->Amide Product Final Agrochemical (Pyrazole Carboxamide) Amide->Product

Caption: Derivatization workflow from intermediate to final product.

Part 3: Structure-Activity Relationship (SAR) and Biological Evaluation

The efficacy of a pyrazole agrochemical is highly dependent on the nature and position of its substituents. A systematic SAR study is crucial for optimizing activity against the target pest while minimizing off-target effects.[11][12]

Key SAR Insights for Pyrazole Agrochemicals:

  • Fungicides (SDHIs): For pyrazole-4-carboxamides, the substituents on the N1-pyrazole position and the nature of the amide moiety are critical for binding to the succinate dehydrogenase enzyme.[5][8] For example, a difluoromethyl group at the C3-position of the pyrazole ring often enhances fungicidal activity.[13]

  • Insecticides (GABA Receptor Modulators): In N-phenylpyrazole insecticides like Fipronil, the lipophilic groups on the phenyl ring and the electron-withdrawing substituents on the pyrazole core are essential for potent insecticidal action.[6]

Structural Position General Function Example Modification Observed Effect on Activity Target Class
Pyrazole N1-Position Influences binding and physicochemical propertiesPhenyl, Alkyl, PyridylModulates spectrum and potency[8]Fungicides, Insecticides
Pyrazole C3-Position Critical for enzyme pocket interactionH, CH₃, CF₃, CHF₂Dihalogenated methyl groups often increase potency[13]Fungicides
Pyrazole C4-Position Attachment point for key functional groupsCarboxamide, CarboxylateDefines the class (e.g., SDHI fungicides)[5]Fungicides
Amide Moiety (in Carboxamides) Binds to a specific sub-pocket of the target enzymeSubstituted anilines, biphenylsDetermines the spectrum of fungal pathogens controlled[8][14]Fungicides
Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Rationale: This primary screening assay provides a quantitative measure of a compound's intrinsic ability to inhibit fungal growth, allowing for direct comparison between different synthesized derivatives and calculation of the EC₅₀ (Effective Concentration for 50% inhibition).

Materials:

  • Potato Dextrose Agar (PDA)

  • Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)[13][14]

  • Synthesized pyrazole compounds dissolved in DMSO or acetone

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Commercial fungicide as a positive control (e.g., Boscalid, Thifluzamide)[13][15]

  • Solvent (DMSO/acetone) as a negative control

Procedure:

  • Stock Solutions: Prepare stock solutions of the test compounds and the positive control in DMSO at a high concentration (e.g., 10,000 mg/L).

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L). Also, prepare a negative control plate with solvent only. Swirl gently to mix and pour into sterile petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measurement: When the mycelial growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • EC₅₀ Determination: Plot the inhibition percentages against the log of the concentrations and determine the EC₅₀ value using probit analysis or regression.

Part 4: Analytical Characterization and Quality Control

Rigorous analytical chemistry is non-negotiable for validating the structure and ensuring the purity of synthesized intermediates and final products.

  • Structural Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify key functional groups (e.g., C=O of amide, N-H). ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight.[9][16]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.[17] A well-defined peak with a consistent retention time indicates a pure substance, and the peak area can be used for quantification.

Protocol 5: Purity Analysis by HPLC

Rationale: This protocol establishes the purity of the final synthesized agrochemical, which is critical for accurate biological testing and ensuring that the observed activity is due to the target compound and not an impurity.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid or Acetic Acid (for mobile phase modification)

  • Synthesized pyrazole compound

Procedure:

  • Sample Preparation: Prepare a solution of the final compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An isocratic (constant composition) or gradient (changing composition) elution can be used. A typical starting point could be 60:40 Acetonitrile:Water.

  • HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of the pyrazole compound (typically determined by a UV scan, often around 254 nm).

  • Analysis: Inject the sample and record the chromatogram.

  • Interpretation: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion and Future Outlook

The development of agrochemicals from pyrazole intermediates is a highly structured, multi-disciplinary process that combines sophisticated organic synthesis with rigorous biological and analytical evaluation. The protocols and rationales presented here provide a foundational framework for this endeavor. Future advancements will likely focus on the discovery of novel pyrazole scaffolds with new modes of action to combat resistance, as well as the implementation of more sustainable and green synthetic methodologies to reduce the environmental impact of agrochemical production.[2][18]

References

  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PMC - NIH. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2024). ACS Publications. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). ACS Publications. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2016). PMC - NIH. [Link]

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crystallographic analysis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Crystallographic Analysis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde Derivatives

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold." This designation is earned due to their versatile structure and a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The this compound core, in particular, represents a key building block for the synthesis of novel therapeutic agents. The functional groups—a reactive carbaldehyde, a directing chloro group, and specific alkyl substitutions—provide a rich template for generating diverse chemical libraries with significant therapeutic potential.

However, synthesizing a promising molecule is only the beginning. To truly understand its potential and to rationally design more potent and selective analogs, we must determine its precise three-dimensional atomic arrangement. This is where single-crystal X-ray diffraction (SCXRD) becomes an indispensable tool. SCXRD provides unambiguous proof of a molecule's structure, revealing its conformation, stereochemistry, and the subtle intermolecular interactions that govern its behavior in both the solid state and, by extension, at a biological target.[4]

This guide provides a comprehensive overview of the methodologies for the crystallographic analysis of this compound derivatives, from obtaining high-quality single crystals to interpreting the resulting structural data in the context of drug development.

Part 1: The Foundation—Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target molecule and culminates in the most critical and often challenging step: growing a diffraction-quality single crystal. The quality of the crystal is the single most important determinant of the quality of the final structural model.

A. Synthesis Overview: The Vilsmeier-Haack Approach

A common and efficient method for preparing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction typically involves treating a suitable precursor, such as a hydrazone derivative, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This process facilitates both the cyclization to form the pyrazole ring and the introduction of the formyl (carbaldehyde) group at the 4-position.[6][7]

Hydrazone Hydrazone Precursor Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Hydrazone->Vilsmeier Reaction Product 4-Chloro-1-ethyl-3-methyl-1H- pyrazole-5-carbaldehyde Derivative Vilsmeier->Product Cyclization & Formylation

Caption: Synthesis via the Vilsmeier-Haack reaction.

B. The Art of Crystallization: Protocols and Best Practices

Obtaining a single crystal suitable for X-ray diffraction requires slowly transitioning a solution from a saturated to a supersaturated state, allowing molecules to assemble into a highly ordered lattice. Purity is paramount; impurities can inhibit nucleation or be incorporated into the lattice, leading to poor crystal quality.[8]

Protocol 1: Slow Solvent Evaporation

This is the most straightforward method and an excellent starting point for new compounds.

  • Material Purification: Ensure the compound is of the highest possible purity (>99%). Recrystallize or chromatograph the bulk material if necessary. An NMR spectrum can help confirm purity.

  • Solvent Screening: In small vials, test the solubility of ~5-10 mg of your compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.[8]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solvent dropwise to a known amount of the compound until it just dissolves.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

  • Incubation: Cover the vial with a cap or parafilm with a few small holes poked in it. Place the vial in a quiet, vibration-free location (e.g., a dedicated cupboard or a drawer).

  • Patience: Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[8]

Protocol 2: Vapor Diffusion

This technique offers finer control over the rate of crystallization and is highly effective for small molecules.

  • Setup: Place a small, open vial containing a concentrated solution of your compound (prepared as in Protocol 1, Steps 1-3) inside a larger, sealed jar.

  • Anti-Solvent Reservoir: Add a volume of an "anti-solvent" to the bottom of the larger jar. The anti-solvent must be miscible with the compound's solvent, but one in which the compound itself is poorly soluble. Common pairs include Chloroform/Hexane or Methanol/Ether.

  • Diffusion: Seal the jar. The more volatile anti-solvent will slowly diffuse as a vapor into the compound's solution. This gradually decreases the solubility of the compound, inducing slow crystallization.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute; Compound is too soluble.Allow more solvent to evaporate. If that fails, re-prepare with a more concentrated solution or try a different solvent/anti-solvent.
"Oiling Out" Supersaturation is reached too quickly; Purity issues.Slow down the crystallization rate (fewer holes in the cap, lower temperature). Re-purify the compound. Try a different solvent system.
Too Many Small Crystals Too many nucleation sites; Evaporation is too fast.Filter the solution carefully. Slow the evaporation rate by using a cap with fewer/smaller holes.
Amorphous Solid/Powder Rapid precipitation.Significantly slow down the rate of supersaturation. Use a solvent in which the compound is more soluble and evaporate it more slowly.

Part 2: Elucidating the Structure—X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1 - 0.3 mm in size, with sharp edges and no visible cracks) is obtained, the process of X-ray data collection and structure determination can begin.[9]

cluster_exp Experimental Workflow cluster_comp Computational Workflow Crystal Select & Mount Single Crystal XRay Expose to X-ray Beam (Diffractometer) Crystal->XRay Diffraction Collect Diffraction Pattern (Detector) XRay->Diffraction Process Process Data (Integration, Scaling) Diffraction->Process Data Transfer Solve Solve Phase Problem (Initial Model) Process->Solve Refine Refine Structural Model (Minimize R-factor) Solve->Refine Validate Validate & Analyze Structure Refine->Validate

Caption: The workflow from single crystal to final structure.

Protocol 3: Single-Crystal X-ray Data Collection
  • Crystal Mounting: Using a microscope, select a high-quality crystal. Carefully mount it on a cryoloop or glass fiber attached to a goniometer head.

  • Cryo-cooling (Standard Practice): The mounted crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K or 170 K).[10] This minimizes atomic thermal vibrations, leading to higher resolution data and reduces radiation damage.

  • Diffractometer Setup: Center the crystal in the X-ray beam of the diffractometer (e.g., a Bruker SMART APEXII CCD). The instrument software is used to determine the unit cell and crystal lattice type.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans), with the detector recording the positions and intensities of the diffracted X-ray reflections.

Protocol 4: Structure Solution and Refinement

This phase is computationally intensive and uses specialized software (e.g., SHELX, Olex2).

  • Data Reduction: The raw diffraction images are processed. The intensities of all reflections are integrated, scaled, and corrected for experimental factors (e.g., absorption).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined iteratively. The process involves adjusting atomic positions, displacement parameters (describing thermal motion), and occupancies to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor (residual factor), with lower values indicating a better fit. Hydrogen atoms are typically located in the difference Fourier map and refined.

Part 3: From Data to Insight—Interpretation and Application

The final output of a crystallographic analysis is a set of atomic coordinates and a wealth of geometric data. This information is crucial for drug development professionals.

Key Crystallographic Data and Their Significance

The results are typically deposited in a crystallographic information file (CIF) and summarized in tables.

ParameterDescriptionImportance in Drug Discovery
Formula & Molar Mass C₁₈H₁₉ClN₄O₃, 374.82 g/mol Confirms the chemical composition of the crystallized species.[11]
Crystal System & Space Group e.g., Triclinic, P-1Describes the symmetry of the crystal lattice. Essential for correct structure solution.
Unit Cell Dimensions a, b, c (lengths); α, β, γ (angles)Defines the size and shape of the basic repeating unit of the crystal.[11]
Bond Lengths & Angles e.g., C-Cl, C=O, N-N bond lengthsConfirms the covalent structure and can reveal electronic effects or strain within the molecule.
Torsion (Dihedral) Angles e.g., Phenyl-Pyrazole angle: 43.39 (6)°Defines the 3D conformation of the molecule. Crucial for understanding how the molecule will fit into a binding pocket.[11]
Intermolecular Interactions H-bonds, π-π stacking, Cl···N contactsReveals how molecules recognize and pack with each other. This provides a model for potential interactions with a biological target (e.g., N-H···O hydrogen bonds).[12][13]

Note: Data in the table is representative, based on a related pyrazole derivative found in the literature for illustrative purposes.[11]

Application in Structure-Based Drug Design

The ultimate goal is to use the structural information to advance a drug discovery program.

Structure Crystal Structure (3D Atomic Coordinates) Conformation Molecular Conformation (Torsion Angles) Structure->Conformation Interactions Intermolecular Forces (H-bonds, Packing) Structure->Interactions SAR Structure-Activity Relationship (SAR) Conformation->SAR Interactions->SAR Design Rational Drug Design (Lead Optimization) SAR->Design

Caption: From crystal structure to rational drug design.

  • Understanding Structure-Activity Relationships (SAR): By obtaining crystal structures for a series of derivatives with varying substituents, researchers can directly correlate specific 3D structural features with changes in biological activity. For example, one can observe how a change from an ethyl to a propyl group alters the conformation and packing, potentially explaining a loss or gain in potency.

  • Pharmacophore Modeling: The experimentally determined conformation provides a rigid and accurate template for building pharmacophore models, which define the essential spatial arrangement of features required for biological activity.

  • Docking and Virtual Screening: The crystal structure can be used as a starting point for computational docking studies to predict how the molecule binds to its protein target. This guides the design of new derivatives with improved binding affinity and selectivity.

Conclusion

The crystallographic analysis of this compound derivatives is a powerful and essential component of the drug discovery process. It provides definitive structural evidence that moves programs beyond inference and into the realm of rational, structure-based design. The protocols and insights detailed in this guide offer a robust framework for researchers to successfully grow high-quality crystals, solve their 3D structures, and translate that atomic-level information into the next generation of pyrazole-based therapeutics.

References

  • G. S. S. S. K. T. Rao, K. R. R. Kumar, G. D. Reddy, A. S. Kumar, B. Sridhar, and K. R. Rao, "Synthesis and Crystal Structures of N-Substituted Pyrazolines," Molecules, vol. 15, no. 1, pp. 496–505, Jan. 2010. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of Pyrazole Derivatives in Modern Drug Discovery," PharmaChem. [Online]. Available: [Link]

  • S. Khan et al., "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES," Future Medicine and Health Research, vol. 3, no. 10, 2025. [Online]. Available: [Link]

  • A. M. Shawky, A. M. E. G. E. Amr, and N. M. Abd El-Salam, "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives," Molecules, vol. 27, no. 15, p. 4716, Jul. 2022. [Online]. Available: [Link]

  • M. S. Alam, "Pyrazole: an emerging privileged scaffold in drug discovery," Future Medicinal Chemistry, vol. 15, no. 23, pp. 2033–2042, Nov. 2023. [Online]. Available: [Link]

  • A. Kumar, A. Sharma, and P. Sharma, "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics," Molecules, vol. 27, no. 22, p. 8027, Nov. 2022. [Online]. Available: [Link]

  • H.-L. Zhu, F. Liu, Y.-F. Cheng, and C.-L. Shen, "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes," Molecules, vol. 12, no. 5, pp. 1132–1139, May 2007. [Online]. Available: [Link]

  • S. S. T. S. T. Fun, H. K. Fun, C. S. Chidan Kumar, S. M. S. S. M. Shettigar, and K. S. K. S. Boja Poojary, "Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde," Acta Crystallographica Section E, vol. 65, no. 7, pp. o1632–o1633, Jul. 2009. [Online]. Available: [Link]

  • A. M. Shawky, "Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde," ResearchGate, Jan. 2020. [Online]. Available: [Link]

  • Michigan State University Department of Chemistry, "X-Ray Crystallography Laboratory," MSU Chemistry. [Online]. Available: [Link]

  • J. P. Metherall, M. A. Hall, M. R. Probert, and L. J. McCabe, "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, vol. 52, no. 6, pp. 2226–2247, 2023. [Online]. Available: [Link]

  • Creative BioMart, "X-ray Crystallography," Creative BioMart. [Online]. Available: [Link]

  • Z. A. Salih, "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide," Chemical Methodologies, vol. 5, no. 1, pp. 62–70, Jan. 2021. [Online]. Available: [Link]

  • R. J. Lachicotte, "How To: Grow X-Ray Quality Crystals," University of Rochester Department of Chemistry. [Online]. Available: [Link]

  • A. D. Bond, "How to grow crystals for X-ray crystallography," IUCrJ, vol. 11, no. 4, pp. 493–501, Jul. 2024. [Online]. Available: [Link]

  • C. S. Chidan Kumar, H. S. Yathirajan, H. K. Fun, and B. Narayana, "Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate," Acta Crystallographica Section E, vol. 65, no. 11, pp. o2809–o2809, Nov. 2009. [Online]. Available: [Link]

  • A. Naghiyev, S. Kahraman, Z. Kantarci, and M. F. C. Ladd, "Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one," Acta Crystallographica Section E, vol. 80, no. 2, pp. 195–200, Feb. 2024. [Online]. Available: [Link]

  • P. R. Vaghamshi, "Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide," International Journal of Scientific and Research Publications, vol. 4, no. 4, Apr. 2014. [Online]. Available: [Link]

  • B. C. M. Reddy, G. V. Reddy, and P. K. Dubey, "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole-4-carbaldehyde derivatives," Journal of Pharmaceutical and Scientific Innovation, 2013. [Online]. Available: [Link]

  • M. R. Haneline, J. A. Golen, and A. L. Rheingold, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison," Crystals, vol. 13, no. 7, p. 1101, Jul. 2023. [Online]. Available: [Link]

  • J.-L. Zhao, "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde," Acta Crystallographica Section E, vol. 67, no. 12, pp. o3337–o3337, Dec. 2011. [Online]. Available: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Chlorinated Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated pyrazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable, yet often sensitive, compounds. Here, we will address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to the most common challenges encountered during the purification of chlorinated pyrazole aldehydes.

Q1: My chlorinated pyrazole aldehyde appears to be degrading on my silica gel column. What is happening and how can I prevent it?

A1: This is a frequent issue. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the degradation of sensitive functional groups. Aldehydes, in particular, can be susceptible to side reactions like acetal formation if alcohol solvents are used, or other acid-catalyzed decompositions.[2] The pyrazole ring itself contains basic nitrogen atoms that can interact strongly with the acidic silica, leading to poor peak shape (tailing) and potential degradation.[3]

  • Quick Solution: Deactivate the silica gel. You can do this by flushing the packed column with your eluent system containing 1-3% triethylamine (TEA) before loading your sample.[4][5] This neutralizes the most acidic sites. Alternatively, you can add 0.1-1% TEA directly to your mobile phase during the entire run.

Q2: I'm observing significant peak tailing for my product during flash chromatography. How can I achieve sharper peaks?

A2: Peak tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase. For a basic compound like a pyrazole, this is typically due to interaction with acidic silanol groups on the silica surface.[3]

  • Solution: As with degradation issues, adding a basic modifier like triethylamine to your eluent can dramatically improve peak shape by competing for the active sites on the silica. If this doesn't resolve the issue, consider switching to a different stationary phase, such as neutral or basic alumina, or using a C2-deactivated silica gel which is specifically designed for polar, nitrogen-containing heterocycles.[1]

Q3: My compound refuses to crystallize and instead "oils out." What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is too supersaturated or has cooled too quickly. Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of the "good" solvent to dissolve the oil completely.

    • Slow Down Cooling: Allow the flask to cool very slowly to room temperature, perhaps by insulating it, before moving it to an ice bath. Rapid cooling encourages oil formation.[6]

    • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.[7]

    • Add a Seed Crystal: If you have a tiny amount of pure, solid material, add it to the solution to initiate crystallization.[6]

Q4: What are some common impurities I should expect from a Vilsmeier-Haack formylation to create a pyrazole aldehyde?

A4: The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole aldehydes.[8] Potential impurities can include unreacted starting pyrazole, colored byproducts from side reactions, and regioisomers if the starting pyrazole is unsymmetrical. Incomplete cyclization during the initial pyrazole synthesis can also lead to pyrazoline intermediates. A thorough workup, including an aqueous wash, is crucial before attempting purification.

II. In-Depth Troubleshooting Guide: Flash Chromatography

Flash column chromatography is the workhorse for purifying moderately polar compounds like chlorinated pyrazole aldehydes. Success hinges on a systematic approach to method development and troubleshooting.

Workflow for Chromatography Method Development

The following workflow outlines a logical progression from initial analysis to a successful column separation.

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Troubleshooting TLC 1. Run TLC in various Hexane/EtOAc ratios (e.g., 9:1, 7:3, 1:1) Rf_Check 2. Aim for product Rf of 0.2-0.35 TLC->Rf_Check Modifier 3. Add 0.5% TEA if streaking occurs Rf_Check->Modifier Packing 4. Pack column with silica slurried in non-polar solvent Modifier->Packing Deactivation 5. Pre-elute column with mobile phase + TEA (if needed) Packing->Deactivation Loading 6. Load sample concentrated on minimal silica ('Dry Loading') Deactivation->Loading Elution 7. Run column with chosen mobile phase (isocratic or gradient) Loading->Elution No_Elution Product not eluting? Elution->No_Elution Poor_Sep Poor separation? Elution->Poor_Sep Increase_Polarity Increase eluent polarity (e.g., add more EtOAc/MeOH) No_Elution->Increase_Polarity Yes Change_System Try different solvent system (e.g., DCM/MeOH) Poor_Sep->Change_System Yes

Caption: Workflow for Flash Chromatography Method Development.

Detailed Protocol: Deactivation of Silica Gel

For acid-sensitive compounds, deactivating the silica gel is a critical step to prevent product loss.[4]

  • Prepare Slurry: Prepare a slurry of silica gel in your starting, non-polar solvent (e.g., hexane).

  • Pack Column: Pour the slurry into your column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Prepare Deactivating Eluent: Prepare a sufficient volume of your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1-2% triethylamine (TEA) by volume.

  • Flush the Column: Elute the packed column with at least one full column volume of the TEA-containing eluent.[4] This neutralizes the acidic sites.

  • Equilibrate: After the deactivating flush, run 2-3 column volumes of your actual mobile phase (without the extra TEA, unless required for peak shape) to equilibrate the column before loading your sample.

Troubleshooting Table: Flash Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Product is not eluting Eluent is not polar enough; Compound may have decomposed or irreversibly adsorbed.[9]Increase the polarity of the mobile phase significantly (e.g., switch from EtOAc to a MeOH gradient).[9] Perform a stability test by spotting your compound on a TLC plate, waiting 30-60 minutes, and then developing it to check for degradation spots.
Poor separation of product and impurity Solvent system lacks selectivity; Column is overloaded.Try a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).[3] Ensure the sample load is no more than 1-5% of the silica gel mass by weight.
Product elutes as a broad, flat peak Strong interaction with silica; Compound is not very soluble in the mobile phase.[3]Add a modifier (e.g., 0.5% TEA for basic compounds, 0.5% acetic acid for acidic compounds).[3] Consider a solvent system where your compound has better solubility.
Cracks appear in the silica bed Improper packing; Heat generated from high solvent polarity change.Ensure the silica is packed uniformly without air pockets.[10] When running a gradient, increase the polarity gradually to avoid generating heat.

III. In-Depth Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for obtaining highly pure material. However, it often requires careful optimization of solvents and conditions.

Decision Tree for Troubleshooting Crystallization

When a crystallization attempt fails, this decision tree can guide you to a solution.

G cluster_oil Troubleshooting 'Oiling Out' cluster_nosolid Troubleshooting No Solid Start Start: Dissolved compound in hot solvent & cooled Outcome What is the outcome? Start->Outcome Oil An oil has formed Outcome->Oil 'Oiling Out' NoSolid Solution remains clear (No solid forms) Outcome->NoSolid No Crystallization GoodCrystals Pure crystals formed! Outcome->GoodCrystals Success Reheat 1. Re-heat to dissolve oil Add 1-2 drops 'good' solvent Oil->Reheat TooMuchSolvent 1. Too much solvent? Boil off some solvent NoSolid->TooMuchSolvent SlowCool 2. Cool very slowly Reheat->SlowCool Scratch 3. Scratch flask with glass rod SlowCool->Scratch Seed 2. Add a seed crystal TooMuchSolvent->Seed ChangeSolvent 3. Try a different solvent or a co-solvent system Seed->ChangeSolvent

Caption: Decision Tree for Crystallization Troubleshooting.

Selecting a Crystallization Solvent System

The ideal solvent is one in which your compound is very soluble when hot but poorly soluble when cold.[11] Often, a two-solvent (co-solvent) system is required.

Protocol: Two-Solvent Crystallization [12]
  • Dissolve: Dissolve your crude compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).

  • Saturate: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, but is miscible with the good solvent) dropwise until you see persistent cloudiness (turbidity).

  • Clarify: Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Cool: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Chill: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolate: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

Common Solvent Systems for Pyrazole Derivatives

The choice of solvent is highly specific to the exact structure of your molecule. However, these pairs are common starting points for N-heterocyclic compounds.[13]

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Notes
Ethanol / MethanolWaterExcellent for moderately polar compounds.
Ethyl AcetateHexanes / HeptanesA very common and effective general-purpose system.
Dichloromethane (DCM)Hexanes / PentaneGood for less polar compounds; DCM is volatile.
AcetoneWater or HexanesAcetone is highly versatile but very volatile.
TolueneHexanes / HeptanesOften effective for aromatic compounds.[14]

IV. References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit r/Chempros. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 19). The Behaviour of Some Phenolic Acids and Aldehydes on Thin Layers of Silica Gel Impregnated with Fe(III). Retrieved from [Link]

  • Reddit r/chemhelp. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]

  • wikiHow. (2024, October 10). How to Crystallize Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Reddit r/Chempros. (2022, June 27). troubleshooring flash chromatography purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • Semantic Scholar. (2013, February 20). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link]

  • Reddit r/chemhelp. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

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Technical Support Center: Pyrazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole-5-carbaldehyde synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions for scientists encountering challenges in their synthetic routes. As a Senior Application Scientist, I will provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work. Our focus is on ensuring scientific integrity through expertise, trustworthiness, and comprehensive referencing.

Introduction: The Challenge of Regioselectivity and Side Reactions

Pyrazole-5-carbaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules.[1] However, its synthesis is often plagued by a variety of side reactions, the most prominent of which is the formation of the regioisomeric pyrazole-4-carbaldehyde. This guide will primarily focus on the widely used Vilsmeier-Haack formylation, while also addressing alternative synthetic strategies and their associated challenges.

Part 1: The Vilsmeier-Haack Reaction - A Double-Edged Sword

The Vilsmeier-Haack reaction is the most common method for the formylation of electron-rich heterocycles like pyrazoles.[2] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3] While effective, this reaction is highly sensitive to substrate electronics and reaction conditions, often leading to a mixture of products.

Mechanism of the Vilsmeier-Haack Reaction on Pyrazoles

The reaction proceeds via an electrophilic aromatic substitution where the pyrazole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium salt). The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate Pyrazole Pyrazole Pyrazole->Iminium_intermediate + Vilsmeier Reagent Aldehyde Pyrazole-carbaldehyde Iminium_intermediate->Aldehyde + H₂O H2O H₂O (workup) H2O->Aldehyde

Caption: General mechanism of the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My primary side product is the pyrazole-4-carbaldehyde isomer. How can I improve the regioselectivity for the 5-position?

This is the most common challenge in pyrazole-5-carbaldehyde synthesis. The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is highly dependent on the substituents on the pyrazole ring.

  • Electronic Effects: Electron-donating groups on the pyrazole ring generally direct formylation to the C4 position. Conversely, electron-withdrawing groups can favor formylation at the C5 position. The pyrazole ring itself is π-excessive, making the C4 position generally the most electron-rich and thus the most susceptible to electrophilic attack.[4]

  • Steric Hindrance: Bulky substituents at the N1 or C3 positions can sterically hinder the approach of the Vilsmeier reagent to the C5 position, thereby favoring formylation at the less hindered C4 position.

Troubleshooting Steps:

  • Substituent Modification: If possible, modify the substituents on your pyrazole starting material. Introducing an electron-withdrawing group at the C3 or N1 position can increase the yield of the desired 5-carbaldehyde.

  • Protecting Groups: For N-unsubstituted pyrazoles, formylation can be challenging.[5] N-alkylation or N-arylation is often necessary to achieve good reactivity. The choice of the N-substituent can influence the regioselectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Solvent: While DMF is the reagent, using a co-solvent can sometimes influence the outcome.

Question 2: I am observing the formation of a chlorinated byproduct. What is happening and how can I prevent it?

Phosphorus oxychloride (POCl₃) is a potent chlorinating agent, and under certain conditions, it can react with substituents on the pyrazole ring.

  • Chlorination of Hydroxyl Groups: If your pyrazole substrate has a hydroxyl group, for example, a 2-hydroxyethyl substituent at the N1 position, it can be substituted by a chlorine atom during the reaction.[6][7]

  • Chlorination of the Pyrazole Ring: While less common, direct chlorination of the pyrazole ring by POCl₃ can occur, especially at higher temperatures.[8]

Troubleshooting Steps:

  • Protecting Groups: Protect any reactive functional groups, such as hydroxyl groups, on your starting material before subjecting it to the Vilsmeier-Haack conditions.

  • Milder Vilsmeier Reagents: Consider using alternative reagents to generate the Vilsmeier reagent that are less prone to chlorination, such as oxalyl chloride or thionyl chloride with DMF.[9]

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for efficient formylation.

Question 3: My reaction is sluggish and gives a low yield, even after extended reaction times. What are the potential causes?

Low yields can stem from several factors, often related to the reactivity of the pyrazole substrate.

  • Deactivating Groups: Strong electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, leading to poor or no reaction.[6]

  • N-Unsubstituted Pyrazoles: As mentioned, N-unsubstituted pyrazoles are often unreactive under Vilsmeier-Haack conditions.[5]

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water, leading to a lower effective concentration of the formylating agent.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.

  • Reagent Stoichiometry: Increasing the equivalents of the Vilsmeier reagent can sometimes drive the reaction to completion.

  • Temperature: While high temperatures can lead to side reactions, a moderate increase in temperature may be necessary for less reactive substrates.

Question 4: I have observed the formation of a product with two aldehyde groups. Is diformylation possible?

Yes, diformylation is a potential side reaction, especially if there are multiple activated positions on the pyrazole ring. For instance, if both the C4 and C5 positions are unsubstituted and the ring is highly activated, diformylation can occur, leading to the formation of a pyrazole-4,5-dicarbaldehyde.[10]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Using a minimal excess can help to avoid over-formylation.

  • Substrate Design: If possible, start with a pyrazole that has one of the formylation sites blocked with a removable group.

Part 2: Alternative Synthetic Routes and Their Pitfalls

While the Vilsmeier-Haack reaction is prevalent, other methods can be employed for the synthesis of pyrazole-5-carbaldehyde, each with its own set of potential side reactions.

The Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, using hexamethylenetetramine (HMTA) in an acidic medium.[7] It can be a viable alternative for substrates that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction.

Common Issues:

  • Lower Yields: The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction, often resulting in lower yields.[7]

  • Regioselectivity: While it typically favors ortho-formylation on phenols, its regioselectivity on pyrazoles can be variable and substrate-dependent.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the formylation of phenols or other electron-rich heterocycles using chloroform in a basic solution.

Significant Side Reaction: Ring Expansion

A major and often unexpected side reaction when applying the Reimer-Tiemann reaction to five-membered heterocycles like pyrroles is ring expansion. For example, the reaction of pyrrole with chloroform and a strong base can lead to the formation of 3-chloropyridine.[1] This is a critical consideration for anyone attempting this route for pyrazole formylation.

Reimer_Tiemann Pyrrole Pyrrole Intermediate Cyclopropane Intermediate Pyrrole->Intermediate + :CCl₂ Chloroform CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene + Base Base Base (e.g., NaOH) Base->Dichlorocarbene Dichlorocarbene->Intermediate Chloropyridine 3-Chloropyridine (Ring Expansion Product) Intermediate->Chloropyridine Rearrangement

Sources

stability and storage conditions for 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

This guide provides in-depth technical support for the stability and storage of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple recommendations to explain the chemical principles behind proper handling, ensuring the integrity of your experiments and the longevity of this critical reagent.

Quick Reference: Storage & Stability Parameters

For experienced users requiring immediate information, the following table summarizes the essential storage and handling conditions for this compound. These recommendations are synthesized from data on structurally related pyrazole aldehydes and general principles of organic chemical stability.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 0–8 °C (Refrigerated)Storing at reduced temperatures minimizes the rate of potential degradation reactions. For a structurally similar compound, 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, storage between 0-8 °C is explicitly recommended.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. An inert atmosphere displaces oxygen, mitigating this risk.
Light Exposure Protect from Light (Amber Vial)Aldehyd functional groups can be sensitive to photo-oxidation. Storing in an amber or opaque container is a critical preventative measure.
Moisture Store in a Dry EnvironmentPyrazoles are generally stable, but the presence of moisture can facilitate hydrolysis or other degradation pathways, especially if acidic or basic impurities are present.[2]
Container Tightly Sealed ContainerPrevents exposure to atmospheric moisture and oxygen. A properly sealed container is the first line of defense against contamination and degradation.[3]
Shelf Life Re-evaluate after 1 yearWhile generally stable under proper conditions, it is best practice to re-qualify the material using a simple QC check if stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound and why?

A: The recommended storage temperature is refrigerated, between 0–8 °C.[1] The rationale for this is rooted in chemical kinetics. All chemical reactions, including degradation pathways, have a rate that is dependent on temperature. By storing the compound at a reduced temperature, you significantly slow down potential decomposition processes such as oxidation or slow polymerization. While some related pyrazole compounds are described as stable at normal temperatures, refrigeration provides an essential layer of protection to ensure long-term purity and reactivity.[3]

Q2: I received the compound as a yellowish solid. Is this normal?

A: Yes, this is a typical appearance. Supplier information for the closely related 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde describes it as a "Sólido amarillo" (Yellow solid).[1] However, a significant change in color, such as darkening to brown or black upon storage, could indicate degradation and warrants further investigation.

Q3: How sensitive is the aldehyde functional group to air? Should I use an inert atmosphere?

A: The aldehyde functional group is one of the more susceptible moieties to oxidation. Atmospheric oxygen can, over time, oxidize the aldehyde (-CHO) to a carboxylic acid (-COOH). This transformation can have significant consequences for your experiments, as it reduces the effective concentration of the starting material and introduces an acidic impurity that could interfere with subsequent reaction steps. Therefore, for long-term storage, blanketing the container with an inert gas like argon or nitrogen is strongly recommended. For short-term, routine lab use, ensuring the container is tightly sealed immediately after dispensing is crucial.

Q4: What are the primary signs of degradation I should look for?

A: You should be vigilant for the following signs:

  • Change in Physical Appearance: A noticeable darkening of the solid from its initial yellow color.

  • Reduced Solubility: The degraded material, particularly if it has oxidized or polymerized, may show decreased solubility in solvents where it was previously fully soluble.

  • Inconsistent Experimental Results: A drop in reaction yield, the appearance of unexpected side products, or a complete failure of the reaction are strong indicators that the starting material's integrity may be compromised.

Q5: What materials are incompatible with this compound?

A: Based on safety data for similar compounds, you should avoid contact with strong oxidizing agents, which can react exothermically with the aldehyde group.[3] Additionally, avoid strong acids and bases, as they can catalyze degradation or unwanted side reactions.

Troubleshooting Guide: Experimental Issues

This section provides a logical workflow to diagnose if the stability of your this compound is the root cause of an experimental problem.

Scenario 1: My reaction yield has unexpectedly decreased.
  • Verify Storage Conditions: Confirm that the compound has been consistently stored under the recommended conditions (refrigerated, dark, dry). Was the cap left loose? Was it left on the bench for an extended period?

  • Visual Inspection: Examine the material. Has its color changed or darkened compared to a fresh batch or its initial appearance?

  • Perform a Quality Control (QC) Check: Before running another reaction, perform the "Visual Inspection and Solubility Check" protocol outlined below. If the material fails this check, it is the likely cause of the low yield.

  • Consider Other Factors: If the compound passes the QC check, the issue may lie elsewhere in your experimental setup (e.g., solvent quality, reagent stoichiometry, reaction temperature).

Scenario 2: I'm observing an unusual impurity in my post-reaction analysis (TLC, LC-MS, NMR).
  • Hypothesize the Impurity: The most probable degradation product is the corresponding carboxylic acid (4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) formed via oxidation. This impurity would have a different polarity (showing a different Rf on TLC) and a distinct mass and NMR signature.

  • Run a Control Analysis: Analyze a small sample of your starting material directly using the same analytical method (e.g., TLC, LC-MS). If the impurity is present in the starting material, degradation during storage is confirmed.

  • Purification: If the starting material is degraded, it may be possible to purify the bulk material by recrystallization or column chromatography before use, though obtaining a fresh, validated batch is often the more time- and cost-effective solution.

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting issues potentially related to compound stability.

TroubleshootingWorkflow start Problem Observed: Inconsistent Results or Low Reaction Yield check_storage Step 1: Verify Storage Conditions (Temp, Light, Air, Moisture) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_appearance Step 2: Visual Inspection (Color, Consistency) appearance_ok Appearance OK? check_appearance->appearance_ok perform_qc Step 3: Perform QC Check (See Protocol Below) qc_pass QC Passed? perform_qc->qc_pass storage_ok->check_appearance Yes remediate_storage Action: Correct Storage Practices and Re-evaluate storage_ok->remediate_storage No appearance_ok->perform_qc Yes compound_suspect Conclusion: Compound Degradation is Likely. Source Fresh Reagent. appearance_ok->compound_suspect No (e.g., Darkened) qc_pass->compound_suspect No compound_ok Conclusion: Compound is Likely Stable. Investigate Other Experimental Parameters (Solvents, Reagents, etc.). qc_pass->compound_ok Yes remediate_storage->check_appearance

Sources

Technical Support Center: Condensation Reactions with Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting failed or low-yielding condensation reactions involving heterocyclic aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling these valuable building blocks. Heterocyclic aldehydes, while indispensable in the synthesis of pharmaceuticals and functional materials, often present unique challenges not encountered with their simpler aromatic or aliphatic counterparts.

This resource is structured to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles governing these reactions. By understanding the "why" behind a failed reaction, you are better equipped to devise a successful strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides a foundational understanding of the key variables at play.

Q1: Why is my condensation reaction with a heterocyclic aldehyde failing, while the same reaction works perfectly with benzaldehyde?

A1: The reactivity of heterocyclic aldehydes can differ significantly from benzaldehyde due to a combination of electronic and steric effects.[1] The heteroatom(s) in the ring can act as either an electron-donating or electron-withdrawing group, which modulates the electrophilicity of the aldehyde's carbonyl carbon.[1] For instance, an electron-rich heterocycle (like pyrrole or furan) can decrease the aldehyde's reactivity towards nucleophilic attack, while an electron-poor heterocycle (like pyridine) can enhance it.[1] Furthermore, the heteroatom can coordinate with catalysts, potentially leading to catalyst inhibition or poisoning, a phenomenon less common with simple aromatic aldehydes.[2]

Q2: I'm observing a multitude of side products. What are the most common side reactions in these condensations?

A2: Side product formation is a frequent issue. Common culprits include:

  • Self-condensation of the active methylene compound or the aldehyde itself, especially under strongly basic conditions.

  • Cannizzaro reaction for aldehydes lacking α-hydrogens, which can occur in the presence of a strong base.[1]

  • Michael addition of the nucleophile to the α,β-unsaturated product, leading to oligomerization or undesired adducts.

  • Ring-opening or decomposition of the heterocyclic ring under harsh reaction conditions (e.g., strong acid or base, high temperatures).

  • For nitrogen-containing heterocycles, N-alkenylation or other reactions involving the heteroatom can compete with the desired condensation.[3]

Q3: How do I choose the right catalyst for my reaction?

A3: Catalyst selection is critical and substrate-dependent. A good starting point is to consider the pKa of your active methylene compound and the nature of your heterocyclic aldehyde.

  • Weak bases like piperidine, pyridine, or ammonium salts are commonly used for Knoevenagel condensations to avoid self-condensation of the aldehyde.

  • For less reactive systems, a stronger base may be necessary, but this increases the risk of side reactions.

  • Lewis acids can be employed to activate the aldehyde, particularly with less nucleophilic partners.

  • Organocatalysts , such as L-proline, have shown efficacy in certain condensations and can offer milder reaction conditions.

Q4: Can the solvent choice significantly impact the outcome of my reaction?

A4: Absolutely. The solvent influences reactant solubility, reaction rates, and even the position of equilibrium.

  • Polar aprotic solvents like DMF or DMSO can be effective for many condensation reactions.

  • Protic solvents like ethanol can also be used, and in some cases, water has been successfully employed as a green solvent.

  • For reactions that produce water, using a solvent that allows for its azeotropic removal (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific experimental failures.

Guide 1: Low to No Product Formation

A common and frustrating outcome. This guide will help you systematically identify the root cause.

Initial Diagnostic Questions:

  • Have you confirmed the identity and purity of your starting materials?

  • Is there any evidence of starting material consumption (e.g., by TLC, LC-MS)?

  • Are you confident in the choice and activity of your catalyst?

Troubleshooting Workflow:

Below is a decision-making workflow to guide your troubleshooting process.

Troubleshooting_Low_Yield start Low/No Product Formation check_sm Check Starting Material Purity & Integrity start->check_sm check_catalyst Evaluate Catalyst Activity & Choice check_sm->check_catalyst If SMs are pure outcome_fail Persistent Failure: Re-evaluate Synthetic Route check_sm->outcome_fail If SMs are impure/degraded check_conditions Assess Reaction Conditions check_catalyst->check_conditions If catalyst is appropriate & active change_catalyst Change Catalyst (Base/Acid/Organocatalyst) check_catalyst->change_catalyst If catalyst is suspect optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time outcome_success Successful Reaction optimize_temp->outcome_success If successful water_removal Consider Water Removal optimize_time->water_removal optimize_time->outcome_success If successful change_solvent Change Solvent water_removal->change_solvent water_removal->outcome_success If successful change_catalyst->check_conditions change_solvent->outcome_success If successful change_solvent->outcome_fail If still failing

Caption: Troubleshooting workflow for low or no product yield.

Detailed Protocols & Explanations:

Protocol 1.1: Verifying Starting Material Integrity

  • Rationale: Heterocyclic aldehydes can be susceptible to oxidation or polymerization upon storage. Impurities can inhibit the reaction.

  • Procedure:

    • Run a fresh ¹H NMR and/or LC-MS of your heterocyclic aldehyde and active methylene compound.

    • If the aldehyde is old, consider purification by distillation, recrystallization, or column chromatography. For some sensitive aldehydes, fresh synthesis may be required.

    • Ensure your active methylene compound is free of hydrolysis byproducts (e.g., carboxylic acids from malonic esters).

Protocol 1.2: Catalyst Deactivation and Selection

  • Rationale: The heteroatom in your aldehyde might be poisoning your catalyst. This is particularly true for sulfur-containing heterocycles with metal catalysts.[2][4] The basicity or acidity of the catalyst might also be inappropriate for your specific substrates.

  • Procedure:

    • For base-catalyzed reactions: If using a very strong base and observing decomposition, switch to a weaker base like piperidine or Et₃N. Conversely, if no reaction occurs with a weak base, cautiously try a stronger base, monitoring for side products.

    • For acid-catalyzed reactions: Ensure your acid catalyst is not being sequestered by a basic nitrogen atom on the heterocycle. You may need to use a stoichiometric amount of a Lewis acid or a stronger Brønsted acid.

    • Consider Catalyst Poisoning: If using a transition metal catalyst with a sulfur- or nitrogen-containing heterocycle, catalyst poisoning is a strong possibility.[2][4] Consider switching to a metal-free catalytic system if possible.

Table 1: Common Catalysts for Condensation Reactions

Catalyst TypeExamplesApplication Notes
Weak Organic Bases Piperidine, Pyridine, Triethylamine (Et₃N)Standard for Knoevenagel and some aldol-type condensations. Minimizes self-condensation of the aldehyde.
Strong Bases Sodium Ethoxide, Sodium Hydride, LDAUsed for deprotonating less acidic methylene compounds. High risk of side reactions.
Lewis Acids TiCl₄, ZnCl₂, BF₃·OEt₂Activates the aldehyde carbonyl group towards nucleophilic attack. Useful for less reactive nucleophiles.
Organocatalysts L-proline, DMAPOffer mild reaction conditions and can provide stereoselectivity. DMAP is effective for certain annulations involving thiocarbonyls.[5]
Solid Catalysts Hydrotalcites, Al₂O₃/CaOCan simplify workup and purification. Active for Claisen-Schmidt and aldol condensations.[6][7]
Guide 2: Managing Side Product Formation

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates competing reaction pathways.

Initial Diagnostic Questions:

  • What is the nature of the side products? (e.g., higher/lower polarity, higher/lower molecular weight)

  • At what stage of the reaction do the side products appear? (monitor by TLC/LC-MS over time)

  • How does the ratio of side product to desired product change with reaction conditions?

Troubleshooting Strategies:

Strategy 2.1: Minimizing Self-Condensation

  • Causality: Strong bases can deprotonate the α-carbon of the aldehyde (if present) or the active methylene compound, leading to self-condensation.

  • Solution:

    • Reduce Basicity: Switch from a strong base (e.g., alkoxides) to a weaker amine base (e.g., piperidine, pyridine).

    • Control Stoichiometry: Use a slight excess of the aldehyde to ensure the active methylene compound is consumed before it can self-react.

    • Slow Addition: Add the base or the active methylene compound slowly to the reaction mixture to maintain a low instantaneous concentration.

Strategy 2.2: Suppressing Michael Addition

  • Causality: The α,β-unsaturated product of the condensation is an excellent Michael acceptor. The nucleophilic active methylene compound can add to this product.

  • Solution:

    • Optimize Stoichiometry: Use a 1:1 stoichiometry of reactants. An excess of the nucleophile will favor Michael addition.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the Michael addition relative to the initial condensation.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting materials are consumed to prevent the accumulation of the Michael adduct.

Strategy 2.3: Addressing Steric Hindrance

  • Causality: Bulky substituents on the heterocyclic ring or the active methylene compound can sterically hinder the approach of the nucleophile to the carbonyl carbon.[8][9][10]

  • Solution:

    • Increase Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

    • Use a Less Bulky Base: A smaller base may be more effective at deprotonating a sterically hindered active methylene compound.

    • Consider Alternative Synthetic Routes: If steric hindrance is severe, a different synthetic strategy (e.g., a Wittig-type reaction) might be more appropriate.[1]

Steric_Hindrance steric_hindrance Steric Hindrance substituent_aldehyde Bulky Substituent steric_hindrance->substituent_aldehyde substituent_nucleophile Bulky Substituent steric_hindrance->substituent_nucleophile nucleophile Nucleophile (Active Methylene Compound) arrow nucleophile->arrow aldehyde Electrophile (Heterocyclic Aldehyde) product Condensation Product aldehyde->product arrow->aldehyde   Attack on Carbonyl substituent_aldehyde->aldehyde Blocks access to C=O substituent_nucleophile->nucleophile Hinders approach

Caption: Impact of steric hindrance on condensation reactions.

Guide 3: Purification and Workup Challenges

Even with a successful reaction, isolating the pure product can be challenging.

Protocol 3.1: Removing Unreacted Aldehyde

  • Rationale: Unreacted aldehyde can co-elute with the product during chromatography. A chemical scavenger can simplify purification.

  • Procedure:

    • After the reaction is complete, quench the reaction mixture as appropriate.

    • Add a solution of sodium bisulfite and stir vigorously. The aldehyde will form a water-soluble adduct.[11][12]

    • Perform a standard aqueous workup. The bisulfite adduct of the aldehyde will remain in the aqueous layer.

    • The aldehyde can be recovered from the aqueous layer by treatment with base, if desired.[12]

Protocol 3.2: Managing Product Solubility and Crystallization

  • Rationale: Condensation products are often highly conjugated and may have poor solubility, making purification by chromatography difficult.

  • Procedure:

    • Trituration: If the crude product is a solid, try triturating with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes, or ethanol).

    • Recrystallization: If a suitable single solvent cannot be found, try a two-solvent system for recrystallization.

    • Chromatography: If chromatography is necessary, consider using a stronger eluent system or a different stationary phase (e.g., alumina instead of silica gel) if the product is unstable on silica.

References

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]

  • Condensation reaction of C4H4+ with pyridine. ResearchGate. Available at: [Link]

  • Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. Available at: [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]

  • A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews. Available at: [Link]

  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC. Available at: [Link]

  • Condensation of aldehydes for environmentally friendly synthesis of 2-methyl-3-phenyl-propanal by heterogeneous catalysis. ResearchGate. Available at: [Link]

  • Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. Available at: [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Claisen–Schmidt condensation of furfural and acetophenone. Reaction... ResearchGate. Available at: [Link]

  • Reaction scheme for aldol condensation of furfural and acetone. Some... ResearchGate. Available at: [Link]

  • Organic chemistry. Wikipedia. Available at: [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]

  • Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Publishing. Available at: [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC - NIH. Available at: [Link]

  • Perkin Reaction. J&K Scientific LLC. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. Available at: [Link]

  • (PDF) A new finding in the old Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. Available at: [Link]

  • Condensation of Pyrrole with Benzaldehyde Under Adler Conditions. Organic Syntheses. Available at: [Link]

  • Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with... ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]

  • Steric hindrance. YouTube. Available at: [Link]

  • Method of preparing heterocyclic aldehydes. Google Patents.
  • Condensation and Hydrolysis Reactions. Pharmacy Resource Book. Available at: [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? ResearchGate. Available at: [Link]

  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate. NIH. Available at: [Link]

  • Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. AIP Publishing. Available at: [Link]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry. Available at: [Link]

  • The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Catalytic production of sulfur heterocycles (dihydrobenzodithiins): a new application of ligand-based alkene reactivity. Chemical Communications (RSC Publishing). Available at: [Link]

  • The pKa values of simple aldehydes determined by kinetics of chlorination. ResearchGate. Available at: [Link]

  • Condensation vs. Hydrolysis Reactions | Explained for Biology. YouTube. Available at: [Link]

  • Sulfur Poisoning of a Cu-SSZ-13 SCR Catalyst under Simulated Diesel Engine Operating Conditions. SAE International. Available at: [Link]

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Technical Support Center: Optimization of Chlorination Conditions for Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of pyrazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chlorination. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter in your work. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chlorination of pyrazoles, providing concise answers and directing you to more detailed sections of this guide.

Q1: What is the most common position for chlorination on a pyrazole ring?

A1: The C4 position is the most common site for electrophilic chlorination on an unsubstituted pyrazole ring. This is due to the electronic distribution of the pyrazole ring, where the C4 position is the most electron-rich and, therefore, the most susceptible to attack by an electrophile.[1][2] The C3 and C5 positions are less favored as electrophilic attack at these positions leads to a highly unstable positively charged azomethine intermediate.[1]

Q2: Which chlorinating agent should I choose for my reaction?

A2: The choice of chlorinating agent depends on several factors, including the substrate's reactivity, desired selectivity, scale of the reaction, and safety considerations. The most commonly used reagents are N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Trichloroisocyanuric Acid (TCCA).

  • N-Chlorosuccinimide (NCS): A mild and versatile reagent, often used for substrates sensitive to harsher conditions. It is a solid, making it easier to handle than gaseous chlorine.

  • Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent, suitable for less reactive pyrazoles. It is a volatile liquid and requires careful handling due to its reactivity with water.

  • Trichloroisocyanuric Acid (TCCA): An efficient, stable, and cost-effective solid chlorinating agent. It can be considered a greener alternative and is effective for the synthesis of 4-chloropyrazoles.[2][3][4][5]

Q3: How can I control the regioselectivity of the chlorination?

A3: Regioselectivity is primarily influenced by the electronic and steric effects of the substituents already present on the pyrazole ring. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The directing effect of these substituents will determine the position of chlorination. For instance, in asymmetrically substituted pyrazoles, both electronic character and steric hindrance of the substituents can influence which N-atom undergoes substitution in Michael addition reactions, which can be a competing pathway.[6]

Q4: I am observing the formation of dichlorinated byproducts. How can I minimize this?

A4: The formation of dichlorinated products is a common issue, especially with highly activated pyrazole rings or when using an excess of a strong chlorinating agent. To minimize dichlorination, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 equivalent or a slight excess is often sufficient for monochlorination.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for monochlorination.

  • Choice of Reagent: Use a milder chlorinating agent like NCS.

  • Gradual Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

Q5: What are the best methods for purifying chlorinated pyrazoles and separating isomers?

A5: Purification is typically achieved through column chromatography on silica gel. The separation of regioisomers can be challenging due to their similar polarities. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases for enantiomers, is a powerful tool for both analytical and preparative separations.[7] The choice of eluent is critical and should be optimized using Thin Layer Chromatography (TLC) to achieve the best separation.

II. Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during pyrazole chlorination and offers systematic approaches to resolving them.

Problem 1: Low or No Conversion to the Chlorinated Product

Possible Causes:

  • Insufficiently reactive chlorinating agent: The chosen chlorinating agent may not be electrophilic enough to react with your pyrazole substrate, especially if the ring is deactivated by electron-withdrawing groups.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact the reaction rate.

  • Decomposition of the chlorinating agent: Some chlorinating agents are sensitive to moisture or light.

Troubleshooting Strategies:

  • Increase the reactivity of the chlorinating agent:

    • Switch to a stronger chlorinating agent (e.g., from NCS to SO₂Cl₂).

    • For NCS, the addition of a proton source or a Lewis acid can enhance the electrophilicity of the chlorine atom.

  • Optimize reaction conditions:

    • Increase the reaction temperature. Monitor for the formation of side products.

    • Screen different solvents. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used.

    • Increase the reaction time and monitor the progress by TLC or GC.

  • Ensure the quality of the chlorinating agent:

    • Use a fresh bottle of the reagent.

    • Ensure anhydrous conditions if using a moisture-sensitive reagent like SO₂Cl₂.

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Possible Causes:

  • Similar reactivity of different positions on the pyrazole ring: This is common in pyrazoles with multiple activating substituents or a lack of strong directing groups.

  • Steric hindrance: A bulky substituent may hinder chlorination at an electronically favored position, leading to reaction at a less hindered site.

Troubleshooting Strategies:

  • Modify the electronic nature of the substrate:

    • The use of protecting groups can alter the electronic properties of the ring and direct the chlorination to a specific position.

  • Leverage steric effects:

    • Introducing a bulky substituent can block a specific position, forcing chlorination to occur at another site.

  • Change the chlorinating agent:

    • Different chlorinating agents can exhibit different selectivities based on their size and reaction mechanism.

  • Solvent effects:

    • The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to its functionalization.[1]

Problem 3: Formation of Dichloro- or Polychlorinated Products

Possible Causes:

  • Highly activated pyrazole ring: Pyrazoles with strong electron-donating groups are highly susceptible to over-chlorination.

  • Excess of chlorinating agent: Using more than one equivalent of the chlorinating agent can lead to multiple chlorinations.

  • High reaction temperature: Higher temperatures can overcome the activation energy barrier for subsequent chlorinations.

Troubleshooting Strategies:

  • Precise control of stoichiometry:

    • Use exactly one equivalent of the chlorinating agent. It may be beneficial to perform a titration or use a standardized solution of the chlorinating agent.

  • Lower the reaction temperature:

    • Run the reaction at 0 °C or even lower to improve selectivity for the mono-chlorinated product.

  • Slow addition of the chlorinating agent:

    • Use a syringe pump to add the chlorinating agent over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Use a less reactive chlorinating agent:

    • Switch from a strong agent like SO₂Cl₂ to a milder one like NCS.

Problem 4: Ring Opening or Other Side Reactions

Possible Causes:

  • Harsh reaction conditions: Strong acids or high temperatures can lead to the degradation of the pyrazole ring.

  • Reaction with the N-H proton: In N-unsubstituted pyrazoles, the acidic N-H proton can react with bases or certain reagents.

Troubleshooting Strategies:

  • Milder reaction conditions:

    • Avoid strong acids and high temperatures.

    • Use a buffered system if necessary to control the pH.

  • Protect the N-H group:

    • If the N-H proton is interfering, protect it with a suitable protecting group (e.g., a benzyl or p-methoxybenzyl group) that can be removed after the chlorination step.

III. Experimental Protocols

Here we provide detailed, step-by-step methodologies for the chlorination of pyrazole using three common chlorinating agents.

Protocol 1: Chlorination of Pyrazole using Trichloroisocyanuric Acid (TCCA)

This protocol is adapted from a method for the synthesis of 4-chloropyrazole derivatives.[2][3]

Materials:

  • Pyrazole substrate

  • Trichloroisocyanuric Acid (TCCA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the pyrazole substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv.).

  • Heat the mixture to 40 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of Na₂S₂O₃ (1-2 mL).

  • Dilute the mixture with EtOAc (5 mL) and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers and dry over MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorination of Pyrazole using N-Chlorosuccinimide (NCS)

This protocol provides a general procedure for the electrophilic chlorination of an aromatic compound using NCS.

Materials:

  • Pyrazole substrate

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a suitable flask, suspend the pyrazole substrate (0.01 mol) in water (20 mL).

  • Add NCS (1.0-1.1 eq) to the suspension.

  • Slowly add hydrochloric acid (e.g., 2 mL for a 0.01 mol scale reaction) dropwise over 15 minutes at room temperature.

  • Stir the reaction mixture vigorously and monitor the progress by TLC. The reaction is typically complete within 1.5-3 hours.

  • Once the reaction is complete, filter the solid product.

  • Wash the solid with cold water to remove succinimide and any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chlorinated pyrazole.

Protocol 3: Chlorination of a Substituted Phenol using Sulfuryl Chloride (Illustrative for Aromatic Chlorination)

This protocol is for the chlorination of o-cresol and illustrates the general procedure for using sulfuryl chloride for aromatic chlorination.[8]

Materials:

  • o-Cresol (or other phenol/activated aromatic)

  • Sulfuryl chloride (SO₂Cl₂)

  • Catalyst system (e.g., FeCl₃ and diphenyl sulfide, optional for highly activated substrates)

Procedure:

  • Place the aromatic substrate in a reactor equipped with a stirrer and a dropping funnel.

  • Maintain the desired reaction temperature (e.g., 15-20 °C).

  • Continuously add sulfuryl chloride to the stirred substrate over a defined period.

  • After the addition is complete, the reaction mixture may be heated to remove dissolved gases (HCl and SO₂).

  • Monitor the reaction by vapor phase chromatography or TLC.

  • The product can be purified by distillation or column chromatography.

IV. Mechanistic Insights and Data

The chlorination of pyrazoles typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The C4 position is the most nucleophilic and readily attacks the electrophilic chlorine source.

G

Comparative Data on Chlorinating Agents:

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)Trichloroisocyanuric Acid (TCCA)
Physical State Crystalline solidFuming liquidCrystalline solid
Reactivity Mild to moderateHighHigh
Handling Relatively easy and safeRequires care, moisture sensitiveEasy to handle, stable
Byproducts SuccinimideHCl, SO₂Cyanuric acid
Cost ModerateLowLow
Green Chemistry ModerateLowHigh

V. Safety Information

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Specific Reagent Hazards:

  • N-Chlorosuccinimide (NCS): Harmful if swallowed. Causes severe skin burns and eye damage.[9] Avoid contact with skin and eyes. Do not breathe vapors.[9]

  • Sulfuryl Chloride (SO₂Cl₂): Reacts violently with water. Corrosive. Causes skin and eye burns. Fatal if inhaled.[10] Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Trichloroisocyanuric Acid (TCCA): May intensify fire; it is an oxidizer. Harmful if swallowed. Causes serious eye irritation and may cause respiratory irritation.[11][12] Keep away from heat and combustible materials.[7]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

VI. References

  • Pyrazole. [Link]

  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]

  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Loba Chemie. (2016-05-19). [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841. [Link]

  • A kind of preparation method of 4-chloropyrazole derivative. Google Patents.

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Tetrahedron. [Link]

  • Applications of N -Chlorosuccinimide in Organic Synthesis. Current Organic Synthesis. [Link]

  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841. [Link]

  • Separation of 3H-Pyrazol-3-one, 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]

  • Chlorination with sulfuryl chloride. Google Patents.

  • Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Sequence-Defined Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sequence-defined heterocycles. This guide is designed for researchers, scientists, and drug development professionals actively working in this challenging and rapidly evolving field. Here, we move beyond simple protocols to address the nuanced difficulties you may encounter during your experiments. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges and strategic decisions in the synthesis of sequence-defined heterocycles.

Q1: My solid-phase synthesis of a heterocyclic oligomer is showing low overall yield. What are the most likely culprits?

A: Low overall yield in solid-phase synthesis is a multifaceted issue. Systematically troubleshooting is key. Here are the primary areas to investigate:

  • Incomplete Coupling Reactions: Even with a high success rate for each coupling step, the cumulative effect over a long sequence can lead to a significant drop in the final yield.[1] Beta-branched amino acids or sterically hindered heterocyclic monomers can be particularly challenging.[2]

  • Monomer Instability: The heterocyclic monomers themselves may be unstable under the reaction conditions, leading to degradation over time. This is especially true for highly strained or reactive heterocyclic systems.

  • Premature Cleavage from Resin: The linkage between your growing oligomer and the solid support might be partially labile to the reagents used in coupling or deprotection steps, leading to loss of product at each cycle.

  • Side Reactions: Undesired reactions involving the heterocyclic core or side chains can lead to capped or truncated sequences that are difficult to separate from the desired product.[3][4]

Q2: I'm struggling with the purification of my final sequence-defined heterocyclic oligomer. What are the best practices?

A: Purification is a critical and often challenging step. The method of choice depends on the length, sequence, and physicochemical properties of your oligomer.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purifying sequence-defined oligomers.[1][3] Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating full-length products from shorter "failure sequences."[1][5]

  • Solid-Phase Extraction (SPE): For less demanding purifications, or as a preliminary clean-up step, SPE cartridges can be effective.[1] Some strategies even incorporate a purification handle, like a perfluorocarbon tag, to facilitate a single, efficient purification step for diverse oligomers.[6]

  • Size Exclusion Chromatography (SEC): For longer oligomers or polymers where resolution by HPLC becomes difficult, SEC can be a viable option to separate based on hydrodynamic volume.[7]

Q3: How can I confidently characterize my sequence-defined heterocycle to confirm its structure and purity?

A: A combination of analytical techniques is essential for unambiguous characterization.

  • Mass Spectrometry (MS): This is the cornerstone for confirming the molecular weight of your oligomer.[8] High-resolution mass spectrometry (HRMS) provides exact mass measurements.[8] Tandem mass spectrometry (MS/MS) can be used to fragment the oligomer and confirm the monomer sequence.[9][10] For complex mixtures, hyphenated techniques like HPLC-MS are invaluable.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for long, heterogeneous oligomers, NMR can provide detailed structural information for shorter sequences or to confirm the successful incorporation of specific heterocyclic monomers.[8]

  • Advanced Polymer Chromatography™ (APC™): When coupled with mass spectrometry and ion mobility separation, APC™ can differentiate between sequence-defined oligomers with identical molecular weights and compositions but different sequences.[7]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Guide 1: Low Coupling Efficiency in Solid-Phase Synthesis

Problem: Analysis of a test cleavage after a coupling step shows a significant amount of unreacted starting material.

Causality: Incomplete reaction between the activated monomer and the resin-bound amine is the direct cause. This can stem from steric hindrance, suboptimal reaction conditions, or reagent degradation.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Ensure coupling reagents (e.g., HOBt, DIC) are fresh and have been stored under appropriate conditions (e.g., desiccated, inert atmosphere).

    • Confirm the purity and integrity of your heterocyclic monomer via NMR or MS.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time from the standard 2 hours to 4 hours or even overnight.[2]

    • Elevate Temperature: For particularly difficult couplings, gentle heating (e.g., 35-40 °C) can increase the reaction rate. Microwave-assisted synthesis can also significantly reduce coupling times.[2]

    • Increase Reagent Equivalents: Use a higher excess of the activated monomer and coupling reagents (e.g., from 3 equivalents to 5 equivalents).

  • Employ a Stronger Activating Agent: If standard carbodiimide activation is failing, consider more potent activating agents. A comparison is provided in the table below.

Activating AgentRelative PotencyNotes
DIC/HOBtStandardEffective for most standard couplings.
HBTU/DIPEAHighGenerally faster and more efficient, especially for hindered couplings.
HATU/DIPEAVery HighOne of the most effective coupling reagents, but also more expensive.
  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated monomer and coupling reagents to drive the reaction to completion.

Guide 2: Unexpected Side Product Formation

Problem: Mass spectrometry of the crude product reveals a significant peak corresponding to an unexpected mass.

Causality: Side reactions can occur at various stages of the synthesis. The nature of the side product often provides clues to its origin. For instance, ring-opening of the heterocycle during amide coupling is a known issue.[3][4]

Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Side Product Detected mass_analysis Determine Mass of Side Product start->mass_analysis mass_diff Calculate Mass Difference from Expected Product mass_analysis->mass_diff possible_causes Identify Possible Causes mass_diff->possible_causes incomplete_deprotection Incomplete Deprotection (Mass = Product - Protecting Group) possible_causes->incomplete_deprotection Mass corresponds to loss of a protecting group side_chain_reaction Side Chain Reaction (e.g., oxidation, +16 Da) possible_causes->side_chain_reaction Mass change corresponds to a known side reaction heterocycle_opening Heterocycle Ring-Opening (Mass change depends on heterocycle and solvent) possible_causes->heterocycle_opening Mass change suggests solvent addition or rearrangement dimerization Dimerization (Mass ≈ 2 x Product) possible_causes->dimerization Mass suggests oligomer coupling sol_deprotection Increase deprotection time/reagent concentration. Use a more labile protecting group. incomplete_deprotection->sol_deprotection sol_side_chain Use orthogonal protecting groups. Degas solvents to remove oxygen. side_chain_reaction->sol_side_chain sol_heterocycle Modify coupling conditions (e.g., lower temp). Choose a more stable heterocyclic monomer. heterocycle_opening->sol_heterocycle sol_dimerization Decrease oligomer concentration on resin. Ensure complete capping of unreacted sites. dimerization->sol_dimerization

Caption: Troubleshooting workflow for identifying and addressing side product formation.

Part 3: Experimental Protocols & Automation

The iterative nature of sequence-defined synthesis is highly amenable to automation.[4][11][12][13] Automated synthesizers can significantly improve reproducibility and throughput.[14]

Protocol: Automated Solid-Phase Synthesis Cycle for a Thiolactone-Based Monomer

This protocol is adapted for a liquid-handling robotic platform and is based on the iterative aminolysis of a thiolactone followed by Michael addition.[11]

Step 1: Resin Preparation

  • Swell the amine-functionalized solid-phase support (e.g., Rink Amide resin) in a suitable solvent like DMF in the reaction vessel.

Step 2: Deprotection (if applicable)

  • If the resin-bound amine is protected (e.g., with Fmoc), perform a deprotection step (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF to remove the deprotection reagents.

Step 3: Coupling Cycle

  • Monomer Delivery: The automated system delivers a solution of the α-isocyanato-γ-thiolactone monomer and an amino alcohol in a suitable solvent to the reaction vessel.

  • Aminolysis & Michael Addition: The reaction proceeds at room temperature. The aminolysis of the thiolactone liberates a thiol, which then undergoes a Michael addition with an acrylate or acrylamide present in the reaction mixture.

  • Washing: After the specified reaction time, the resin is automatically washed with DMF to remove excess reagents and byproducts.

Step 4: Iteration

  • The system repeats the coupling cycle with the next desired monomer in the sequence.

Step 5: Cleavage and Deprotection

  • Once the desired sequence is assembled, the oligomer is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Automation Workflow Diagram:

G start Start: Swell Resin deprotection Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Add Thiolactone Monomer - Add Amino Alcohol/Acrylate wash1->coupling reaction Reaction (Room Temp) coupling->reaction wash2 Wash (DMF) reaction->wash2 check_sequence End of Sequence? wash2->check_sequence check_sequence->coupling No cleavage Cleavage from Resin (TFA Cocktail) check_sequence->cleavage Yes end End: Purify Oligomer cleavage->end

Caption: Automated iterative synthesis cycle for sequence-defined oligomers.

References

  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. [Link]

  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ViroCarb. [Link]

  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Martens, S., Van den Begin, J., Madder, A., Du Prez, F. E., & Espeel, P. (2016). Automated Synthesis of Monodisperse Oligomers, Featuring Sequence Control and Tailored Functionalization. Journal of the American Chemical Society. [Link]

  • Mertens, C., Soete, M., Ślęczkowski, M. L., Palmans, A. R. A., Meijer, E. W., Badi, N., & Du Prez, F. E. (2020). Stereocontrolled, multi-functional sequence-defined oligomers through automated synthesis. Polymer Chemistry. [Link]

  • Lokey, R. S., et al. (2016). Sequence-Defined Oligomers from Hydroxyproline Building Blocks for Parallel Synthesis Applications. Angewandte Chemie International Edition. [Link]

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handling and safety precautions for 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support framework for the safe handling of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde (CAS No. 749192-75-4). This document is structured to address common and critical questions encountered by researchers, offering not just procedural steps but the scientific rationale behind them to ensure a self-validating system of safety in your laboratory.

Section 1: Compound Identification and Physicochemical Properties

This initial section serves as a quick reference for the essential properties of this compound and its closely related isomers, which share similar safety profiles.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 749192-75-4[1]
Molecular Formula C₇H₉ClN₂O[1]
Molecular Weight 172.6 g/mol [2]
Appearance Likely a white to yellow or light-colored solid[2][3]
Melting Point 37-41 °C (for the 5-chloro isomer)[2]
Storage Temperature 2-8°C, in an inert atmosphere[2]

Section 2: Frequently Asked Questions (FAQs) on Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the first step toward safe handling. This section addresses the primary hazards associated with substituted pyrazole carbaldehydes.

Q: What are the primary health hazards of this compound?

A: Based on data from structurally similar compounds, this chemical is classified as hazardous. The primary concerns are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[4][5][6][7][8]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[4][5][6][7][8]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[6][7][8]

Q: Why is this compound an irritant?

A: The irritant properties stem from its chemical structure. As a chlorinated heterocyclic aldehyde, it can react with moisture on the skin, in the eyes, or within the respiratory tract. This can lead to the formation of minute quantities of hydrochloric acid, causing chemical irritation. Furthermore, the aldehyde functional group is reactive and can interact with biological macromolecules, contributing to the irritant effect.

Q: Are there any other significant chemical hazards I should be aware of?

A: Yes. While stable under recommended storage conditions, you should be aware of the following:[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can trigger vigorous and potentially hazardous reactions.[9][10][11]

  • Hazardous Decomposition Products: In the event of a fire or extreme heat, this compound may decompose to release toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[9][12]

Section 3: Personal Protective Equipment (PPE) Protocols

Proper selection and use of PPE is non-negotiable. The choice of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Q: What is the minimum required PPE for handling this compound in solid form (e.g., weighing)?

A: When handling the solid powder, the primary risks are inhalation of dust and skin/eye contact. The minimum required PPE includes:

  • Safety Goggles: To protect against dust particles. Standard safety glasses are insufficient; sealed goggles are recommended.[11][13]

  • Nitrile Gloves: Nitrile gloves offer good protection against incidental contact with solid chemicals and have good puncture resistance.[14] Always double-check your institution's specific guidelines and the glove manufacturer's compatibility charts.

  • Laboratory Coat: A standard lab coat is necessary to protect skin and clothing from contamination.[13]

Q: Do I need more advanced PPE when working with solutions or during a reaction?

A: Absolutely. When the compound is in solution or used in a reaction, the risk of splashes and vapor exposure increases.

  • Gloves: For prolonged work or handling larger volumes of organic solvents containing the compound, consider more robust gloves like neoprene or layering your gloves.[14] Breakthrough time is a critical factor; consult the manufacturer's data for the specific solvent you are using.[13]

  • Eye/Face Protection: A face shield worn over safety goggles is required to protect against splashes to the entire face.[13]

  • Ventilation: All work with solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][15]

  • Chemical-Resistant Apron: For added protection against spills and splashes, especially when handling larger quantities, an acid-resistant or chemical-resistant apron should be worn over the lab coat.[13]

Q: Is respiratory protection ever required?

A: Respiratory protection may be necessary in specific situations, such as a large spill outside of a fume hood or when engineering controls (like a fume hood) are not available or insufficient.[13] Use of a respirator requires specialized training, fit-testing, and medical clearance. For most routine laboratory operations, a chemical fume hood provides adequate respiratory protection.[16]

PPE_Selection_Workflow start Assess Experimental Task weighing Weighing Solid Compound start->weighing Solid Handling solution Preparing Solution / Transfers start->solution Liquid Handling reaction Running Reaction / Workup start->reaction Reaction Conditions spill Spill or Emergency Cleanup start->spill Emergency ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_basic ppe_advanced Advanced PPE: - Fume Hood - Face Shield over Goggles - Chemical Apron - Appropriate Gloves (Neoprene/Layered) solution->ppe_advanced reaction->ppe_advanced ppe_emergency Emergency PPE: - As per Advanced PPE - Consider Respirator (Requires Training) spill->ppe_emergency

Caption: A workflow for selecting appropriate PPE.

Section 4: Safe Handling, Storage, and Experimental Troubleshooting

This section provides actionable guidance for routine laboratory procedures and addresses common issues that may arise during experiments.

Q: What are the best practices for storing this chemical to ensure its stability?

A: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[15][17] The recommended storage temperature is between 2-8°C.[2] Storing it under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent potential degradation from air or moisture.[18]

Q: My reaction involving this carbaldehyde is giving a low yield. What are some common causes?

A: Low yields in reactions with pyrazole carbaldehydes can often be traced to a few key factors:

  • Moisture Sensitivity: Aldehydes can be sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and run the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Reagent Purity: The purity of the starting carbaldehyde is crucial. Impurities can lead to side reactions. Consider purifying the aldehyde by column chromatography or recrystallization if its purity is in doubt.

  • Reaction Conditions: Some reactions, like the Vilsmeier-Haack formylation used to synthesize similar compounds, are sensitive to temperature. Ensure you are maintaining the correct temperature throughout the reaction. For other reactions like Wittig or Grignard, strict control of temperature during reagent addition is critical.

  • Reagent Stoichiometry: In reactions like Vilsmeier-Haack, an insufficient amount of the formylating reagent can lead to incomplete conversion. It may be necessary to increase the molar ratio of the reagent to the pyrazole substrate.

Section 5: Troubleshooting Guide for Spills and Accidental Exposures

A swift and correct response to spills and exposures is critical to mitigating harm.

Q: What is the immediate first aid response for accidental skin or eye contact?

A: Act immediately:

  • Skin Contact: Immediately remove all contaminated clothing.[16][19] Flush the affected skin with copious amounts of water for at least 15 minutes.[19] Wash the area with soap and water.[11] If skin irritation develops or persists, seek medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[9][20] Remove contact lenses if present and easy to do. It is imperative to seek immediate medical attention from an ophthalmologist.[6]

Q: How should I handle a small spill of the solid compound on the benchtop?

A: For a small spill (typically less than a few grams) that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area.[20]

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of nitrile gloves.[20][21]

  • Contain and Clean: Gently sweep up the solid material to avoid creating dust.[17] You can lightly dampen a paper towel with water to wipe the area, which helps pick up fine powder. Place all contaminated materials (gloves, towels, etc.) into a sealed plastic bag or container.[16]

  • Decontaminate: Clean the spill area with soap and water.[19]

  • Dispose: Label the sealed bag as hazardous waste and dispose of it according to your institution's guidelines.[16]

Q: What defines a "major spill" and what is the correct emergency procedure?

A: A major spill is one that you cannot safely manage on your own. This includes spills of large quantities (e.g., >4 liters of a solution), spills of highly volatile materials outside a fume hood, or any spill that presents an immediate fire or health hazard.[19] The procedure is focused on safety and evacuation:

  • EVACUATE: Immediately alert all personnel in the lab and evacuate the area.[22]

  • ISOLATE: If it is safe to do so, close the doors to the laboratory to contain the spill.[20]

  • ALERT: From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) and, if necessary, call emergency services (e.g., 911).[19][22] Provide the location of the spill and the name of the chemical involved.

  • ASSIST: Remain a safe distance away to provide information to emergency responders when they arrive. Do not re-enter the area.[22]

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size & Hazard (>1L solution or high volatility?) spill->assess minor_spill Minor Spill Procedure assess->minor_spill No major_spill Major Spill Procedure assess->major_spill Yes minor_steps 1. Alert lab personnel 2. Don appropriate PPE 3. Contain the spill 4. Absorb and collect waste 5. Decontaminate area 6. Dispose as hazardous waste minor_spill->minor_steps major_steps 1. EVACUATE the area 2. ISOLATE by closing doors 3. ALERT EHS/Emergency Services 4. ASSIST responders from a safe distance major_spill->major_steps

Caption: A decision tree for chemical spill response.

Section 6: Disposal Guidelines

Q: How do I dispose of waste containing this chemical?

A: All waste containing this compound, including unused product, contaminated spill cleanup materials, and empty containers, must be treated as hazardous waste.[17][23]

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[17] Do not mix with other waste streams unless instructed to do so by your institution's EHS department.[17]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[23] Never pour this chemical down the drain or dispose of it in regular trash.[12][17]

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  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1H-Pyrazole-3-boronic acid pinacol ester.
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  • Echemi. (n.d.). 5-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE Safety Data Sheets.
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Validation & Comparative

A Comparative Spectroscopic Guide to Halogenated Pyrazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Pyrazoles in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1] The introduction of halogen substituents onto the pyrazole ring is a common strategy in drug design to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] However, the precise positioning of the halogen atom (isomerism) can dramatically alter these properties and, consequently, the biological activity. Therefore, the unambiguous identification and differentiation of halogenated pyrazole isomers are critical for both synthetic chemists and drug development professionals.

This guide provides an in-depth spectroscopic comparison of halogenated pyrazole isomers, offering experimental data and theoretical insights to aid in their structural elucidation. We will explore how various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), can be effectively employed to distinguish between these closely related compounds.

The Foundational Role of NMR Spectroscopy in Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at differentiating isomers.[3] The chemical shift, coupling constants, and nuclear Overhauser effects provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The position of the halogen substituent on the pyrazole ring significantly influences the chemical shifts of the ring protons. This is primarily due to the halogen's inductive and resonance effects.[4] Generally, the electronegativity of the halogen creates a through-bond electron-withdrawing effect (inductive effect), which deshields nearby protons, causing them to resonate at a higher frequency (downfield shift).[5]

For 4-halogenated-1H-pyrazoles, a systematic trend is observed in the ¹H NMR spectra. As the electronegativity of the halogen decreases from fluorine to iodine, the resonance of the H3 and H5 protons shifts downfield.[6] This is counterintuitive if one only considers the inductive effect. However, it has been proposed that partial C-X double bond character, which increases with heavier halogens, contributes to this trend.[6]

CompoundH3/H5 Chemical Shift (ppm)N-H Chemical Shift (ppm)
1H-Pyrazole~7.6~13.0
4-Fluoro-1H-pyrazole~7.5~11.0
4-Chloro-1H-pyrazole~7.6~12.5
4-Bromo-1H-pyrazole~7.7~12.8
4-Iodo-1H-pyrazole~7.8~13.0
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from Raptis et al., 2023.[6]

For 3- and 5-halogenated isomers, the asymmetry of the molecule leads to distinct signals for each of the ring protons, providing clear diagnostic information. For example, in 3-bromo-1H-pyrazole, two distinct doublets are observed for the H4 and H5 protons.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, directly probing the carbon framework of the pyrazole ring. The carbon atom directly attached to the halogen (the ipso-carbon) experiences a significant and often diagnostic chemical shift.

The effect of halogens on the chemical shift of the ipso-carbon is complex. While fluorine, being highly electronegative, causes a large downfield shift, the "heavy atom effect" of bromine and iodine leads to an upfield shift of the ipso-carbon signal.[7] This phenomenon is invaluable for distinguishing between different halogen substituents.

Isomer PositionHalogenC-ipso (Approx. ppm)C-ortho (Approx. ppm)C-meta (Approx. ppm)
4-HaloF~150~125-
Cl~109~130-
Br~95~132-
I~65~135-
3(5)-HaloF~155C4: ~100, C5(3): ~130-
Cl~135C4: ~105, C5(3): ~130-
Br~120C4: ~108, C5(3): ~132-
I~90C4: ~110, C5(3): ~135-
Note: These are generalized trends and actual values can vary. Data compiled from various sources including Larina and Lopyrev.[8]
¹⁹F NMR Spectroscopy: A Specific Probe for Fluorinated Isomers

For fluorinated pyrazole isomers, ¹⁹F NMR is an exceptionally powerful and sensitive technique.[4] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear distinction between positional isomers. Furthermore, through-bond J-coupling between fluorine and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing definitive structural assignments.[9]

Workflow for Isomer Differentiation using NMR

NMR_Workflow start Synthesized Halogenated Pyrazole Mixture h1_nmr Acquire ¹H NMR Spectrum start->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr f19_nmr Acquire ¹⁹F NMR Spectrum (if fluorinated) c13_nmr->f19_nmr cosy Acquire 2D COSY Spectrum f19_nmr->cosy For complex spectra hmbc Acquire 2D HMBC Spectrum cosy->hmbc analysis Analyze Chemical Shifts, Coupling Constants, and Correlations hmbc->analysis structure Assign Isomeric Structures analysis->structure

Caption: A typical workflow for the differentiation of halogenated pyrazole isomers using NMR spectroscopy.

Vibrational Spectroscopy: The IR Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While the IR spectra of isomers can be complex, the "fingerprint region" (below 1500 cm⁻¹) is often unique for each isomer, providing a valuable method for differentiation.

For halogenated pyrazoles, the most significant vibrations are the N-H stretching, C-H stretching, and the C-X (halogen) stretching modes.

  • N-H Stretching: In the solid state, the N-H stretching frequency is sensitive to hydrogen bonding. For 4-halogenated pyrazoles, a trend is observed where the N-H stretching frequency decreases from the fluoro to the iodo analogue, corresponding to an increase in the acidity of the N-H proton.[6]

  • C-X Stretching: The C-X stretching vibration is highly dependent on the mass of the halogen atom. The frequency of this vibration decreases significantly as the mass of the halogen increases (C-F > C-Cl > C-Br > C-I). This provides a clear way to identify the type of halogen present.

Halogen BondApproximate Stretching Frequency (cm⁻¹)
C-F1400 - 1000
C-Cl850 - 550
C-Br600 - 500
C-I~500
Note: These are general ranges and can vary based on the overall molecular structure.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic system, and its π-π* transitions are observable in the UV region. The position of the halogen substituent can influence the energy of these transitions, leading to shifts in the absorption maximum (λ_max).

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also be used to differentiate isomers based on their fragmentation patterns.[11] For halogenated compounds, the isotopic distribution of chlorine and bromine provides a highly characteristic signature.

  • Isotopic Patterns: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak (M⁺). Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to an M+2 peak of nearly equal intensity to the M⁺ peak. Fluorine and iodine are monoisotopic, so they do not exhibit this pattern.

Isotope_Patterns cluster_Cl Chlorinated Compound cluster_Br Brominated Compound Cl_M M⁺ (³⁵Cl) Cl_M2 M+2 (³⁷Cl) Cl_Intensity Intensity Ratio ≈ 3:1 Br_M M⁺ (⁷⁹Br) Br_M2 M+2 (⁸¹Br) Br_Intensity Intensity Ratio ≈ 1:1

Caption: Characteristic isotopic patterns for chloro- and bromo-compounds in mass spectrometry.

  • Fragmentation: The fragmentation patterns of pyrazole isomers can be influenced by the position of the halogen. The initial fragmentation often involves the loss of the halogen atom or a hydrogen halide (HX). The stability of the resulting fragment ions will differ depending on the initial position of the halogen, leading to different relative abundances of the fragment peaks. For example, the loss of HCN from the pyrazole ring is a common fragmentation pathway, and the ease of this fragmentation may be affected by the substituent's position.[12]

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Sample Weighing: Accurately weigh 5-10 mg of the halogenated pyrazole isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in which the compound is soluble. Ensure the solvent is dry, especially if observing N-H protons.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle warming or vortexing can be used to aid dissolution.

  • Filtration: If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

ATR-FTIR Spectroscopy (Solid Sample Protocol)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid halogenated pyrazole sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

GC-MS Analysis (General Protocol)
  • Sample Preparation: Prepare a dilute solution of the halogenated pyrazole isomer (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11]

  • Instrument Setup:

    • Column: Use a suitable capillary column, such as a 5% phenyl-polymethylsiloxane (HP-5ms or equivalent).

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250-280 °C).

    • Oven Program: Develop a temperature program that provides good separation of any components in the sample. A typical program might start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Set the scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-400).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the isomer and the mass spectrum of the corresponding peak.

Conclusion: An Integrated Approach to Isomer Identification

The unambiguous identification of halogenated pyrazole isomers is a critical task that requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy often provide the most definitive structural information, IR, UV-Vis, and MS offer valuable complementary data. By understanding the principles behind how halogenation and isomerism influence the spectroscopic output and by employing systematic experimental protocols, researchers can confidently elucidate the structures of these important molecules, paving the way for the rational design of new and improved therapeutic agents.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Retrieved from [Link]

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The Untapped Potential: A Comparative Guide to the Predicted Biological Activity of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][3][4] This guide focuses on a specific, yet underexplored, member of this family: 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde . While direct biological data for this compound is not extensively published, its structural features suggest significant potential.

This document serves as a comparative guide for researchers, scientists, and drug development professionals. In the absence of direct experimental data on our target molecule, we will build a predictive comparison based on robust data from structurally related pyrazole-5-carbaldehyde derivatives. By examining their synthesis, antimicrobial, and anticancer activities, we can infer the probable bioactivity of the title compound and provide a scientifically grounded rationale for its future investigation.

The Synthetic Gateway: Accessing the Pyrazole-5-Carbaldehyde Core

The introduction of a formyl (-CHO) group at the C5 position of the pyrazole ring is a key synthetic transformation that opens a gateway to a vast array of derivatives. This is most commonly and efficiently achieved through the Vilsmeier-Haack reaction .[5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic rings. The carbaldehyde can then be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.

The proposed synthesis of this compound would likely start from a corresponding pyrazolone precursor, which undergoes chlorination and formylation. While the direct synthesis of the title carbaldehyde is not detailed in the available literature, the synthesis of its parent carboxylic acid, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is known, indicating the feasibility of accessing this scaffold.[6]

Below is a generalized workflow for the synthesis of pyrazole-5-carbaldehydes via the Vilsmeier-Haack reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Substituted Pyrazole (e.g., 1-ethyl-3-methyl-pyrazolone) Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts with Pyrazole->Iminium_Intermediate Electrophilic attack Carbaldehyde Pyrazole-5-carbaldehyde Product Iminium_Intermediate->Carbaldehyde Hydrolysis

Caption: Generalized workflow for the Vilsmeier-Haack formylation of pyrazoles.

Comparative Analysis of Biological Activity

Given the absence of direct biological data for this compound, we will now turn our attention to its structural analogs. The following sections compare the antimicrobial and anticancer activities of various substituted pyrazole derivatives, providing a basis for predicting the potential of our target compound.

Antimicrobial Activity: A Battle Against Pathogens

Pyrazole derivatives have long been investigated for their antimicrobial properties.[1][7][8] The presence of a halogen, such as chlorine, at the 4-position of the pyrazole ring is often associated with enhanced biological activity. This is likely due to the electron-withdrawing nature of the halogen, which can influence the molecule's interaction with biological targets. The carbaldehyde group at the 5-position serves as a versatile handle for creating derivatives like Schiff bases and hydrazones, which have shown significant antimicrobial efficacy.

Below is a comparison of the antimicrobial activity of several pyrazole-4-carbaldehyde derivatives against common bacterial and fungal strains.

Compound/DerivativeTest Organism(s)Activity (MIC in µg/mL or Zone of Inhibition in mm)Reference
3-Aryl substituted pyrazole-4-carbaldehydesS. aureus, E. coliSome derivatives showed promising activity compared to Ampicillin.[5]
1,3,5-Trisubstituted-1H-pyrazole derivativesE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansCompound 2d showed broad-spectrum activity at 10 and 100 mg/mL.[9]
1-(2,4-Dimethylphenyl)-3-phenyl-5-(substituted)-4,5-dihydro-1H-pyrazole derivativesVarious bacteria and fungiChloro-substituted derivative (3c) showed excellent antimicrobial activity.[7]
Hydrazones of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeVarious bacteria and fungiShowed considerable antimicrobial activity.[3]

Based on these findings, it is reasonable to hypothesize that This compound and its derivatives would exhibit notable antimicrobial activity. The presence of the 4-chloro substituent is a key feature shared with other active pyrazoles. Further derivatization of the 5-carbaldehyde group is a promising strategy to enhance this activity.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents.[2][10][11] Derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms of action. The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these compounds. For instance, lipophilic and electron-withdrawing groups can enhance cytotoxic activity.

The table below summarizes the anticancer activity of selected pyrazole derivatives, providing a comparative context for our target molecule.

Compound/DerivativeCancer Cell Line(s)Activity (IC₅₀ in µM or µg/mL)Reference
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1)Hep (laryngeal)IC₅₀: 3.25 µg/mL[10]
N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3)Hep (laryngeal)IC₅₀: 6.92 µg/mL[10]
1,3,4-Trisubstituted pyrazoles (VIa)HCT116, UO-31, HepG2IC₅₀: 1.5 µM (HCT116), 2.0 µM (UO-31), 1.8 µM (HepG2)[4]
Pyrazole carbaldehyde derivative (43)MCF7 (breast)IC₅₀: 0.25 µM[2]

The data suggests that the substitution pattern on the pyrazole ring is critical for anticancer activity. The presence of an ethyl group at the 1-position and a methyl group at the 3-position in our target compound, combined with the 4-chloro substituent, presents a unique combination that warrants investigation for its cytotoxic potential.

SAR_Summary cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity Core Pyrazole Core Halogen 4-Halogen (e.g., Cl) - Enhances activity Core->Halogen Carbaldehyde_deriv 5-Carbaldehyde Derivatives (Schiff bases, Hydrazones) - Often active Core->Carbaldehyde_deriv N1_Sub N1-Substitution (e.g., Aryl, Alkyl) - Modulates activity Core->N1_Sub C3_C5_Sub C3/C5-Substituents (e.g., Aryl, Alkyl) - Crucial for potency Core->C3_C5_Sub

Caption: Structure-Activity Relationship (SAR) insights for pyrazole derivatives.

Experimental Protocols

To facilitate the investigation of this compound and its derivatives, detailed protocols for key synthetic and biological evaluation methods are provided below.

Synthesis: Vilsmeier-Haack Reaction for Pyrazole-5-carbaldehyde

Objective: To synthesize a pyrazole-5-carbaldehyde from a suitable pyrazole precursor.

Materials:

  • Substituted pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring. Allow the Vilsmeier reagent to form for approximately 30 minutes.

  • Dissolve the substituted pyrazole in a minimal amount of anhydrous DCM.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-5-carbaldehyde.

Biological Evaluation: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle-treated and untreated control wells.

  • Incubate the plate for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC₅₀ value.

Biological Evaluation: Broth Microdilution Method for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

  • Add the standardized inoculum to each well.

  • Include a growth control well (inoculum without the test compound) and a sterility control well (broth medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader to assess microbial growth.

  • The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound remains to be established, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel antimicrobial and anticancer agents. The presence of a 4-chloro substituent is a known feature in many bioactive pyrazoles, and the 5-carbaldehyde group provides a versatile synthetic handle for creating a diverse library of derivatives.

The experimental protocols provided in this guide offer a clear path forward for the synthesis and biological evaluation of this promising compound. Future research should focus on the synthesis of the title compound and a series of its derivatives, followed by systematic screening for their antimicrobial and anticancer activities. Such studies will undoubtedly provide valuable insights into the structure-activity relationships of this subclass of pyrazoles and could lead to the discovery of new therapeutic agents.

References

  • Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Ben-Aazza, D., et al. (2009). Anticancer effect of three pyrazole derivatives. Natural Product Research, 23(14), 1347-1353.
  • Mohamed, M. S., et al. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Chemistry & Biology Interface, 8(1), 1-12.
  • Shyam, K. R., et al. (2015). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 7(10), 346-352.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted pyrazoles across key therapeutic areas: oncology, inflammation, and infectious diseases. We will delve into the subtle yet critical interplay between chemical structure and biological function, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation pyrazole-based therapeutics.

The Enduring Appeal of the Pyrazole Ring

The significance of the pyrazole scaffold in drug development is underscored by its presence in a variety of FDA-approved medications. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil. The pyrazole ring's unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, contribute to its promiscuous yet often highly potent and selective biological activities.[1]

Comparative Analysis of Substituted Pyrazoles in Key Therapeutic Areas

Anticancer Activity: Targeting the Proliferative Machinery

Substituted pyrazoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[2][3] The SAR of these compounds is often intricate, with small structural modifications leading to significant changes in potency and selectivity.

The anticancer efficacy of substituted pyrazoles is heavily influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities. Key SAR observations include:

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating anticancer activity. Aromatic or heteroaromatic rings at this position are often favored.

  • Substituents at C3 and C5: The groups at the C3 and C5 positions are critical for interaction with biological targets. Often, bulky aromatic groups at these positions contribute to enhanced potency.

  • Substitution at C4: The C4 position offers a site for modification to fine-tune the electronic and steric properties of the molecule, which can impact activity and selectivity.

The following table summarizes the in vitro anticancer activity (IC50 values) of representative substituted pyrazoles against various cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
PZ-AC-01 Phenyl4-ChlorophenylHMCF-7 (Breast)5.8[4]
PZ-AC-02 4-BromophenylPhenylHA549 (Lung)8.0[4]
PZ-AC-03 PhenylPhenylCH3HeLa (Cervical)9.8[4]
PZ-AC-04 4-Methoxyphenyl4-NitrophenylHHCT-116 (Colon)7.74[4]
PZ-KI-01 VariedVariedVariedHCT116 (Colon)0.39[5]
PZ-KI-02 VariedVariedVariedMCF7 (Breast)0.46[5]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test pyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with pyrazole compounds A->B 24h incubation C Add MTT reagent B->C 48-72h incubation D Incubate (formazan formation) C->D 2-4h incubation E Add solubilizing agent D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of substituted pyrazoles.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8] The discovery of celecoxib, a selective COX-2 inhibitor, revolutionized the treatment of inflammatory disorders by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]

The SAR of pyrazole-based COX-2 inhibitors is well-established. The key structural features for potent and selective COX-2 inhibition include:

  • 1,5-Diarylpyrazole Core: A central pyrazole ring with aryl groups at the 1 and 5 positions is a common feature.

  • para-Sulfonamide/Methylsulfonyl Group: A sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group on one of the aryl rings is crucial for binding to the secondary pocket of the COX-2 enzyme, conferring selectivity over COX-1.[8][9]

  • Trifluoromethyl Group: A trifluoromethyl (CF3) group on the other aryl ring often enhances potency.

Compound IDR1 (at C1-phenyl)R2 (at C5-phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Reference
Celecoxib 4-SO2NH24-CH3150.04375[8][10]
PZ-AI-01 4-SO2Me4-F>1000.3>333[10]
PZ-AI-02 4-SO2NH24-Cl25.10.05502[10]
PZ-AI-03 4-SO2NH24-OCH314.331.509.56[10]
PZ-AI-04 4-SO2NH23,4,5-(OCH3)312.411.158.31[10]

Note: The selectivity index (SI) is a critical parameter for evaluating the safety profile of COX-2 inhibitors. A higher SI indicates greater selectivity for COX-2.

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 can be determined using various in vitro assay kits. A common method involves measuring the production of prostaglandin E2 (PGE2).[10]

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes, which is subsequently converted to PGE2. The amount of PGE2 is then quantified, typically using an enzyme immunoassay (EIA) or a fluorometric method.[11][12]

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human or ovine COX-1 and COX-2 enzymes and the test pyrazole compounds at various concentrations.[12][13]

  • Pre-incubation: Pre-incubate the enzyme with the test compound or vehicle control for a defined period to allow for inhibitor binding.[12][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[12][13]

  • Reaction Termination: Stop the reaction after a specific time by adding a suitable reagent (e.g., stannous chloride).[13]

  • PGE2 Quantification: Measure the amount of PGE2 produced using a validated method such as EIA or fluorometric analysis.[11][12]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

COX_Inhibition_Workflow A Prepare COX-1/COX-2 enzymes and pyrazole compounds B Pre-incubate enzyme with compound A->B C Add arachidonic acid B->C Initiate reaction D Incubate C->D E Stop reaction D->E F Quantify PGE2 E->F G Calculate IC50 and Selectivity Index F->G

Caption: General workflow for the in vitro COX inhibition assay.

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Substituted pyrazoles have demonstrated a broad spectrum of activity against various bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.

The antimicrobial SAR of pyrazoles is diverse and depends on the specific microbial target. However, some general trends have been observed:

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen atoms or bulky alkyl groups, can enhance antimicrobial activity by facilitating membrane penetration.

  • Hydrogen Bonding Moieties: The presence of groups capable of hydrogen bonding, such as hydroxyl or amino groups, can contribute to interactions with microbial enzymes or other targets.

  • Specific Pharmacophores: The incorporation of specific pharmacophores, such as thiazole or thiadiazine rings, can lead to potent and selective antimicrobial agents.[14]

The following table presents the minimum inhibitory concentration (MIC) values of selected substituted pyrazoles against representative bacterial and fungal strains.

Compound IDSubstituentsS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
PZ-AM-01 4-chlorophenyl, thiosemicarbazide62.51252.9[14]
PZ-AM-02 p-tolyl, thiosemicarbazide1251257.8[14]
PZ-AM-03 Imidazo-pyridine moiety<1<1-
PZ-AM-04 Pyrano[2,3-c]pyrazole6.256.25-
Standard (Chloramphenicol) ->125>125-
Standard (Clotrimazole) --->7.8

Note: A lower MIC value indicates greater antimicrobial potency.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard and widely used technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.[15][16]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) corresponding to a 0.5 McFarland standard.

  • Serial Dilution: Perform two-fold serial dilutions of the test pyrazole compound in a 96-well microtiter plate containing a suitable broth medium.[17]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[16]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[15][16]

MIC_Determination_Workflow A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Perform serial dilutions of pyrazole compounds B->C D Incubate C->D E Visually determine MIC D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) by broth microdilution.

Future Perspectives and Conclusion

The structure-activity relationship studies of substituted pyrazoles continue to be a vibrant and fruitful area of research. The insights gained from these studies are instrumental in the design of more potent, selective, and safer drug candidates. The application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will further accelerate the discovery and optimization of novel pyrazole-based therapeutics.[3] As our understanding of the molecular basis of diseases deepens, the versatile pyrazole scaffold is poised to play an even more significant role in addressing unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic core.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]

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A Comparative Guide to Validating Synthesized Pyrazole Compounds by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Validation for Pyrazole Scaffolds

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science. Their versatile synthetic accessibility and diverse pharmacological activities—ranging from anti-inflammatory and analgesic to anticancer and antimicrobial—make them privileged scaffolds in drug discovery.[1] However, the synthesis of substituted pyrazoles, often achieved through methods like the Knorr synthesis, can lead to the formation of regioisomers and other byproducts. This necessitates a robust and unequivocal validation of the final compound's structure to ensure that the desired molecule is indeed in hand before proceeding with further biological evaluation or material characterization.

This guide provides an in-depth comparison of two of the most powerful analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to not only validate your synthesized pyrazoles but also to troubleshoot unexpected results. We will delve into the principles of each technique, provide detailed experimental workflows, and present a comparative analysis of their strengths and weaknesses in the context of pyrazole chemistry.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyrazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and identifying the correct regioisomer.

A. The "Why": Causality in NMR Experimental Choices

The choice of NMR experiment is dictated by the specific structural question you are trying to answer.

  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For a pyrazole, this allows for the initial assessment of the substitution pattern on the ring and any substituents.

  • ¹³C NMR: This experiment provides information on the number of non-equivalent carbons in the molecule. Since pyrazoles are aromatic heterocycles, the chemical shifts of the ring carbons are indicative of the electronic effects of the substituents. Broadband proton-decoupled ¹³C NMR spectra display each unique carbon as a singlet, simplifying the spectrum.[2]

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR techniques are employed to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the proton network within the pyrazole ring and its substituents.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. This allows for the unambiguous assignment of protonated carbons.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by connecting different spin systems.[3][4]

B. Experimental Protocol: Acquiring High-Quality NMR Data

A high-quality NMR spectrum is contingent on meticulous sample preparation.

Step-by-Step NMR Sample Preparation:

  • Sample Purity: Ensure the sample is as pure as possible. Chromatographic purification is often necessary to remove starting materials, reagents, and byproducts.

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of your pyrazole compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6][7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves your compound. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include acetone-d₆, DMSO-d₆, and methanol-d₄. The choice of solvent can sometimes help to resolve overlapping signals.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[10]

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is commonly used as an internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents.[6]

  • Labeling: Clearly label the NMR tube with the sample identification.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized Pyrazole purify Purification start->purify weigh Weigh Sample purify->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr NMR Spectrometer filter->nmr lock Lock nmr->lock shim Shim lock->shim acquire Acquire Spectra (1D & 2D) shim->acquire process Process Data acquire->process interpret Interpret Spectra process->interpret validate Validate Structure interpret->validate

C. Data Presentation and Interpretation

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the pyrazole ring. Note that these values can be significantly influenced by the nature and position of substituents.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for the Pyrazole Ring

ProtonChemical Shift (ppm)Multiplicity (in unsubstituted pyrazole)Typical Coupling Constants (J)
H-3~7.5Doublet of doublets³J3,4 = 1.5-2.5 Hz, ⁴J3,5 = 0.5-1.0 Hz
H-4~6.3Triplet³J4,3 = 1.5-2.5 Hz, ³J4,5 = 2.0-3.0 Hz
H-5~7.5Doublet of doublets³J5,4 = 2.0-3.0 Hz, ⁴J5,3 = 0.5-1.0 Hz
N-HVariable (5-14)Broad singlet-

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In protic solvents like D₂O or CD₃OD, it may exchange with deuterium and become invisible.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for the Pyrazole Ring

CarbonChemical Shift (ppm)
C-3~135
C-4~105
C-5~129

Note: In cases of rapid tautomerization between N1-H and N2-H in N-unsubstituted pyrazoles, the signals for C-3 and C-5 may be averaged, appearing as a single, sometimes broadened, peak.[11]

II. Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For structural validation, it provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

A. The "Why": Causality in MS Experimental Choices

The choice of ionization technique is critical as it determines the extent of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. While the molecular ion peak (M⁺) may be weak or absent for some molecules, the fragmentation pattern is highly reproducible and can be compared to spectral libraries.[12][13]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation.[12][13] This is advantageous for unequivocally determining the molecular weight of the synthesized pyrazole.

For pyrazole compounds, a combination of both techniques can be ideal: ESI-MS to confirm the molecular weight and EI-MS (often coupled with Gas Chromatography, GC-MS) to obtain a characteristic fragmentation pattern.

B. Experimental Protocol: A General Workflow for MS Analysis
  • Sample Preparation: A dilute solution of the purified pyrazole is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.

  • Introduction into the Mass Spectrometer: The sample is introduced into the ion source via direct infusion, or more commonly, as the eluent from a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

  • Ionization: The molecules are ionized using the chosen technique (e.g., ESI or EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Pyrazole dissolve Dissolve in Volatile Solvent start->dissolve ms Mass Spectrometer dissolve->ms ionize Ionization (EI or ESI) ms->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum mw Determine Molecular Weight spectrum->mw frag Analyze Fragmentation mw->frag validate Confirm Structure frag->validate

C. Data Presentation and Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z. The key features to interpret are:

  • Molecular Ion Peak: In ESI-MS, this will typically be the [M+H]⁺ or [M+Na]⁺ peak. In EI-MS, it is the M⁺ peak. This peak confirms the molecular weight of the synthesized compound.

  • Fragmentation Pattern: The fragmentation of pyrazoles in EI-MS is often characterized by two main processes:

    • Expulsion of HCN: Loss of a hydrogen cyanide molecule from the molecular ion [M]⁺ or the [M-H]⁺ ion.

    • Loss of N₂: Cleavage of the N-N bond and loss of a nitrogen molecule, typically from the [M-H]⁺ ion.[14]

The specific fragmentation pattern will be influenced by the nature and position of the substituents on the pyrazole ring.[14][15]

Table 3: Common Fragmentation Pathways for Substituted Pyrazoles (EI-MS)

SubstituentCharacteristic Fragmentation
AlkylLoss of alkyl radical, subsequent ring fragmentation.
PhenylStable molecular ion, loss of HCN from the pyrazole ring.[15]
NitroLoss of NO₂, O, or NO from the molecular ion.[15]
AcetylLoss of a methyl radical followed by loss of CO.[15]

III. Comparative Analysis: NMR vs. MS for Pyrazole Validation

Both NMR and MS are powerful techniques, but they provide different and complementary information.

Table 4: Comparison of NMR and MS for Pyrazole Structure Validation

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, dynamic processes (e.g., tautomerism), quantification.Molecular weight, elemental formula (with high resolution MS), structural information from fragmentation.
Strengths Unambiguous structure determination, identification of isomers.High sensitivity, small sample requirement, rapid analysis.
Weaknesses Lower sensitivity, requires larger sample amounts, can be time-consuming for complex molecules.Fragmentation can be complex to interpret, does not distinguish between isomers with the same mass and similar fragmentation.
Sample Requirements 5-100 mg, high purity.ng to µg, must be soluble in a volatile solvent.
Best For... Definitive structural elucidation, distinguishing between regioisomers.Confirming molecular weight, analyzing crude reaction mixtures (with LC-MS or GC-MS).

IV. Best Practices and Troubleshooting

  • Tautomerism in N-unsubstituted Pyrazoles: Be aware of the potential for rapid proton exchange between the two nitrogen atoms, which can lead to averaged signals in the NMR spectrum.[11] Running the NMR at low temperatures can sometimes slow down this exchange and allow for the observation of individual tautomers.

  • Broad N-H Proton Signal: The N-H proton signal in ¹H NMR is often broad and can be difficult to identify. A D₂O exchange experiment can confirm its presence; adding a drop of D₂O to the NMR tube will cause the N-H proton to be replaced by deuterium, and the signal will disappear from the spectrum.[8]

  • Common Impurities: Be aware of common solvent impurities in your NMR spectra. For example, residual ethyl acetate, grease, and water are frequently observed. There are published tables of common impurity chemical shifts that can aid in their identification.[16][17]

  • Orthogonal Methods: For complete and unambiguous structural validation, especially for novel compounds or for regulatory submissions, it is best practice to use a combination of orthogonal methods. In addition to NMR and MS, techniques like X-ray crystallography (for crystalline solids), Infrared (IR) spectroscopy (to identify functional groups), and elemental analysis provide complementary and confirmatory data.

V. Conclusion

The structural validation of synthesized pyrazole compounds is a critical step that underpins the reliability of subsequent research. NMR spectroscopy and mass spectrometry are the two primary tools in the chemist's arsenal for this purpose. While NMR provides an unparalleled level of detail regarding the molecular architecture, MS offers high sensitivity for determining molecular weight and probing fragmentation pathways. A thorough understanding of the principles, experimental protocols, and the complementary nature of these techniques, as outlined in this guide, will enable researchers, scientists, and drug development professionals to confidently and accurately characterize their pyrazole derivatives, ensuring the integrity and reproducibility of their scientific endeavors.

References

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A Comparative Guide to Purity Assessment of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates like 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for purity assessment against robust alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are presented with detailed experimental protocols and supporting data to empower researchers in selecting the optimal analytical strategy for their specific needs.

The Central Role of Purity in Pyrazole Intermediates

This compound is a versatile heterocyclic building block used in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] The presence of impurities, which can arise from the synthesis process—such as unreacted starting materials, regioisomers, or byproducts from side reactions—can have significant downstream consequences.[2] For instance, in a multi-step synthesis, an impurity could react in a subsequent step to form a new, difficult-to-remove impurity (a diastereomer, for example), complicating purification and potentially compromising the biological activity or safety profile of the final compound. Therefore, a reliable and validated analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity analysis of non-volatile, polar to moderately polar organic compounds, making it ideally suited for substituted pyrazoles.[3][4] The method's strength lies in its high resolving power, reproducibility, and the ability to quantify impurities with high sensitivity.

Causality in HPLC Method Design

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main compound from its potential impurities. For a substituted pyrazole carbaldehyde, a C18 column is a logical first choice for the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar compounds.[5] The mobile phase, typically a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or phosphoric acid to ensure sharp peak shapes for ionizable compounds) and an organic solvent like acetonitrile or methanol, is optimized to control the elution of the analytes.[6][7] A gradient elution is often preferred over an isocratic one in purity analysis as it allows for the effective separation of impurities with a wide range of polarities.

Potential Impurities in Synthesis

The synthesis of substituted pyrazoles, often through methods like the Knorr pyrazole synthesis, can lead to specific impurities.[2][8] For this compound, potential impurities could include:

  • Impurity A (Starting Material): e.g., an appropriate hydrazine precursor.

  • Impurity B (Regioisomer): An isomeric pyrazole formed due to the use of an unsymmetrical precursor.[2]

  • Impurity C (Over-reaction/Side-product): e.g., a carboxylic acid resulting from oxidation of the aldehyde.

A robust HPLC method must be able to resolve the main peak from these and other potential process-related impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a self-validating system, incorporating system suitability tests as mandated by ICH guidelines to ensure the reliability of the results.[9]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the main component).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

4. Analysis and Calculation: Inject the sample solution and calculate the purity by the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (Acetonitrile/Water) Injection Inject into HPLC System SamplePrep->Injection StandardPrep Standard Dissolution (Reference Material) StandardPrep->Injection Separation C18 Column Gradient Elution Injection->Separation Detection PDA Detector (254 nm) Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability (RSD, Tailing) Integration->SST Calculation Purity Calculation (% Area) SST->Calculation

Caption: Workflow for HPLC purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, no single method can provide a complete picture of a compound's purity. Orthogonal methods, which rely on different separation or detection principles, are invaluable for confirming purity and identifying impurities that may be missed by HPLC.

Technique Principle Advantages for this Analyte Limitations for this Analyte
HPLC-PDA Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorbance.Excellent for resolving non-volatile impurities with varying polarities. High precision and accuracy. Robust and widely available.May not detect impurities that lack a UV chromophore. Co-elution of impurities can lead to inaccurate results.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.High sensitivity and selectivity for volatile and semi-volatile impurities. Provides structural information from mass spectra, aiding in impurity identification.[10]Requires the analyte to be thermally stable and sufficiently volatile. Derivatization may be necessary for less volatile compounds, adding complexity.[11]
qNMR The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.A primary analytical method that does not require a reference standard of the analyte for purity determination. Provides structural information and can detect a wide range of impurities, including those without a UV chromophore.[12][13]Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can complicate quantification. Requires a pure, stable internal standard for absolute quantification.[14]

Alternative Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual starting materials or low molecular weight byproducts.

Experimental Protocol:

  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), and a mass selective detector.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times. Quantify using percent area normalization, similar to HPLC.

Quantitative NMR (qNMR)

qNMR provides an orthogonal assessment of purity based on the molar concentration of the analyte relative to a certified internal standard.[1]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation for quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) x (Nstandard / Istandard) x (MWanalyte / MWstandard) x (Wstandard / Wanalyte) x Puritystandard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Puritystandard = Purity of the internal standard

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis.

Method_Selection Start Purity Assessment Required Routine_QC Routine QC & Release Testing? Start->Routine_QC Impurity_ID Impurity ID & Structural Info? Routine_QC->Impurity_ID No Use_HPLC Use Validated HPLC Method Routine_QC->Use_HPLC Yes Orthogonal_Confirm Orthogonal Purity Confirmation? Impurity_ID->Orthogonal_Confirm No Use_GCMS Use GC-MS Impurity_ID->Use_GCMS Yes (Volatiles) Orthogonal_Confirm->Use_HPLC No Use_qNMR Use qNMR Orthogonal_Confirm->Use_qNMR Yes Use_GCMS->Use_HPLC Complementary Data Use_qNMR->Use_HPLC Complementary Data

Caption: Decision tree for selecting an analytical method.

Conclusion

For routine purity analysis of this compound, a validated reversed-phase HPLC method offers a robust, precise, and reliable solution for quality control and release testing. It excels at separating common process-related impurities and provides quantitative results based on peak area percentage. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, orthogonal techniques are indispensable. GC-MS provides invaluable structural information on volatile and semi-volatile impurities, while qNMR offers a primary, non-destructive method for absolute purity determination that is not dependent on the UV activity of impurities. The strategic application of these complementary techniques ensures a high degree of confidence in the quality of this critical synthetic intermediate, underpinning the success of subsequent research and development efforts.

References

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  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]

  • Al-Majid, A. M., El-Faham, A., & El-Sayed, M. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25771–25782. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Silico Docking of Pyrazole-Based Ligands: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile nature allows for the synthesis of a multitude of derivatives with a wide array of biological activities. In silico molecular docking has emerged as an indispensable tool to rationalize the activity of these pyrazole-based ligands and to guide the design of new, more potent inhibitors. This guide provides an in-depth, objective comparison of common practices and tools in the field, supported by experimental data and field-proven insights to enhance your drug discovery workflow.

The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The ability of the pyrazole core to act as a versatile template for introducing various substituents allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the development of targeted therapies.

A key reason for the success of pyrazole-based compounds is their ability to form crucial interactions with biological targets, often mimicking the binding modes of endogenous ligands. These interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which can be effectively predicted and analyzed using molecular docking simulations.

Comparative Analysis of Molecular Docking Software

The choice of docking software is a critical first step in any in silico study. While numerous options are available, they differ in their search algorithms, scoring functions, and user-friendliness.[5][6] Here, we compare some of the most widely used platforms in the context of pyrazole-based ligand docking.

SoftwareKey FeaturesStrengthsLimitations
AutoDock Vina Open-source, widely used, employs a Lamarckian genetic algorithm for ligand conformation searching.[6][7][8]Excellent balance of speed and accuracy, robust for virtual screening and binding mode prediction.[5][6]Scoring function may not always accurately predict binding affinity for all target classes.
GOLD Commercial software, known for its genetic algorithm that allows for ligand and partial protein flexibility.High accuracy in pose prediction, often used as a benchmark in comparative studies.[5][9]Steeper learning curve and requires a commercial license.[5]
Glide (Schrödinger) Commercial software integrated into the Schrödinger suite, uses a hierarchical search protocol.[6][10]High speed and accuracy, well-suited for large-scale virtual screening campaigns.[5][10]Part of a comprehensive and expensive software suite.
MOE (Chemical Computing Group) Integrated commercial software with a wide range of applications, including docking and pharmacophore modeling.[5][6]Highly flexible and customizable, supports various docking protocols and scoring functions.Requires a commercial license and can be computationally intensive.

For many academic and research settings, AutoDock Vina offers an excellent starting point due to its open-source nature and a large, supportive user community.[7][8][11] Commercial packages like GOLD and Glide often provide more sophisticated algorithms and integrated workflows, which can be advantageous in an industrial drug discovery setting.

Experimental Workflow: A Step-by-Step Protocol for Docking Pyrazole-Based Ligands with AutoDock Vina

To ensure the reproducibility and validity of your in silico results, a standardized and carefully executed workflow is paramount. Here, we provide a detailed protocol for a typical docking study using AutoDock Vina.

Step 1: Protein Preparation

The quality of your target protein structure is fundamental to the success of the docking simulation.

  • Obtain the Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand, to define the binding site.

  • Pre-processing:

    • Remove water molecules and any non-essential co-factors or ligands from the PDB file.[1]

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to each atom using a force field like Gasteiger.

  • File Format Conversion: Convert the processed PDB file to the PDBQT format, which is required by AutoDock Vina. This can be done using tools like AutoDock Tools (ADT).[11][12]

Step 2: Ligand Preparation

Proper preparation of your pyrazole-based ligand is equally important.

  • Ligand Structure Generation: Draw the 2D structure of your pyrazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy conformation. This can be done using force fields like MMFF94.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • File Format Conversion: Convert the prepared ligand structure to the PDBQT format using AutoDock Tools.[12]

Step 3: Grid Box Definition

The grid box defines the search space for the docking simulation within the protein's binding site.

  • Identify the Binding Site: If a co-crystallized ligand is present, the grid box should be centered on and encompass this ligand. In the absence of a bound ligand, the binding site can be predicted using pocket detection algorithms or based on literature data.

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the pyrazole ligand and allow for its free rotation and translation. A typical size is a cube with 20-25 Å sides.

Step 4: Running the Docking Simulation

With the prepared protein, ligand, and grid box, you can now run the docking simulation using AutoDock Vina.

  • Create a Configuration File: Prepare a text file that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

Step 5: Analysis of Docking Results

The output of the docking simulation will be a set of predicted binding poses for your pyrazole ligand, ranked by their binding affinity scores (in kcal/mol).

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to visualize the top-ranked binding poses of the pyrazole ligand within the protein's active site.[7][8]

  • Analyze Interactions: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This will provide insights into the structural basis of binding.

  • Interpret Binding Affinity: The binding affinity score provides an estimate of the binding free energy. While not a precise quantitative measure, it is useful for ranking and comparing different ligands.[13]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Results Analysis PDB Protein Structure (PDB) Preprocess_P Preprocess_P PDB->Preprocess_P Remove water, add hydrogens Ligand Ligand Structure (SDF/MOL2) Preprocess_L Preprocess_L Ligand->Preprocess_L Energy minimization, define rotatable bonds PDBQT_P PDBQT_P Preprocess_P->PDBQT_P Convert to PDBQT PDBQT_L PDBQT_L Preprocess_L->PDBQT_L Convert to PDBQT Grid Define Grid Box PDBQT_P->Grid Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Output Docking Poses & Scores Vina->Output Visualize Visualize Output->Visualize PyMOL/Discovery Studio Analyze Analyze Visualize->Analyze Identify key interactions Interpret Interpret Analyze->Interpret Evaluate binding affinity

Caption: A typical workflow for in silico molecular docking of pyrazole-based ligands.

Case Studies: Successful Docking of Pyrazole-Based Inhibitors

The utility of molecular docking is best illustrated through its application in real-world drug discovery projects. Numerous studies have successfully employed these techniques to understand and optimize pyrazole-based inhibitors for a variety of targets.

Case Study 1: Pyrazole Derivatives as Anticancer Agents

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various protein kinases involved in cancer progression.[14][15]

  • Targeting EGFR: Docking studies have shown that pyrazole-based compounds can effectively bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. For instance, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent cytotoxicity against non-small cell lung cancer and colorectal carcinoma cell lines, with docking studies revealing strong binding interactions with EGFR.[14]

  • Targeting VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial target in oncology. In silico studies have guided the design of pyrazole derivatives that show inhibitory activity against VEGFR-2 tyrosine kinase.[14] Docking simulations have helped to rationalize the higher inhibitory activity of certain compounds against VEGFR-2 compared to VEGFR-1.[14]

  • Targeting CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and a target for cancer therapy. Molecular docking has been used to confirm the effective binding of pyrazole-based hybrid heteroaromatics to the CDK2 protein, correlating with their antiproliferative activity against lung cancer cells.[14]

Pyrazole DerivativeTargetBinding Energy (kcal/mol)Experimental IC50Reference
Compound 23EGFR-10.36Not specified[14]
Compound 32CDK2-7.67655.73 µM (A549 cells)[14]
Compound 26VEGFR-2Not specified34.58 µM[14]
Case Study 2: Pyrazole-Based COX-2 Inhibitors for Inflammation

Selective inhibition of cyclooxygenase-2 (COX-2) is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[16]

  • Design of Selective Inhibitors: Molecular docking has been instrumental in designing pyrazole-containing compounds that selectively target the COX-2 active site.[16] By comparing the docked poses and interactions with those of the selective inhibitor celecoxib, researchers can prioritize compounds for synthesis and further testing.[16]

  • Improving Selectivity: Docking studies have revealed that amides of β-hydroxy-β-arylpropanoic acids with pyrazole exhibit lower binding energies in the COX-2 active site compared to their acid counterparts, suggesting they are promising candidates for selective COX-2 inhibition.[16]

G cluster_pathway COX-2 Signaling Pathway in Inflammation cluster_inhibition Mechanism of Inhibition Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2, etc.)->Inflammation (Pain, Fever, Swelling) Pyrazole-Based\nCOX-2 Inhibitor Pyrazole-Based COX-2 Inhibitor COX-2 COX-2 Pyrazole-Based\nCOX-2 Inhibitor->COX-2 Binds to active site

Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition by pyrazole-based ligands.

Validation of In Silico Findings: Bridging the Gap to Experimental Reality

While molecular docking is a powerful predictive tool, it is crucial to remember that it is a simulation. The ultimate validation of in silico predictions comes from experimental data.[17][18][19]

  • In Vitro Assays: The most direct way to validate docking results is to synthesize the prioritized pyrazole compounds and test their biological activity in vitro. This could involve enzyme inhibition assays (e.g., kinase assays, COX inhibition assays) or cell-based assays (e.g., cytotoxicity assays).[4][20] A strong correlation between predicted binding affinities and experimentally determined IC50 or Ki values lends confidence to the docking protocol.

  • Structure-Activity Relationship (SAR) Studies: The docking model should be able to explain the observed SAR of a series of pyrazole analogues. For example, if a particular substituent is predicted to form a key hydrogen bond, its removal or modification should lead to a corresponding decrease in biological activity.

  • Redocking and Cross-Docking: To validate the docking protocol itself, one can perform "redocking" experiments where a co-crystallized ligand is extracted from a PDB structure and then docked back into the same protein.[17] A successful redocking will reproduce the crystallographic binding pose with a low root-mean-square deviation (RMSD). Cross-docking involves docking a ligand into a different crystal structure of the same protein to assess the protocol's robustness.

Challenges and Best Practices in Molecular Docking

Despite its successes, molecular docking is not without its challenges.[21][22][23][24] Acknowledging these limitations is key to interpreting results with a critical eye.

  • Protein Flexibility: Proteins are dynamic entities, and their conformations can change upon ligand binding (induced fit).[23][25] Most standard docking protocols treat the protein as a rigid structure, which can lead to inaccurate predictions.[21] Advanced techniques like flexible docking or using an ensemble of protein structures can help to address this challenge.[25]

  • Scoring Function Accuracy: Scoring functions are approximations of the complex energetics of protein-ligand binding.[26] They may not always accurately rank compounds, and the correlation between docking scores and experimental binding affinities can be weak.[27] Consensus scoring, which combines the results from multiple scoring functions, can sometimes improve predictive accuracy.[28]

  • Water Molecules: Water molecules in the binding site can play a critical role in mediating protein-ligand interactions.[23] Deciding whether to include or remove specific water molecules during docking is a non-trivial and critical decision.

To mitigate these challenges, it is essential to follow best practices, such as carefully preparing the protein and ligand structures, validating the docking protocol, and critically evaluating the results in the context of all available experimental data.[29]

Conclusion

In silico molecular docking is a powerful and cost-effective tool that has significantly accelerated the discovery and optimization of pyrazole-based ligands. By providing detailed insights into protein-ligand interactions, it enables a more rational, structure-guided approach to drug design. However, for these computational predictions to be truly meaningful, they must be rigorously validated through experimental studies. This guide has provided a comparative overview of common docking software, a detailed experimental workflow, and a discussion of the critical importance of validation. By integrating these principles into your research, you can harness the full potential of in silico docking to advance your drug discovery programs.

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazoles: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole scaffold, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1] Its remarkable versatility and ability to participate in a wide range of biological interactions have led to its incorporation into numerous approved therapeutics, including anti-inflammatory agents, anticancer drugs, and antidiabetic medications.[2] The continued interest in this privileged structure necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comparative analysis of the three principal synthetic routes to functionalized pyrazoles, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific target molecules.

Route 1: The Classic Workhorse - Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Knorr in 1883, remains one of the most direct and widely employed methods for pyrazole synthesis.[3] This reaction is valued for its simplicity and the ready availability of starting materials.

Mechanism and Regioselectivity

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[4]

A critical consideration in this synthesis is regioselectivity when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine. In such cases, a mixture of two regioisomeric pyrazoles can be formed.[5] The outcome is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.

Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Initial Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Formation of hydrazone intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Functionalized Pyrazole Dehydration->Pyrazole Aromatization

Caption: General workflow for the Knorr pyrazole synthesis.

Advantages and Disadvantages
FeatureDescription
Advantages Readily available starting materials, straightforward procedure, often high yielding.[3]
Disadvantages Potential for the formation of regioisomeric mixtures with unsymmetrical substrates, which can complicate purification.[5]
Modern Variants and Improvements

To address the challenge of regioselectivity and improve reaction efficiency, several modifications to the classic Knorr synthesis have been developed. These include the use of:

  • Catalysts: Lewis acids like lithium perchlorate and nano-ZnO have been employed to enhance reaction rates and yields.[1]

  • Microwave Irradiation: This technique can significantly reduce reaction times.[6]

  • One-Pot Procedures: In some methods, the 1,3-dicarbonyl compound is generated in situ from ketones and acid chlorides, followed by the addition of hydrazine, streamlining the process.[1][7]

Route 2: The Power of Pericyclic Chemistry - [3+2] Cycloaddition Reactions

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the pyrazole ring with a high degree of control over substitution patterns.[8] This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile.

Mechanism and Key Reactants

In the context of pyrazole synthesis, the most common 1,3-dipoles are diazo compounds and nitrile imines. The dipolarophiles are typically alkynes or alkenes. The concerted nature of the [2s+4s] cycloaddition often leads to a high degree of stereospecificity and regioselectivity.[8]

  • Diazo Compounds and Alkynes: The reaction of a diazo compound with an alkyne is a well-established route to pyrazoles. Catalysts such as zinc triflate can be used to promote this reaction.[3]

  • Nitrile Imines: These reactive intermediates, often generated in situ from hydrazonoyl halides, readily undergo cycloaddition with alkynes to afford pyrazoles.[1] The use of alkyne surrogates, such as substituted bromoalkenes, can also be employed to control the regioselectivity of the cycloaddition.[9]

Workflow: [3+2] Cycloaddition for Pyrazole Synthesis

Cycloaddition_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Dipole 1,3-Dipole (e.g., Diazo Compound) Cycloaddition [3+2] Cycloaddition 1_3_Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Aromatization Aromatization (if necessary) Cycloaddition->Aromatization Formation of dihydropyrazole intermediate Pyrazole Functionalized Pyrazole Aromatization->Pyrazole

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.

Advantages and Disadvantages
FeatureDescription
Advantages High degree of regioselectivity and stereocontrol, broad substrate scope, and tolerance of a wide range of functional groups.[7]
Disadvantages The 1,3-dipolar precursors, such as diazo compounds, can be unstable or hazardous to handle.

Route 3: The Strategic Transformation - Ring Transformation of Other Heterocycles

The synthesis of pyrazoles through the transformation of other heterocyclic rings offers a unique and often elegant approach to obtaining specific substitution patterns that may be difficult to access through more conventional methods.

Key Precursors and Mechanisms

A variety of heterocyclic systems can serve as precursors for pyrazoles. The mechanisms of these transformations are diverse and often involve ring-opening followed by recyclization.

  • From Isoxazoles: Isoxazoles can be converted to pyrazoles through a ring-opening reaction initiated by deprotonation, followed by the addition of hydrazine.[7]

  • From Pyrimidines: Certain substituted pyrimidines can undergo hydrazine-mediated skeletal remodeling to afford pyrazoles.[7] This method can be particularly useful for introducing specific N-substituents.

  • From Chromones: The reaction of chromones with hydrazine hydrate can lead to the formation of 3,4-diarylpyrazoles.[3]

Workflow: Pyrazole Synthesis via Ring Transformation

Ring_Transformation cluster_reactants Reactants cluster_process Process cluster_product Product Heterocyclic_Precursor Heterocyclic Precursor (e.g., Isoxazole) Ring_Opening Ring Opening Heterocyclic_Precursor->Ring_Opening Reagent Reagent (e.g., Hydrazine) Reagent->Ring_Opening Recyclization Recyclization Ring_Opening->Recyclization Pyrazole Functionalized Pyrazole Recyclization->Pyrazole

Caption: General workflow for pyrazole synthesis via ring transformation.

Advantages and Disadvantages
FeatureDescription
Advantages Provides access to unique substitution patterns, can be highly regioselective.
Disadvantages The synthesis of the starting heterocyclic precursor can be multi-step, limiting the overall efficiency.

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsRegioselectivityKey AdvantagesKey Disadvantages
Condensation of 1,3-Dicarbonyls Classic, robust, and straightforward.Good to excellent (70-95%).[1]Can be poor with unsymmetrical substrates.[1]Readily available starting materials, simple procedure.Formation of regioisomeric mixtures.
[3+2] Cycloaddition Versatile, high degree of control.Good to excellent.[3]Generally high.[9]Excellent control over substitution patterns, broad scope.Potentially hazardous/unstable precursors.
Ring Transformation Strategic, provides unique isomers.Moderate to excellent (48-95%).[3]Often excellent.Access to unique substitution patterns.Can require multi-step synthesis of the starting heterocycle.

Choosing the Right Synthetic Strategy

The optimal synthetic route for a functionalized pyrazole depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • For simple, symmetrically substituted pyrazoles , the condensation of 1,3-dicarbonyl compounds with hydrazines is often the most practical and efficient choice.

  • When high regioselectivity and complex substitution patterns are required, the [3+2] cycloaddition route offers unparalleled control.

  • For accessing pyrazoles with unique substitution patterns that are challenging to obtain through other methods, ring transformation from other heterocyclic systems can be a powerful strategy.

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

The following protocol describes a general procedure for the synthesis of 1,3,5-substituted pyrazoles from a 1,3-diketone and a hydrazine derivative.[1]

Synthesis of 1,3,5-Trisubstituted Pyrazole

  • To a solution of the 1,3-diketone (1.0 mmol) in ethylene glycol (5 mL), add the substituted hydrazine (1.1 mmol). The use of ethylene glycol as a solvent can facilitate the reaction at room temperature.[1]

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-substituted pyrazole. Yields for this type of reaction are often in the range of 70-95%.[1]

Conclusion

The synthesis of functionalized pyrazoles is a rich and evolving field. While the classic Knorr synthesis remains a valuable tool, modern methodologies such as catalyzed [3+2] cycloadditions and strategic ring transformations have significantly expanded the synthetic chemist's toolbox. A thorough understanding of the mechanisms, advantages, and limitations of each approach is crucial for the efficient and successful synthesis of novel pyrazole-containing molecules for applications in drug discovery and materials science.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 2023. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

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  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021. [Link]

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  • Facile and Convenient Synthesis of Pyrazole, Pyridine, Pyridazine, Pyrazolo[3,4-b]pyridine, and Pyrazolo[5,1-c][1][7][10]triazine Derivatives: Synthetic Communications. Synthetic Communications, 2007. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 2012. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Pyrazole-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on assessing the cross-reactivity of pyrazole-derived Schiff bases. In the landscape of drug discovery and development, the identification of a potent lead compound is only the beginning. The true measure of a candidate's therapeutic potential lies in its specificity. This guide is designed for researchers, scientists, and drug development professionals, moving beyond mere protocols to explain the causality behind experimental choices and to provide a framework for generating robust, self-validating data.

Pyrazole-derived Schiff bases are a remarkable class of compounds, formed through the condensation of a primary amine with a pyrazole aldehyde or ketone.[1][2] Their significance stems from a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4][5] The versatility of their synthesis allows for fine-tuning of steric and electronic properties, making them attractive candidates for therapeutic development.[1] Furthermore, their ability to chelate with metal ions can form complexes that often exhibit enhanced biological activity.[6][7][8]

However, this very bioactivity necessitates a rigorous evaluation of a compound's interaction profile. Cross-reactivity, or the binding of a therapeutic candidate to unintended, off-target molecules, is a critical hurdle in drug development that can lead to unforeseen side effects and toxicity.[9] Therefore, a thorough and multi-faceted cross-reactivity analysis is not just a regulatory checkbox but a fundamental component of building a comprehensive safety and efficacy profile.

Pillar 1: The Rationale for Cross-Reactivity Profiling

Before delving into methodologies, it is crucial to understand why we prioritize this analysis. A compound's journey from a lab bench to a clinical setting is paved with data, and cross-reactivity data forms the bedrock of its safety assessment.

  • Predicting Off-Target Effects: A pyrazole-derived Schiff base designed to inhibit a specific bacterial enzyme, for instance, might inadvertently bind to a structurally similar human enzyme, leading to toxicity. Early identification of such interactions allows for chemical modification to enhance specificity or, if necessary, the termination of a non-viable candidate, saving considerable time and resources.

  • Ensuring Therapeutic Efficacy: High-affinity binding to unintended targets, such as serum albumin, can reduce the free concentration of the drug available to engage its intended target, thereby lowering its efficacy.

  • Validating Diagnostic Tools: In the context of immunoassays, where these compounds might be used as haptens to generate specific antibodies, cross-reactivity with endogenous molecules or other drugs can lead to false-positive results and inaccurate diagnoses.[10][11]

Our approach to cross-reactivity is not a single experiment but a logical, tiered workflow. We typically begin with broad, predictive in silico methods to identify likely off-targets and then proceed to highly sensitive, quantitative biophysical and immunological assays for confirmation and characterization.

Pillar 2: Methodologies for a Self-Validating Analysis

A trustworthy protocol is a self-validating one. Each method described below incorporates the necessary controls and checks to ensure the data is reliable and reproducible.

Methodology A: In Silico Profiling via Molecular Docking

Expertise & Experience: We initiate our screening with molecular docking as a cost-effective, high-throughput method to triage candidates and predict potential off-target interactions.[1][12][13] This computational approach models the interaction between our Schiff base (the ligand) and a panel of protein targets. By predicting the binding energy and orientation, we can flag high-risk interactions for subsequent experimental validation.

Experimental Protocol: Molecular Docking Workflow

  • Target & Ligand Preparation:

    • Acquire the 3D crystal structures of the primary target and a panel of potential off-targets (e.g., homologous enzymes, common toxicity targets like hERG, cyclooxygenases) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the pyrazole-derived Schiff base and optimize its geometry using energy minimization.

  • Grid Generation: Define the binding site (the "grid box") on each target protein based on known active sites or allosteric pockets.

  • Docking Simulation: Utilize docking software (e.g., AutoDock, Glide) to systematically fit the ligand into the defined binding site of each target protein. The software calculates a "docking score," an estimation of binding affinity.

  • Analysis & Prioritization:

    • Analyze the predicted binding poses and scores for each target. A lower binding energy (more negative score) suggests a more favorable interaction.

    • Examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Prioritize ligands with a significant energy gap between their binding to the primary target and potential off-targets for further experimental testing.

Trustworthiness: The validity of this method relies on the quality of the protein crystal structures and the force field used for calculations. It is a predictive tool, and its results must be experimentally confirmed.

cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis PDB Select Target & Off-Target Protein Structures (PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Generate 3D Ligand (Schiff Base) Structure Dock Run Docking Algorithm Ligand->Dock Grid->Dock Analyze Analyze Binding Scores & Poses Dock->Analyze Prioritize Prioritize Candidates for Wet Lab Validation Analyze->Prioritize

Caption: Logical workflow for in silico cross-reactivity prediction using molecular docking.

Methodology B: Biophysical Analysis via Surface Plasmon Resonance (SPR)

Expertise & Experience: For quantitative, real-time analysis of binding kinetics, Surface Plasmon Resonance (SPR) is our gold standard.[14][15] Unlike endpoint assays like ELISA, SPR provides rich kinetic data (association rate ka, dissociation rate kd) and affinity constants (KD), offering deeper insight into the interaction mechanism.[14] This is particularly valuable for small molecule analysis, where rapid binding and dissociation events can be missed by other techniques.[16][17]

Experimental Protocol: SPR Cross-Reactivity Assay

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a fresh mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Target Immobilization:

    • Immobilize the primary target protein onto one flow cell and potential off-target proteins onto subsequent flow cells of the same sensor chip via amine coupling. Aim for a low immobilization density (e.g., 1000-2000 Response Units) to minimize mass transport limitations.

    • Critical Control: One flow cell must be activated and then deactivated (a "reference cell") to subtract non-specific binding and bulk refractive index changes from the data.

  • Analyte Injection & Binding Analysis:

    • Prepare a dilution series of the pyrazole-derived Schiff base in a suitable running buffer (e.g., HBS-EP+). It is critical to include a buffer-only injection ("blank") for double referencing.

    • Inject the analyte concentrations sequentially over all flow cells, from lowest to highest concentration.

    • Record the binding response (in RU) over time, including both the association and dissociation phases.

  • Surface Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine, high salt) to remove the bound analyte and prepare the surface for the next injection. The stability of the immobilized protein to the regeneration solution must be confirmed.

  • Data Analysis:

    • Subtract the responses from the reference cell and the blank injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values across the primary target and off-targets. A significantly lower KD indicates higher affinity.

Trustworthiness: The inclusion of a reference cell and blank injections is non-negotiable for generating high-quality, publishable data. The stability of the immobilized targets must be monitored throughout the experiment to ensure the surface activity is not degrading.

Start Start Prep Activate Sensor Chip (EDC/NHS) Start->Prep Immobilize Immobilize Targets (Primary & Off-Targets) + Reference Cell Prep->Immobilize Inject Inject Analyte Series (Schiff Base) + Blank Buffer Immobilize->Inject Regen Regenerate Sensor Surface Inject->Regen After each injection Analyze Analyze Sensorgrams (Fit to Model, Calc. KD) Inject->Analyze After full series Regen->Inject For next concentration End End Analyze->End

Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) cross-reactivity assay.

Methodology C: Immunological Analysis via Competitive ELISA

Expertise & Experience: When assessing cross-reactivity against structurally similar analytes, especially in a diagnostic context, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method.[11] Its sensitivity can be modulated by the concentration of reagents used, a factor that must be considered when comparing results across different assay formats.[10]

Experimental Protocol: Competitive ELISA for Cross-Reactivity

  • Plate Coating: Coat a 96-well microtiter plate with a protein conjugate of the target pyrazole-Schiff base (the hapten). Incubate overnight at 4°C, then wash.

  • Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature, then wash.

  • Competitive Reaction:

    • Prepare standard curves for the target Schiff base and each potential cross-reactant.

    • In a separate plate or tube, pre-incubate a fixed, limited concentration of a specific primary antibody with the standards or test samples.

    • Transfer these mixtures to the coated and blocked 96-well plate. The free analyte (target or cross-reactant) in solution will compete with the coated analyte for binding to the limited antibody pool. Incubate for 1-2 hours.

  • Detection:

    • Wash the plate thoroughly to remove unbound antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour, then wash.

    • Add the enzyme substrate (e.g., TMB). The color development is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis:

    • Stop the reaction (e.g., with sulfuric acid) and read the absorbance at the appropriate wavelength.

    • Plot the absorbance against the log of the analyte concentration to generate sigmoidal dose-response curves.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target compound and each potential cross-reactant.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Target Compound / IC50 of Cross-Reactant) * 100

Trustworthiness: This protocol's validity hinges on precise pipetting and the use of a well-characterized antibody. Including positive and negative controls (zero analyte and a non-related compound) is essential for validating each plate.

Pillar 3: Data Interpretation & Comparative Analysis

Data is only as valuable as the insights it provides. Here, we present a hypothetical comparison of three pyrazole-derived Schiff bases (PSB-1, PSB-2, PSB-3) to illustrate how to synthesize data from multiple methodologies into a clear, comparative guide.

The primary target is a bacterial enzyme, DHFR. Potential off-targets include a human homolog (hDHFR) and Human Serum Albumin (HSA), representing potential for toxicity and reduced bioavailability, respectively.

Table 1: Primary Biological Activity of Pyrazole Schiff Bases

CompoundTarget OrganismPrimary TargetActivity (MIC, µg/mL)[12]
PSB-1 E. coliDHFR32
PSB-2 E. coliDHFR8
PSB-3 E. coliDHFR16

Insight: PSB-2 shows the highest primary potency against the target organism.

Table 2: Quantitative Cross-Reactivity Profile by Surface Plasmon Resonance (SPR)

CompoundPrimary Target (DHFR) KD (nM)Off-Target 1 (hDHFR) KD (nM)Off-Target 2 (HSA) KD (µM)Selectivity Index (KD hDHFR / KD DHFR)
PSB-1 150300>1002
PSB-2 45450050100
PSB-3 909551.05

Insight: While potent, PSB-3 shows almost no selectivity for the bacterial target over the human homolog, flagging it as a high-risk candidate for toxicity. PSB-2, in contrast, demonstrates a 100-fold selectivity, making it a much more promising candidate. PSB-3 also shows the tightest binding to HSA, suggesting potential issues with bioavailability.

Table 3: Cross-Reactivity Profile by Competitive ELISA

Compound TestedIC50 (ng/mL)% Cross-Reactivity vs. PSB-2
PSB-2 (Target) 10100%
Related Pyrazole Precursor 5,0000.2%
Unrelated Schiff Base >10,000<0.1%

Insight: This data validates the specificity of an antibody raised against PSB-2, showing negligible recognition of its precursor or other structurally different Schiff bases. This is a critical validation step if developing a diagnostic assay.

Conclusion: A Synthesis of Evidence

The cross-reactivity analysis of pyrazole-derived Schiff bases is a critical, multi-step process that forms the foundation of a compound's preclinical evaluation. By integrating predictive in silico tools with quantitative biophysical and immunological assays, we can build a comprehensive and reliable specificity profile.

Based on our hypothetical analysis, PSB-2 emerges as the superior candidate. Despite not being the most potent in the initial MIC screen, its excellent 100-fold selectivity for the bacterial target over its human homolog, combined with weaker binding to HSA, gives it a significantly more favorable therapeutic window compared to PSB-1 and PSB-3. This example underscores a crucial principle in drug development: potency without specificity is a liability.

This guide provides a framework for generating robust, decision-driving data. The ultimate goal is not merely to measure cross-reactivity but to understand its implications, enabling the rational design and selection of safer, more effective therapeutic agents.

References

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A Senior Application Scientist's Guide to Benchmarking the Anti-inflammatory Effects of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] However, when this process becomes chronic, it underpins a vast array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][3] A key enzymatic family orchestrating the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutive enzyme responsible for physiological functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation to produce prostaglandins (PGs), which are potent mediators of pain and swelling.[4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the anti-inflammatory potential of novel pyrazole derivatives. We will move beyond simple screening to establish a multi-tiered evaluation strategy, integrating robust in vitro and in vivo assays to build a compelling preclinical data package.

Core Mechanisms and Key Inflammatory Pathways

While the primary mechanism of action for many anti-inflammatory pyrazoles is the selective inhibition of the COX-2 enzyme[4][10][11], a thorough benchmarking process must consider their potential influence on other critical inflammatory signaling pathways. The structural features of celecoxib, such as its diaryl substitution and polar sulfonamide side chain, are crucial for its high affinity and selectivity for the larger active site of COX-2 compared to COX-1.[5][11][12]

Beyond direct enzyme inhibition, inflammation is regulated by complex intracellular signaling cascades. Two pivotal pathways that novel compounds should be evaluated against are:

  • The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway : Considered a master regulator of inflammation, the NF-κB pathway is activated by pro-inflammatory stimuli like cytokines and bacterial lipopolysaccharide (LPS).[13][14][15][16] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2 itself.[13][16][17]

  • The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway : This pathway, comprising subfamilies like p38, JNK, and ERK, translates extracellular signals into cellular responses, including inflammation.[18][19][20] The p38 MAPK and JNK pathways, in particular, are strongly activated by inflammatory cytokines and cellular stress, contributing to the production of further inflammatory mediators.[18][21]

Below are diagrams illustrating these key pathways.

NF_kB_Pathway cluster_nucleus LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB->Gene Induces NFkB_IkB->NFkB Releases

Caption: The canonical NF-κB signaling pathway.

MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activate MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 Phosphorylate MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK Phosphorylate p38 p38 MAPK MAP2K_p38->p38 Phosphorylate JNK JNK MAP2K_JNK->JNK Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Response Inflammatory Response TranscriptionFactors->Response Mediate

Caption: The stress-activated p38 and JNK MAPK pathways.

A Multi-Tiered Benchmarking Workflow

A robust evaluation pipeline is essential for efficiently identifying promising lead candidates. We advocate for a phased approach, starting with high-throughput in vitro assays to determine potency and mechanism, followed by more complex in vivo models to confirm efficacy.

Benchmarking_Workflow Start Novel Pyrazole Derivatives Library Tier1 Tier 1: In Vitro Primary Screening COX-1/COX-2 Inhibition Assay Start->Tier1 Decision1 High Potency & COX-2 Selectivity? Tier1->Decision1 Tier2 Tier 2: In Vitro Cellular Assays LPS-Stimulated Macrophages (NO & Cytokine Inhibition) Decision1->Tier2 Yes Discard1 Discard or Optimize Decision1->Discard1 No Decision2 Significant Cellular Activity? Tier2->Decision2 Tier3 Tier 3: In Vivo Acute Model Carrageenan-Induced Paw Edema Decision2->Tier3 Yes Discard2 Discard or Optimize Decision2->Discard2 No End Lead Candidate Identified Tier3->End

Caption: A multi-tiered workflow for benchmarking pyrazole derivatives.

Tier 1: In Vitro Primary Screening - COX Enzyme Inhibition

Objective: To quantify the inhibitory potency (IC50) of the novel compounds against COX-1 and COX-2 and to determine their COX-2 selectivity index (SI).

Causality: This is the foundational assay. A high potency against COX-2 and a high SI are the primary indicators that a pyrazole derivative functions through the desired mechanism of action, similar to celecoxib.[5][10] A high SI (typically >10) suggests a lower risk of COX-1-mediated gastrointestinal side effects.[11]

Experimental Protocol: COX Colorimetric Inhibitor Screening
  • Reagents & Materials : Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme, colorimetric probe (e.g., TMPD), assay buffer, 96-well microplate, microplate reader.

  • Reference Compounds :

    • Selective COX-2 Inhibitor : Celecoxib

    • Non-selective Inhibitor : Indomethacin

  • Procedure :

    • Prepare a series of dilutions for each novel pyrazole derivative and reference compound in assay buffer.

    • In a 96-well plate, add 10 µL of each compound dilution or vehicle control.

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately add 10 µL of the colorimetric substrate solution.

    • Read the absorbance at 590 nm every minute for 5-10 minutes.

    • Calculate the rate of reaction for each concentration.

  • Data Analysis :

    • Plot the reaction rate against the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .

Tier 2: In Vitro Cellular Assays - Macrophage Response to Inflammatory Stimuli

Objective: To assess the ability of the compounds to suppress the production of key inflammatory mediators in a relevant cell-based model.

Causality: Moving from an isolated enzyme to a cellular system provides a more physiologically relevant context. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing a strong inflammatory response that includes the production of nitric oxide (NO) and pro-inflammatory cytokines via iNOS (inducible nitric oxide synthase) and the NF-κB pathway.[22][23] Inhibition of these mediators demonstrates that the compound is cell-permeable and active in a biological setting.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
  • Reagents & Materials : RAW 264.7 murine macrophage cell line, DMEM culture medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), Griess Reagent, 96-well cell culture plates.

  • Reference Compound : Indomethacin

  • Procedure :

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[22]

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds or reference drug. Incubate for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the negative control wells).[22][24]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to the supernatant.[22]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis :

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in each sample.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

    • Note: A parallel cytotoxicity assay (e.g., MTT or SRB) must be run to ensure that the observed reduction in NO is not due to cell death.[24]

Tier 3: In Vivo Acute Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of lead compounds in a living organism.

Causality: The in vivo model is the critical step to confirm that a compound retains its activity and possesses favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to exert an effect systemically. The carrageenan-induced paw edema model is a classic, highly reproducible assay for acute inflammation.[25] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) mediated primarily by prostaglandins produced by COX-2. Therefore, a selective COX-2 inhibitor is expected to be most effective in the late phase.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals : Male Wistar or Sprague-Dawley rats (180-200 g).

  • Reagents & Materials : Lambda Carrageenan (1% w/v in sterile saline), plethysmometer or digital calipers.

  • Reference Compounds :

    • Selective COX-2 Inhibitor : Celecoxib (e.g., 10 mg/kg, p.o.)

    • Non-selective Inhibitor : Indomethacin (e.g., 10 mg/kg, p.o.)

  • Procedure :

    • Fast animals overnight with free access to water.

    • Randomly divide animals into groups (n=6 per group): Vehicle Control, Reference Drug(s), and Test Compound(s) at various doses.

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, reference drugs, or test compounds orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[26]

    • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[26]

  • Data Analysis :

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Comparative Data Presentation

Objective comparison requires clear, concise data presentation. The following tables provide a template for summarizing experimental results.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib (Ref.) 15.00.04375
Indomethacin (Ref.) 0.010.250.04
Novel Pyrazole A >1000.08>1250
Novel Pyrazole B 25.51.221.3
Novel Pyrazole C 0.50.451.1

Table 2: In Vitro Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)% Inhibition of NOCell Viability (%)
Indomethacin (Ref.) 1065.2%>95%
Novel Pyrazole A 1072.5%>95%
Novel Pyrazole B 1045.8%>95%
Novel Pyrazole C 1041.3%>95%

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (at 3 hours)

TreatmentDose (mg/kg, p.o.)Paw Edema Volume Increase (mL)% Inhibition
Vehicle Control -0.85 ± 0.07-
Celecoxib (Ref.) 100.38 ± 0.0555.3%
Indomethacin (Ref.) 100.31 ± 0.0463.5%
Novel Pyrazole A 100.35 ± 0.0658.8%
Novel Pyrazole B 100.62 ± 0.0827.1%

Conclusion and Future Outlook

This guide outlines a systematic and robust methodology for benchmarking the anti-inflammatory effects of novel pyrazole derivatives. By progressing compounds through a logical pipeline of in vitro enzymatic, in vitro cellular, and in vivo efficacy models, researchers can build a comprehensive profile of a compound's potency, selectivity, and therapeutic potential. The data generated allows for direct comparison against established standards like celecoxib and indomethacin, providing a clear rationale for lead candidate selection.

Future work could expand this framework to include models of chronic inflammation (e.g., adjuvant-induced arthritis)[8], assessment of dual COX/5-Lipoxygenase (LOX) inhibition for a broader anti-inflammatory profile[3][27], and detailed pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize dosing regimens for future clinical development.

References

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  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: NF-κB signaling in inflammation Source: PubMed - NIH URL: [Link]

  • Title: The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation Source: PMC - PubMed Central URL: [Link]

  • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: PMC - PubMed Central URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: MAPK Signaling Links Autophagy and Inflammation Source: Bio-Techne URL: [Link]

  • Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: Preprints.org URL: [Link]

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  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

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  • Title: Structure of some selective COX-2 inhibitors and target compounds (1–3). Source: ResearchGate URL: [Link]

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  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]

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  • Title: Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations Source: PubMed URL: [Link]

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  • Title: Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation Source: Bentham Science Publishers URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PMC - NIH URL: [Link]

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  • Title: Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives Source: PubMed URL: [Link]

  • Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion Source: PMC - NIH URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a substituted pyrazole derivative, a class of compounds integral to pharmaceutical research and drug development. As with any halogenated organic compound, particularly one featuring a reactive aldehyde group, its handling and disposal demand a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this chemical, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers and laboratory personnel to manage this waste stream responsibly, ensuring personal safety and environmental protection.

Part 1: Core Hazard Assessment and Immediate Safety

Based on GHS classifications for similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, all operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Essential Protective Measures
ParameterDescriptionSource(s)
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1][4][5]
Signal Word Warning[1][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][4][5]
Required PPE Impervious gloves (Nitrile or Butyl Rubber), splash-proof safety goggles and/or full-face shield, lab coat or gown.[1][6][7]
Engineering Controls Handle exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] Ensure an emergency eyewash station and safety shower are immediately accessible.[1][6]
Immediate First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. Remove and launder contaminated clothing before reuse.[1][2]Inhalation: Move person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[2][7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins with waste characterization and ends with documented transfer to a certified disposal facility. Adherence to this workflow is critical for regulatory compliance and safety.

Step 1: Waste Characterization and Segregation

This compound must be classified as a Hazardous Waste , specifically a chlorinated or halogenated organic compound. It should never be mixed with other waste streams, especially non-hazardous waste.[8][9] Store the waste in a designated, properly labeled container, away from incompatible materials such as strong reducing agents.[10]

Step 2: Containment and Labeling
  • Primary Container: Collect all waste, including contaminated consumables (e.g., pipette tips, absorbent pads), in a robust, chemically compatible container with a tightly sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).[9]

Step 3: Accidental Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating or increase ventilation in the area.

  • Protect: Don the appropriate PPE as detailed in Table 1.

  • Contain & Clean: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel. Do not use combustible materials like paper towels as the primary absorbent.[2]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8][10] Avoid creating dust.[8][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[2]

Step 4: Final Disposal Pathway

The established and accepted method for disposing of chlorinated organic compounds is through a licensed chemical destruction facility.[8][11]

  • Prohibited Methods: Under no circumstances should this chemical be disposed of down the drain into the sanitary sewer system.[11] This is strictly prohibited by regulations like the EPA's ban on sewering hazardous waste pharmaceuticals and is crucial to prevent contamination of waterways and interference with wastewater treatment processes.[12][13][14]

  • Recommended Method: The preferred disposal technology is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[11][15] This process ensures the complete destruction of the organic molecule and allows for the neutralization of acidic byproducts like hydrogen chloride (HCl) that are formed during combustion.

Step 5: Arranging for Pickup

Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.[9][11] Ensure all paperwork and chain of custody documents are completed accurately.

Part 3: Procedural Logic and Regulatory Framework

The procedures outlined above are dictated by the chemical's properties and a framework of regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

G Disposal Workflow for this compound A Identify Waste Material (Pure compound, contaminated items) B Consult SDS & Classify Waste (Hazardous Chlorinated Organic) A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Collect in Designated Hazardous Waste Container C->D E Is Container Full? D->E F Seal & Label Container Correctly (Name, Hazards, Date) E->F Yes K Continue Work E->K No G Store in Satellite Accumulation Area (Secure, Segregated) F->G H Contact EHS for Pickup G->H I Transfer to Licensed Waste Hauler (Complete Paperwork) H->I J Final Disposal (High-Temp Incineration) I->J

Caption: Decision workflow for safe disposal of pyrazole carbaldehyde waste.

  • OSHA's Hazard Communication Standard (HCS) : This regulation (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is conveyed to employees through labels, SDSs, and training.[6][16] Our guide serves to fulfill part of this training requirement.

  • EPA's Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[17] Disposing of this chemical through a licensed facility for incineration is a core requirement for compliance. The regulations for chlorinated hydrocarbon manufacturing wastes (40 CFR Part 414) underscore the EPA's focus on this chemical class.[18]

By following this scientifically-grounded and regulation-aware protocol, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant research environment.

References

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Navigating the Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities is a daily reality. This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, ensuring the well-being of our most valuable asset: our scientists.

Hazard Analysis: Understanding the Risks

Data for the analogous compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, indicates that it is a skin and eye irritant.[1][2][3][4] Furthermore, it may cause respiratory irritation.[1][4][5] Given that our target molecule is an aldehyde, a class of compounds known for their potential to be sensitizers and irritants, a heightened level of precaution is warranted.[6] The presence of a chlorine atom also places this compound in the category of halogenated organics, which can present specific health and environmental hazards.[7][8][9]

Assumed Hazard Profile for this compound:

Hazard StatementClassificationRationale
Causes skin irritationWarningBased on data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1][2][3][4]
Causes serious eye irritationWarningBased on data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1][2][3][4]
May cause respiratory irritationWarningBased on data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and the general properties of aldehydes.[1][4][5][6]
Potential for sensitizationCautionAldehyde functional group is a known sensitizer.[6]
Harmful if swallowed or inhaledCautionGeneral precaution for novel, uncharacterized compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[6] When there is a significant risk of splashing or aerosol generation, a full-face shield must be worn over the goggles.[6]

  • Hand Protection: Double gloving with nitrile or butyl rubber gloves is required.[6] Latex gloves are not suitable as they offer poor protection against many organic chemicals.[6] Gloves should be inspected for any signs of degradation before use and changed frequently, especially if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For larger scale operations or when there is a higher risk of splashes, a chemically resistant apron or a disposable "bunny suit" should be worn over the lab coat.[10] Gowns should be long-sleeved with tight-fitting cuffs.[10]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For enhanced protection, chemically resistant shoe covers should be worn, especially in areas where spills are more likely.[10]

Respiratory Protection: A Critical Consideration

Due to the potential for respiratory irritation and the unknown inhalation toxicity of this compound, all handling of the solid or its solutions should be conducted within a certified chemical fume hood.[11]

When is a Respirator Necessary?

A respirator should be used when engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill. An N95 respirator may be sufficient for handling small quantities of the solid, but for larger quantities, potential aerosol generation, or in the event of a spill, a half- or full-face respirator with organic vapor cartridges is recommended.[6][10] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Operational Plan: From Benchtop to Disposal

A clear and concise operational plan is essential for minimizing risk and ensuring a smooth workflow.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. A safety shower and eyewash station should be accessible and unobstructed.[11]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a draft shield to minimize air currents that could disperse the solid.

  • In-Reaction: When the compound is part of a reaction, ensure the apparatus is securely clamped and that any potential for splashes or aerosol release is minimized. Maintain constant vigilance over the reaction conditions.

  • Work-up and Purification: All extraction, filtration, and purification steps must be performed in the fume hood. Be mindful of potential pressure build-up in separatory funnels and other closed systems.

  • Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

Waste Disposal: A Commitment to Safety and Environmental Responsibility

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8][12][13]

Waste Segregation is Key:

  • Halogenated Organic Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[8][14]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a separate, labeled container for hazardous solid waste.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Never dispose of halogenated organic compounds down the drain.[7]

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a swift and informed response is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the laboratory and notify emergency personnel.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Quantity Assess Quantity & Operation Start->Assess_Quantity Core_PPE Core PPE: - Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Quantity->Core_PPE All Operations Enhanced_PPE Enhanced PPE: - Face Shield - Chemically Resistant Apron/Suit - Shoe Covers Assess_Quantity->Enhanced_PPE Large Scale or High Splash Potential Respiratory_Protection Respiratory Protection: - Fume Hood (Mandatory) - Respirator (Task-dependent) Assess_Quantity->Respiratory_Protection All Operations

Caption: Decision workflow for PPE selection based on the scale and nature of the handling task.

Conclusion

The principles of prudent practice demand a conservative and thorough approach to the safe handling of novel chemical compounds. By understanding the potential hazards of this compound through analogue analysis and adhering to the comprehensive PPE and operational guidelines outlined in this document, researchers can confidently advance their work while ensuring their personal safety and protecting the environment.

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4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

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